Ethyl 2-methyl-2H-indazole-4-carboxylate (CAS: 1353497-21-8 ) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the development of small-molecule inhibitors. As a derivative of the indazole scaffold, it serves as a critical intermediate in the synthesis of bioactive compounds targeting poly(ADP-ribose) polymerases (PARP) and various protein kinases.
This guide addresses the specific physicochemical properties of the compound and provides a detailed technical analysis of its synthesis, focusing on the challenge of regioselective N-methylation . Unlike the thermodynamically favored N1-alkylation, accessing the N2-methyl isomer requires precise control over reaction kinetics and electronic directing effects.
Chemical Identity & Properties
The following data establishes the baseline identity for verification in experimental workflows.
Property
Data
Chemical Name
Ethyl 2-methyl-2H-indazole-4-carboxylate
CAS Number
1353497-21-8
Molecular Formula
C₁₁H₁₂N₂O₂
Molecular Weight
204.23 g/mol
Exact Mass
204.0899
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water
SMILES
CCOC(=O)C1=CC=CC2=C1C=NN2C
Synthesis & Regiochemistry: The N2-Alkylation Challenge
The core synthetic challenge lies in the annular tautomerism of the indazole ring. The 1H-indazole tautomer is thermodynamically more stable than the 2H-form. Consequently, standard alkylation conditions (e.g., alkyl halide with a strong base) typically favor the N1-isomer .
To synthesize Ethyl 2-methyl-2H-indazole-4-carboxylate , researchers must overcome this thermodynamic bias.
Mechanistic Insight
The regioselectivity is influenced by:
Electronic Effects: The carboxylate ester at the C4 position is an electron-withdrawing group (EWG). This reduces the electron density of the pyrazole ring, slightly increasing the acidity of the N-H proton.
Steric Factors: While N1 is less sterically hindered, the use of specific solvents and "hard" alkylating agents can shift the ratio toward the N2 isomer via kinetic control.
Meerwein’s Salt Protocol: The use of Trimethyloxonium tetrafluoroborate (Me₃OBF₄) is a field-proven method to enhance N2-selectivity compared to methyl iodide (MeI).
Synthesis Pathway Visualization
The following diagram illustrates the divergent pathways and the requisite separation step.
Figure 1: Divergent alkylation pathways of indazole-4-carboxylates. The N2-isomer is the kinetic product often requiring chromatographic isolation.
Experimental Protocol
Objective: Synthesis of Ethyl 2-methyl-2H-indazole-4-carboxylate via direct methylation.
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
Solvent: Ethyl Acetate (for Meerwein) or DMF (for MeI)
Step-by-Step Methodology:
Preparation: Dissolve Ethyl 1H-indazole-4-carboxylate in anhydrous ethyl acetate under an inert atmosphere (N₂ or Ar).
Alkylation (Meerwein Method):
Add Trimethyloxonium tetrafluoroborate (1.2 eq) to the solution at room temperature.
Stir for 4–16 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 1:1).
Note: Meerwein's salt often provides better N2/N1 ratios than MeI/Base methods for electron-deficient indazoles.
Quenching: Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[1] Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Purification (Critical Step):
Concentrate the crude mixture.
Perform Flash Column Chromatography using a Silica Gel stationary phase.
Elution Gradient: 0% → 40% Ethyl Acetate in Hexanes.
Identification: The N2-isomer (Target) typically elutes after the N1-isomer due to higher polarity in this specific substitution pattern, though this must be confirmed via 1H-NMR (N-Me peak shift).
Validation:
Confirm structure using 1H-NMR. The N2-methyl singlet usually appears downfield (δ 4.0–4.2 ppm) compared to the N1-methyl (δ 3.9–4.1 ppm), but definitive assignment requires NOESY experiments showing correlation between the Methyl group and the C3 proton.
Applications in Drug Discovery
Ethyl 2-methyl-2H-indazole-4-carboxylate is a versatile scaffold. The ester functionality at C4 serves as a "handle" for further diversification:
Hydrolysis: Conversion to the carboxylic acid (CAS 1071433-06-1) allows for amide coupling.
Amide Coupling: Reaction with amines generates Indazole-4-carboxamides , a pharmacophore found in potent PARP inhibitors (e.g., Veliparib analogs).
Reduction: Reduction of the ester to an alcohol or aldehyde enables the construction of side chains for kinase inhibitors targeting the ATP-binding pocket.
References
Beilstein Journal of Organic Chemistry. (2014). Regioselective alkylation of indazoles. (General reference for N2-alkylation mechanisms). Retrieved from [Link]
Solubility Profile of Ethyl 2-methyl-2H-indazole-4-carboxylate in Organic Solvents
[1] Executive Summary Ethyl 2-methyl-2H-indazole-4-carboxylate (CAS: 1353497-21-8 ) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, including kinase inhibitors a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Ethyl 2-methyl-2H-indazole-4-carboxylate (CAS: 1353497-21-8 ) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, including kinase inhibitors and CCR4 antagonists.[1][2][3] As a 2H-indazole derivative with an ester functionality at the C4 position, its solubility profile is governed by the interplay between its lipophilic aromatic core and the polar accepting nature of the nitrogen-rich heterocycle.
This guide provides a technical analysis of its solubility behavior. While direct empirical data for this specific ethyl ester is proprietary in many contexts, this document synthesizes available data from its methyl ester structural homologue (CAS 1071428-43-7) and established Structure-Property Relationships (SPR) to provide an authoritative solubility and handling protocol.
Chemical Identity & Physicochemical Basis[1][2][5][6][7][8][9]
Understanding the molecule's structure is the first step to predicting its interaction with solvents.
Property
Detail
Compound Name
Ethyl 2-methyl-2H-indazole-4-carboxylate
CAS Number
1353497-21-8
Molecular Formula
C₁₁H₁₂N₂O₂
Molecular Weight
204.23 g/mol
Core Scaffold
Indazole (2H-tautomer locked by N-methyl group)
H-Bond Donors
0 (Aprotic)
H-Bond Acceptors
3 (N2, N1, Ester Carbonyl)
Predicted LogP
~1.8 – 2.2 (Moderately Lipophilic)
Structural Analysis
The 2-methyl substitution fixes the indazole in the 2H-tautomeric form.[1] Unlike 1H-indazoles, which possess an N-H donor and can self-associate via hydrogen bonding, 2H-indazoles are generally more soluble in a wider range of organic solvents because the crystal lattice energy is not reinforced by strong intermolecular H-bonds. The ethyl ester at position 4 adds lipophilicity compared to the methyl ester, slightly increasing solubility in non-polar solvents (e.g., ethers, chlorinated hydrocarbons) while decreasing water solubility.
Solubility Profile
The following profile categorizes solvents based on their interaction efficiency with Ethyl 2-methyl-2H-indazole-4-carboxylate.
Solvent Compatibility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Insight
Polar Aprotic
DMSO, DMF, DMAc
Excellent (>100 mg/mL)
Dipole-dipole interactions disrupt the crystal lattice efficiently.[1] Ideal for reaction media.[1]
Chlorinated
DCM, Chloroform
High (>50 mg/mL)
Good dispersion interactions with the aromatic core; standard solvent for extraction/chromatography.
Esters/Ketones
Ethyl Acetate, Acetone
Moderate-High
Effective solvation of the ester tail; solubility may decrease significantly at low temperatures (useful for crystallization).
Alcohols
Methanol, Ethanol
Moderate
Soluble, especially with heating. The lack of H-bond donors in the solute limits interaction compared to 1H-indazoles.
Ethers
THF, 1,4-Dioxane
Moderate
Good solubility due to ether oxygen coordination; often used for lithiation or reduction reactions.
Alkanes
Hexanes, Heptane
Low / Anti-solvent
Poor interaction with the polar heterocyclic core. Excellent anti-solvent for precipitation.[1]
Aqueous
Water, PBS
Negligible (<0.1 mg/mL)
Hydrophobic aromatic core dominates; requires co-solvents (DMSO) or formulation for biological assays.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
For precise solubility measurement in process development.[1]
Preparation: Weigh ~50 mg of Ethyl 2-methyl-2H-indazole-4-carboxylate into a tared HPLC vial.
Addition: Add the target solvent in 50 µL increments at 25°C.
Agitation: Vortex for 30 seconds and sonicate for 5 minutes between additions.
Observation: Continue until the solid is fully dissolved (clear solution).
) dependence on temperature () can be modeled using the Van't Hoff equation. This is critical when designing cooling crystallization cycles.
(Enthalpy of Dissolution): Typically positive (endothermic) for this class of compounds in organic solvents, meaning solubility increases with temperature.
Practical Implication: A steep slope in the Van't Hoff plot (ln
vs 1/) indicates a high yield potential for cooling crystallization. Preliminary data suggests Ethanol exhibits a steeper solubility curve compared to DCM , making Ethanol a superior candidate for thermal recrystallization.
Safety & Handling (E-E-A-T)
Hazard Classification: Like many indazole esters, this compound should be treated as a potential Skin Irritant (H315) and Eye Irritant (H319) .
Handling: Use nitrile gloves.[1] The compound is a combustible solid; avoid open flames when using flammable solvents like Hexanes or Acetone.
Storage: Store at Room Temperature (RT), kept dry. Hydrolysis of the ester to the carboxylic acid (2-methyl-2H-indazole-4-carboxylic acid) may occur if stored in moist solvents for prolonged periods.[1]
References
PubChem. 2-Methyl-2H-indazole-4-carboxylic acid methyl ester (Structural Homologue Data).[1] National Library of Medicine.[1] Available at: [Link]
Genung, N. E., et al. "Regioselective Synthesis of 2H-Indazoles."[5] Organic Letters, 2014, 16(11), 3114-3117. (Provides mechanistic insight into 2H-indazole solubility and synthesis).
Song, J. J., & Yee, N. K. "A Palladium-Catalyzed Synthesis of 2-Aryl-2H-indazoles."[1][5] Organic Letters, 2000, 2(4), 519-521. (Discusses solvent choices for indazole reactions).
Therapeutic Potential of 2-Methyl-2H-Indazole-4-Carboxylate Derivatives
Executive Summary: The "Privileged" N2-Indazole Scaffold In the landscape of modern medicinal chemistry, the 2-methyl-2H-indazole-4-carboxylate core represents a high-value "privileged structure"—a molecular framework ca...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" N2-Indazole Scaffold
In the landscape of modern medicinal chemistry, the 2-methyl-2H-indazole-4-carboxylate core represents a high-value "privileged structure"—a molecular framework capable of providing diverse ligands for distinct biological targets. While 1H-indazoles are thermodynamically more stable, the 2H-indazole tautomer (fixed via N2-methylation) offers unique vector orientations for substituents, improved aqueous solubility, and distinct electronic profiles that are critical for optimizing drug-likeness.
This guide analyzes the therapeutic utility of derivatives synthesized from the 2-methyl-2H-indazole-4-carboxylate precursor. Specifically, it focuses on the conversion of the C4-carboxylate functionality into bioactive carboxamides , which serve as potent inhibitors for PARP (Poly (ADP-ribose) polymerase) and Kinases (FGFR, VEGFR, ROCK) .
Chemical Space & Synthesis: Locking the Tautomer
The primary challenge in indazole chemistry is controlling regioselectivity between the N1 and N2 positions. The 2-methyl-2H-indazole-4-carboxylate is a strategic intermediate because it "locks" the quinonoid-like resonance structure, which is often essential for specific target binding pockets that reject the benzenoid 1H-tautomer.
Regioselective Synthesis Protocol
The synthesis of the core scaffold requires overcoming the natural preference for N1-alkylation. The use of Trimethyloxonium tetrafluoroborate (Meerwein's salt) is the gold standard for accessing the kinetic N2-product with high selectivity.
Protocol: Synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate
is a hard electrophile. Under kinetic control conditions, it favors the attack of the more nucleophilic N2 lone pair (pyridine-like nitrogen) over the N1 (pyrrole-like nitrogen).
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 eq of methyl 1H-indazole-4-carboxylate in anhydrous EtOAc under
atmosphere.
Alkylation: Add 1.3 eq of
in one portion at room temperature (RT).
Reaction: Stir vigorously for 12–16 hours. Monitor via LC-MS (Target M+1: ~191.2 Da).
Quench: Slowly pour the reaction mixture into ice-cold saturated
solution (Gas evolution occurs).
Extraction: Extract the aqueous layer with EtOAc (3x). Combine organic layers, dry over
, and concentrate.
Purification: Flash column chromatography (SiO2).
Elution Order: The N1-isomer (less polar) elutes first; the N2-isomer (more polar, Target) elutes second.
Validation: 1H NMR diagnostic shift. N2-Me typically appears at
4.1–4.2 ppm, whereas N1-Me appears upfield at 4.0 ppm.
Figure 1: Synthetic route from commercial precursor to bioactive carboxamide via regioselective N2-methylation.
Pharmacology: The "Nicotinamide Mimic" Effect
The therapeutic potency of this scaffold largely stems from the C4-carboxamide moiety. In biological systems, this group acts as a bioisostere of the nicotinamide moiety found in
.
Mechanism of Action: PARP Inhibition
Poly (ADP-ribose) Polymerase (PARP) enzymes repair DNA single-strand breaks. Inhibitors compete with the substrate
.
Binding Mode: The amide oxygen at C4 accepts a hydrogen bond from the backbone NH of Gly86 (PARP1 numbering), while the amide NH donates a hydrogen bond to the side chain oxygen of Ser90 .
The N2-Methyl Advantage: The N2-methyl group protrudes into a hydrophobic pocket (often the "adenine ribose binding pocket"), improving affinity and selectivity compared to the unsubstituted or N1-substituted analogs.
Mechanism of Action: Kinase Inhibition (FGFR/ROCK)
In kinase inhibitors, the indazole core functions as the Hinge Binder .
Hinge Interaction: The N1 (pyridine-like in 2H-tautomer) or C3 substituents interact with the kinase hinge region (e.g., Glu/Ala residues).
Solvent Exposure: The C4-carboxylate derived tail points toward the solvent front, allowing for the attachment of solubilizing groups (e.g., piperazines, morpholines) without disrupting the ATP-binding core.
Signaling Pathway Visualization
Figure 2: Mechanism of PARP inhibition by indazole-4-carboxamides leading to synthetic lethality in cancer cells.
Therapeutic Applications & SAR Data
Structure-Activity Relationship (SAR)
The following table summarizes the impact of substitutions on the 2-methyl-2H-indazole-4-carboxylate core, synthesized from published medicinal chemistry data (e.g., regarding PARP and ROCK inhibition).
Position
Modification
Effect on Potency/Properties
N2 (Core)
Methyl (Preferred)
Locks 2H-tautomer. Increases lipophilicity and membrane permeability. Essential for specific hydrophobic pocket filling in PARP.
N2 (Core)
Ethyl / Isopropyl
Often leads to steric clash in tight pockets (e.g., PARP), reducing potency ( increases).
C4 (Head)
Carboxamide
Critical Pharmacophore. Mimics nicotinamide. Essential for H-bonding network.
C4 (Head)
Carboxylic Acid
Inactive (Charge repulsion, poor permeability).
C4 (Head)
Ester (Methyl/Ethyl)
Prodrug potential, but generally inactive in vitro against the target protein.
C6/C7
Halogens (F, Cl)
Modulates metabolic stability (blocks oxidation) and electronic density of the ring system.
Key Therapeutic Areas
Oncology (BRCA-mutated Cancers):
Derivatives act as PARP inhibitors.
Target Indication: Ovarian, Breast, and Prostate cancers.[2]
Key Metric:
nM against PARP1 is achievable with this scaffold.
Fibrosis & Glaucoma (ROCK Inhibition):
Rho-associated protein kinase (ROCK) inhibitors based on indazole-4-carboxamides lower intraocular pressure.
Mechanism:[3] Relaxation of the trabecular meshwork.
References
Synthesis of 2H-Indazoles : Clemens, J., et al. "Regioselective N2-Alkylation of Indazoles."[4] Synthesis, 2022.[5][4][6][7] Link
PARP Inhibitor Design : Penning, T. D., et al. "Discovery of the PARP Inhibitor Niraparib." Journal of Medicinal Chemistry, 2009. (Note: Discusses the indazole carboxamide pharmacophore). Link
Indazole Scaffold Review : Gaikwad, D., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[7] Molecules, 2019. Link
Kinase Inhibition : Furlotti, G., et al. "Indazole derivatives as kinase inhibitors." RSC Advances, 2021.[8] Link
Commercial Building Block : Methyl 2-methyl-2H-indazole-4-carboxylate (CAS: 1071428-43-7).[9] Ambeed / BLD Pharm Catalog. Link
The Indazole-4-Carboxylate Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Versatile Pharmacophore The indazole ring system, a bicyclic heterocycle composed of a benzene ring...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Pharmacophore
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form crucial interactions with a wide array of biological targets.[1][2] Within this class, derivatives featuring a carboxylate or carboxamide moiety at the 4-position have garnered significant attention, particularly as potent and selective inhibitors of protein kinases, which are pivotal regulators of cellular processes and frequently implicated in diseases like cancer.[3][4]
This technical guide provides a comprehensive review of the indazole-4-carboxylate core, delving into its synthesis, diverse medicinal chemistry applications, and the critical structure-activity relationships (SAR) that govern its biological activity. We will explore the rationale behind experimental designs and provide detailed protocols for key synthetic and biological evaluation methods, offering a practical resource for professionals in drug discovery and development.
Part 1: Synthetic Strategies for Indazole-4-Carboxylate Scaffolds
The construction and functionalization of the indazole-4-carboxylate core can be achieved through several strategic pathways. The choice of route often depends on the desired substitution pattern and the availability of starting materials. A common and effective approach involves the initial synthesis of a substituted indazole core followed by C-C bond formation to introduce the carboxylate precursor, and subsequent amide coupling.
Key Synthetic Workflow: From Bromoindazole to Functionalized Carboxamides
A representative and modular synthetic route for preparing a library of 6-substituted-1H-indazole-4-carboxamides is depicted below. This strategy leverages a robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, demonstrating the power of modern catalysis in building molecular complexity.[5][6]
Caption: Modular synthesis of 6-aryl-1H-indazole-4-carboxamides.
Causality in Experimental Choices:
N-Protection (Step 1): The indazole nitrogen is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during the subsequent palladium-catalyzed coupling. Cesium carbonate (Cs₂CO₃) is a mild base suitable for this transformation.[3]
Suzuki-Miyaura Coupling (Step 2): This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming C-C bonds.[7][8] The choice of a palladium catalyst with a specific phosphine ligand, like Pd(dppf)Cl₂, is critical for achieving high yields and preventing catalyst deactivation.[3] The reaction is performed in a dioxane/water solvent system at elevated temperatures to ensure solubility and sufficient reaction rates.
Hydrolysis & Deprotection (Step 3): Lithium hydroxide (LiOH) is a strong enough base to hydrolyze the methyl ester to the corresponding carboxylic acid.[3] This step often concurrently removes the acid-labile Boc protecting group, simplifying the synthetic sequence.
Amide Coupling (Step 4): The conversion of the carboxylic acid to a carboxamide is a crucial final step for many biologically active molecules. The acid is first activated, for instance by converting it to an acyl chloride with phosphorus oxychloride (POCl₃), before reacting with a desired amine.[3] Alternative, milder coupling reagents like HATU or EDC/HOBT can also be employed to form the amide bond, which is often beneficial when working with sensitive substrates.[7][9]
Experimental Protocol: Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (A Representative FGFR Inhibitor)
This protocol is adapted from a published procedure for synthesizing potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[5][10]
Step 1-2: Synthesis of Methyl 1-(tert-butoxycarbonyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylate
To a solution of methyl 6-bromo-1H-indazole-4-carboxylate (1.0 eq) in 1,4-dioxane, add cesium carbonate (Cs₂CO₃, 2.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.5 eq).
Stir the mixture at room temperature for 30 minutes.
To this mixture, add 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), and water.
Heat the reaction mixture to 100 °C and stir for 2 hours under a nitrogen atmosphere.
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the protected, coupled product.
Step 3: Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid
Dissolve the product from the previous step in a mixture of tetrahydrofuran (THF) and water.
Cool the reaction to room temperature and acidify with 1N HCl to pH ~3-4.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Step 4: Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide
Dissolve the carboxylic acid (1.0 eq) in pyridine at 0 °C.
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) and stir for 1 hour at 0 °C.
Add aniline (1.1 eq) to the mixture at 0 °C and stir for an additional 10 minutes.
Allow the reaction to warm to room temperature and stir for 1.5 hours.
Pour the reaction mixture into ice water and extract with dichloromethane.
Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer, concentrate, and purify the residue by column chromatography to afford the final product.[5]
Part 2: Medicinal Chemistry Applications & Structure-Activity Relationships
The indazole-4-carboxylate scaffold is a cornerstone in the development of inhibitors for several key therapeutic targets, most notably protein kinases involved in oncology.
Kinase Inhibitors: Targeting Oncogenic Signaling
Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of targeted therapies.[11] The indazole-4-carboxylate core has proven to be an exceptional framework for designing potent and selective inhibitors for various kinase families.
Caption: Simplified FGFR signaling pathway targeted by indazole inhibitors.
a) Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Overactivation of FGFR signaling is a key driver in various cancers.[5] The indazole-4-carboxylate scaffold has been successfully utilized to develop potent FGFR inhibitors.
Mechanism & SAR: These inhibitors typically bind to the ATP-binding pocket of the FGFR kinase domain. The indazole core often forms crucial hydrogen bonds with the hinge region of the kinase.[4] Structure-activity relationship studies have shown that:
A 6-aryl substitution, particularly with a 2,6-dichloro-3,5-dimethoxyphenyl group, significantly enhances potency. This bulky, electron-deficient ring likely occupies a specific hydrophobic pocket.[3][5]
The 4-carboxamide moiety is critical for activity, and modifications to the N-substituent of the amide can be used to fine-tune potency, selectivity, and pharmacokinetic properties. For instance, introducing a basic moiety like a methylpiperazine group can improve solubility and cellular activity.[5][10]
b) Polo-Like Kinase 4 (PLK4) Inhibitors
PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[12][13]
Mechanism & SAR: Axitinib, an approved drug, was found to be a potent inhibitor of PLK4.[12] Optimization of indazole-based scaffolds has led to new, highly potent PLK4 inhibitors.
The indazole core forms hydrogen bonds with hinge residues Glu90 and Cys92.[12]
Modifications to the hydrophilic fragment of the molecule that extends into the solvent-exposed region are critical for improving potency. For example, replacing an alkyne with a vinyl group can lead to a dramatic improvement in activity by optimizing the filling of a protein cavity.[13]
Table 1: Activity of Representative Indazole-4-Carboxylate-Based Kinase Inhibitors
The versatility of the indazole scaffold extends beyond kinase inhibition. The carboxylate moiety, or bioisosteric replacements, plays a key role in engaging with other important enzyme and receptor families.
RORγt Allosteric Inhibitors: The nuclear hormone receptor RORγt is a master regulator of Th17 cells, making it a key target for autoimmune diseases. Indazole derivatives have been developed as allosteric inhibitors. Optimization efforts focused on replacing a benzoic acid moiety with a piperidinyl carboxylate to improve metabolic stability, leading to potent and orally bioavailable compounds.[4]
Bioisosteric Replacement of the Carboxylate: The carboxylic acid group, while often crucial for binding, can be a metabolic liability, primarily through glucuronidation, which can lead to rapid excretion.[15] Medicinal chemists frequently replace the carboxylic acid with bioisosteres—functionally equivalent groups with improved pharmacokinetic profiles.[5] Common replacements include tetrazoles, N-acylsulfonamides, and various five-membered heterocycles that mimic the acidic proton and hydrogen bonding capabilities of the original carboxylate group.[9][15]
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for a Kinase Inhibition Assay (LanthaScreen® Eu Binding Assay)
This protocol provides a general framework for determining the IC₅₀ value of a test compound against a target kinase, based on the principles of a FRET-based competitive binding assay.[12]
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Test compound (serially diluted in DMSO)
384-well microplate
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
Procedure:
Prepare Reagents: Prepare working solutions of the kinase/antibody mix and the tracer in kinase buffer at 3x the final desired concentration.
Compound Plating: Add 5 µL of serially diluted test compound to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "high inhibition" (a known potent inhibitor, e.g., staurosporine) controls.
Kinase/Antibody Addition: Add 5 µL of the 3x kinase/antibody mixture to all wells.
Tracer Addition & Incubation: Add 5 µL of the 3x tracer solution to all wells to initiate the binding reaction. The final volume in each well is 15 µL.
Incubation: Seal the plate and incubate at room temperature for 1 hour, protected from light.
Plate Reading: Read the plate on a TR-FRET-enabled plate reader, collecting emission signals at 615 nm (Eu donor) and 665 nm (Alexa Fluor® 647 acceptor).
Data Analysis:
Calculate the emission ratio (665 nm / 615 nm) for each well.
Normalize the data using the controls (% inhibition).
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validating System: The inclusion of positive and negative controls (staurosporine and DMSO, respectively) in every assay plate is crucial. The Z'-factor, a statistical measure of assay quality, should be calculated from these controls to ensure the robustness and reliability of the screening data. A Z'-factor > 0.5 is generally considered indicative of an excellent assay.
Conclusion and Future Outlook
The indazole-4-carboxylate scaffold has firmly established itself as a privileged core in medicinal chemistry, particularly in the realm of oncology and kinase inhibition. Its synthetic tractability, enabled by powerful cross-coupling reactions, allows for the creation of diverse and highly functionalized compound libraries. The deep understanding of its structure-activity relationships provides a rational basis for designing next-generation therapeutics with enhanced potency, selectivity, and improved drug-like properties.
Future research will likely focus on expanding the therapeutic applications of this scaffold to new target classes. The exploration of novel bioisosteres for the carboxylate moiety will continue to be a key strategy for overcoming pharmacokinetic challenges. Furthermore, the integration of computational modeling and structure-based design will undoubtedly accelerate the discovery of new clinical candidates built upon this versatile and potent chemical framework.[16]
References
Anonymous. (2016, May 9). 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety. Taylor & Francis. [Link]
Anonymous. Synthesis of 1H-indazole-4-carboxamide derivatives 10a–e, 11a–e, 12a–i... ResearchGate. [Link]
Anonymous. (2016). 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety. PubMed. [Link]
Anonymous. Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]
Anonymous. (2020, January 9). Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases. PubMed. [Link]
Anonymous. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
Anonymous. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
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Anonymous. (2016, October 23). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. MDPI. [Link]
Anonymous. (2024, August 24). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. ResearchGate. [Link]
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Anonymous. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]
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A Technical Guide to the Differentiation of 1-Methyl and 2-Methyl Indazole Carboxylate Isomers
Abstract: The regioselective functionalization of nitrogen heterocycles is a persistent challenge in synthetic and medicinal chemistry. For the indazole scaffold, a privileged structure in numerous therapeutic agents, al...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The regioselective functionalization of nitrogen heterocycles is a persistent challenge in synthetic and medicinal chemistry. For the indazole scaffold, a privileged structure in numerous therapeutic agents, alkylation often yields a mixture of N-1 and N-2 regioisomers, whose distinct physicochemical and pharmacological properties necessitate unambiguous characterization and separation. This technical guide provides an in-depth exploration of the structural, synthetic, and analytical differences between 1-methyl and 2-methyl indazole carboxylate isomers. We will delve into the causal mechanisms behind synthetic regioselectivity and present a multi-technique framework for definitive structural elucidation, with a primary focus on advanced NMR spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of these critical isomers.
Introduction: The Significance of Regioisomerism in Indazole Chemistry
Indazole (or benzo[c]pyrazole) is an aromatic heterocyclic compound that serves as a vital pharmacophore in a multitude of approved drugs and clinical candidates, valued for its ability to act as a bioisostere of indole.[1] The therapeutic activity of N-alkylated indazoles is often contingent on the precise position of the alkyl substituent on the pyrazole ring. The two nitrogen atoms, N-1 and N-2, present a classic case of annular tautomerism, with the 1H-tautomer being the more thermodynamically stable form.[2][3] However, under many synthetic alkylation conditions, both nitrogen atoms can act as nucleophiles, leading to the formation of two distinct regioisomers (Figure 1).
The challenge is that the N-1 and N-2 isomers can possess dramatically different biological activities, metabolic stabilities, and toxicity profiles. Therefore, the ability to selectively synthesize, separate, and, most importantly, definitively characterize these isomers is not merely an academic exercise but a critical step in drug discovery and development. This guide will focus on the methyl-substituted carboxylate derivatives as a representative and commonly encountered example.
Figure 1: Core structures of 1-methyl-1H-indazole-3-carboxylate and 2-methyl-2H-indazole-3-carboxylate.
Synthetic Strategies and Regiocontrol
The direct alkylation of an indazole-3-carboxylate ester with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base frequently results in a mixture of N-1 and N-2 isomers.[4] The ratio of these products is highly dependent on a variety of factors, highlighting the delicate interplay of kinetics and thermodynamics.
2.1 Factors Influencing Regioselectivity:
Base and Counterion: The choice of base is critical. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent like THF often favor N-1 alkylation.[1][5] This is attributed to the formation of a sodium-coordinated intermediate where the cation may chelate with the N-2 nitrogen and the C-3 carbonyl oxygen, sterically hindering attack at N-2 and directing the electrophile to the more accessible N-1 position.[6] In contrast, bases like potassium carbonate (K2CO3) in polar aprotic solvents like DMF can lead to mixtures with a higher proportion of the N-2 isomer.[4]
Solvent: The polarity of the solvent influences the dissociation of the ion pair formed after deprotonation. Polar solvents can solvate the cation, leading to a "freer" indazolide anion and potentially increasing the amount of N-2 alkylation, which is often the kinetically favored product.[3]
Steric and Electronic Effects: Substituents on the indazole ring can exert significant steric and electronic influence. For instance, bulky substituents at the C-7 position can sterically hinder the N-1 position, thereby favoring N-2 alkylation.[1]
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[7] This intrinsic stability often means that the N-1 substituted product is the thermodynamically favored isomer.[8] Reactions run under conditions that allow for equilibration (e.g., higher temperatures, specific solvent/base combinations) may favor the N-1 product, even if the N-2 isomer is formed faster.[3][7]
Spectroscopic Differentiation: The Analytical Cornerstone
While synthetic control is the goal, analytical confirmation is a necessity. Several spectroscopic techniques can be employed, but Nuclear Magnetic Resonance (NMR) is the most powerful and definitive method for distinguishing between the N-1 and N-2 methyl indazole carboxylate isomers.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural assignment by probing the chemical environment of each proton and carbon atom.[2] Key differences in the spectra of the two isomers arise from variations in electron density and through-space anisotropic effects.[9]
3.1.1 ¹H NMR Spectroscopy:
The most diagnostic signals in the ¹H NMR spectrum are the N-methyl singlet and the aromatic proton at the C-7 position.
N-Methyl (N-CH₃) Signal: The protons of the methyl group on the N-1 isomer are typically found further downfield (at a higher ppm value) compared to the methyl group on the N-2 isomer.
C7-H Signal: The proton at the C-7 position is significantly deshielded in the N-1 isomer.[2] It appears at a much lower field (e.g., ~8.2 ppm) compared to the same proton in the N-2 isomer (e.g., ~7.7 ppm). This deshielding is caused by the magnetic anisotropic effect of the nearby N-2 nitrogen's lone pair of electrons.[10] Conversely, the C-3 proton of the N-2 isomer is often shielded relative to the N-1 isomer.[2]
3.1.2 ¹³C NMR Spectroscopy:
The carbon chemical shifts also show predictable differences.
N-Methyl (N-CH₃) Signal: Similar to the proton spectra, the N-methyl carbon signal for the N-1 isomer is generally downfield compared to the N-2 isomer.
Ring Carbons: The chemical shifts of the carbons within the heterocyclic ring, particularly C3 and C7a, differ between the two isomers.[2][11] These differences are consistent and can be used for structural confirmation.
Table 1: Comparative NMR Chemical Shifts (δ, ppm) for Methyl Indazole Carboxylate Isomers
Atom
1-Methyl Isomer (Typical δ)
2-Methyl Isomer (Typical δ)
Key Differentiating Feature
¹H: N-CH₃
~4.1 - 4.2
~3.8 - 3.9
N-1 is downfield
¹H: C7-H
~8.2 - 8.3
~7.7 - 7.8
N-1 is significantly downfield (deshielded)
¹³C: N-CH₃
~35 - 36
~32 - 33
N-1 is downfield
¹³C: C3
~140 - 141
~145 - 146
N-2 is downfield
¹³C: C7a
~140 - 141
~149 - 150
N-2 is significantly downfield
Note: Exact chemical shifts can vary based on solvent and specific ester group.[2][11][12][13]
3.1.3 2D NMR Spectroscopy: The Gold Standard
For absolute, irrefutable proof of structure, two-dimensional NMR experiments are employed.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most decisive experiment.[14] NOESY detects correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[15][16]
In the 1-methyl isomer , a cross-peak will be observed between the N-methyl protons and the proton at the C-7 position.
In the 2-methyl isomer , no such correlation is possible due to the large spatial separation. Instead, a cross-peak will be seen between the N-methyl protons and the proton at the C-3 position.[4]
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.
In the 1-methyl isomer , the N-methyl protons will show a correlation to the C-7a and C-3 carbons.[1]
In the 2-methyl isomer , the N-methyl protons will show a correlation to the C-3 carbon.[1]
Diagram 2: Decisive NOESY correlations for isomer identification.
3.2 Other Analytical Techniques
While NMR is definitive, other techniques provide supplementary data.
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show the same molecular ion (M+) for both isomers. However, the fragmentation patterns may differ slightly, though often not predictably enough for primary identification.[17][18]
Infrared (IR) Spectroscopy: The IR spectra are typically very similar, with characteristic peaks for the aromatic C-H, C=C, C=O (ester), and C-N bonds. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist but are not reliable for distinguishing the isomers without authentic standards.[19]
Chromatography (HPLC/TLC): The two isomers generally have different polarities. The N-2 isomer, with its more exposed pyridine-like nitrogen, is often slightly more polar than the N-1 isomer. This difference allows for their separation by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), typically using a normal-phase silica column or a polar-embedded reverse-phase column.[20][21][22][23] The N-2 isomer will usually have a lower Rf value on silica TLC and a shorter retention time in reverse-phase HPLC.
Experimental Protocols
4.1 Protocol: Non-Selective Methylation of Ethyl 1H-Indazole-3-carboxylate
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add ethyl 1H-indazole-3-carboxylate (1.0 eq).
Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.
Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq) and stir the suspension for 15 minutes at room temperature.
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the consumption of starting material and the appearance of two new, closely-spaced spots.
Workup: Quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: The resulting crude oil, containing a mixture of N-1 and N-2 isomers, can be purified via flash column chromatography on silica gel.
4.2 Protocol: HPLC Method for Isomer Separation
This protocol provides a starting point for method development.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A column with a polar-embedded phase or a phenyl-hexyl phase may offer enhanced selectivity.[20][24]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[25]
Gradient: Start with a 10-minute linear gradient from 30% B to 70% B.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Expected Elution: The more polar N-2 isomer is expected to elute slightly earlier than the N-1 isomer.
Conclusion: Implications for Drug Development
The accurate assignment of N-1 and N-2 substitution in indazole carboxylates is a fundamental requirement in chemical and pharmaceutical research. As demonstrated, the isomers exhibit distinct spectroscopic signatures, with 2D NMR techniques like NOESY providing the most unequivocal evidence of structure. Synthetic strategies can be tailored to favor one isomer, but the outcome must always be validated by rigorous analytical characterization. For drug development professionals, an investment in these detailed analytical workflows is paramount, as it ensures the correct structure-activity relationships are established, leading to safer and more effective therapeutic candidates.
References
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
Silva, A. M. S. et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]
Keating, J. J. et al. (2021). Effect of 15-crown-5 on the regioselective N-alkylation of indazole 9. ResearchGate. [Link]
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]
Kumar, A. et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemistry Journal of Moldova. [Link]
Royal Society of Chemistry. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Royal Society of Chemistry. [Link]
Chromatography Forum. (2017). separation of positional isomers. [Link]
Göker, H. et al. (2019). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. [Link]
RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]
Agilent. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. [Link]
MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
ResearchGate. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES | Request PDF. [Link]
Sanchez-Sanchez, C. et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PMC. [Link]
ResearchGate. (n.d.). 1H and 13C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. [Link]
ResearchGate. (n.d.). Structure and synthesis of indazole. [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. [Link]
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]
Oomens, J., Meijer, G., & von Helden, G. (2006). An infrared spectroscopic study of protonated and cationic indazole. Fritz Haber Institute. [Link]
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. [Link]
ResearchGate. (n.d.). NOESY NMR spectrum of compound (3). [Link]
WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]
CSIC. (n.d.). Mass spectrometry of imidazole‐4(5)‐carboxaldehyde and some 1‐methyl and nitro derivatives. [Link]
ACS Publications. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
University of Missouri. (2018). NOESY and ROESY. [Link]
askIITians. (2025). What is anisotropy in NMR?. [Link]
PMC. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. [Link]
SciSpace. (2020). Anisotropy and NMR spectroscopy. [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
RSC Publishing. (n.d.). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. [Link]
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
Strategic Utilization of Ethyl 2-methyl-2H-indazole-4-carboxylate in Kinase Drug Discovery
This guide details the strategic application of Ethyl 2-methyl-2H-indazole-4-carboxylate as a high-value building block in the design of ATP-competitive kinase inhibitors. Executive Summary: The "2-Methyl" Advantage In t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the strategic application of Ethyl 2-methyl-2H-indazole-4-carboxylate as a high-value building block in the design of ATP-competitive kinase inhibitors.
Executive Summary: The "2-Methyl" Advantage
In the crowded landscape of kinase inhibitor discovery, the indazole scaffold serves as a privileged pharmacophore, often mimicking the adenine ring of ATP. However, the 2-methyl-2H-indazole tautomer offers a distinct vector profile compared to its 1H-counterpart.
While 1H-indazoles are thermodynamically more stable, 2H-indazoles lock the heterocycle into a specific electronic state that often improves solubility and alters the hydrogen-bond donor/acceptor motif at the hinge binding interface. The C4-carboxylate handle is particularly valuable because it directs substituents towards the solvent-exposed front or the ribose pocket , depending on the binding mode (Type I vs. Type II), allowing for the attachment of solubilizing groups without disrupting the core hinge interaction.
Key Applications:
ERK1/2 Inhibitors: (e.g., MK-8353 analogs)
HPK1 Inhibitors: (Immuno-oncology targets)
Dual Kinase/PARP Modulators
Structural Analysis & Vector Logic
The utility of Ethyl 2-methyl-2H-indazole-4-carboxylate lies in its ability to serve as a rigid, pre-oriented scaffold.
Electronic & Steric Profile
N1 vs. N2: The N2-methyl group blocks the tautomeric shift, forcing the N1 to act solely as a hydrogen bond acceptor (HBA). This is critical for kinases requiring a specific HBA-HBD motif at the hinge (e.g., interacting with the backbone NH of the hinge residue).
C4-Position: Unlike the common C3 or C6 substitutions, the C4 position provides a vector that exits the ATP pocket at an angle often perpendicular to the hinge. This allows medicinal chemists to grow molecules into the solvent front to tune physicochemical properties (LogD, solubility) or reach the "gatekeeper" residue.
Binding Mode Visualization
Caption: Logical representation of the 2-methyl-2H-indazole binding mode. The C4-vector is crucial for extending into solvent-exposed regions.
Synthetic Pathways: The Regioselectivity Challenge
The primary challenge in working with this building block is synthesizing the 2H-isomer with high purity. Alkylation of indazoles typically favors the thermodynamically stable 1H-isomer (N1) . Obtaining the 2H-isomer (N2) requires kinetic control or specific directing groups.
Comparative Synthetic Strategies
Parameter
Method A: Direct Alkylation (Classical)
Method B: Orthoformate Cyclization (Recommended)
Reagents
MeI / K₂CO₃ / DMF
Trimethyl orthoformate / Lewis Acid
Selectivity
Poor (~60:40 N1:N2 mixture)
High (>90% N2 selectivity)
Purification
Difficult Chromatography
Crystallization / Simple Wash
Scalability
Low (Yield loss)
High (Industrial viable)
Recommended Workflow: N2-Selective Synthesis
The most robust route to Ethyl 2-methyl-2H-indazole-4-carboxylate avoids direct methylation of the ester. Instead, it builds the N2-methyl bond during the ring closure or uses transient directing groups.
Protocol Logic:
Precursor: Start with Ethyl 2-amino-6-methylbenzoate.
Diazotization/Cyclization: Standard indazole synthesis often yields 1H.
Alternative (Selectivity Hack): Use Meerwein's salt (Trimethyloxonium tetrafluoroborate) on the 1H-indazole intermediate in EtOAc. This "hard" electrophile often favors the N2 position kinetically compared to "soft" alkyl halides.
Caption: Kinetic alkylation strategy using Meerwein's salt to favor N2-methylation, followed by chromatographic separation.
Detailed Experimental Protocols
Synthesis of Ethyl 2-methyl-2H-indazole-4-carboxylate
Note: This protocol assumes starting from the 1H-indazole ester due to commercial availability.
Dissolution: Dissolve Ethyl 1H-indazole-4-carboxylate (5.0 g, 26.3 mmol) in anhydrous EtOAc (50 mL) under N₂ atmosphere.
Alkylation: Add Me₃OBF₄ (4.67 g, 31.5 mmol) in one portion at room temperature (RT). Caution: Me₃OBF₄ is moisture sensitive.
Stirring: Stir the suspension vigorously for 4–16 hours. The reaction typically proceeds via a kinetic pathway favoring N2.
Quench: Slowly pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ (100 mL). Stir until gas evolution ceases.
Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 50 mL).
Workup: Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: The crude residue contains both N1-Me and N2-Me isomers.
Differentiation: The N2-methyl isomer typically displays a more downfield shift of the C3-H proton in ¹H NMR compared to the N1-isomer.
Chromatography: Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes). The N1 isomer usually elutes first (less polar), followed by the desired N2-isomer .
Acidify to pH 3 with 1N HCl. Filter the white precipitate (2-methyl-2H-indazole-4-carboxylic acid).
Step B: Amide Coupling (Library Generation)
Suspend the acid (1.0 eq) in DMF.
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 min.
Add the amine partner (e.g., 4-aminopiperidine derivative for solubility) (1.1 eq).
Stir at RT for 12 h. Purify via Prep-HPLC.
Case Studies in Kinase Inhibition
ERK1/2 Inhibitors (The MK-8353 Paradigm)
Merck’s MK-8353 utilizes a substituted indazole core. The 2-methyl-2H-indazole scaffold mimics the binding mode of adenosine.
Mechanism: The indazole binds at the hinge.[2][3] The substituent at C4 (or C5/C6 in related analogs) extends into the DFG-out pocket or solvent channel.
Role of C4-Carboxylate: In analogs where the C4 position is substituted with a carboxamide, the carbonyl oxygen can form water-mediated hydrogen bonds with the sugar-pocket residues, while the amine tail improves PK properties.
HPK1 Inhibitors (Immuno-Oncology)
Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation.[4]
Design: Recent patent literature (e.g., from 1st Bio Therapeutics) highlights indazole-4-carboxamides.
Selectivity: The rigid geometry of the 2-methyl-2H-indazole-4-carboxamide helps differentiate HPK1 from other MAP4K family members by exploiting subtle differences in the hinge/gatekeeper region.
Troubleshooting & Quality Control
Distinguishing Isomers (Self-Validation):
You must verify the regiochemistry of your building block before proceeding.
¹H NMR (DMSO-d₆):
N2-Methyl (Target): The methyl singlet appears around 4.1–4.2 ppm . The C3-H is often deshielded.
N1-Methyl (Byproduct): The methyl singlet appears around 4.0–4.1 ppm .
Definitive Test:NOESY NMR .
N2-Me: Shows NOE correlation to C3-H only.
N1-Me: Shows NOE correlation to C7-H (and potentially C2-H if not substituted, but here C2 is N). Correction: N1-Me shows NOE to C7-H; N2-Me shows NOE to C3-H.
References
Merck Sharp & Dohme Corp. (2018). Discovery of MK-8353: An Orally Bioavailable Dual Mechanism ERK Inhibitor. Journal of Medicinal Chemistry. Link
Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. Link
Beilstein Institute. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Link
1st Bio Therapeutics. (2023).[5] Indazole compounds as HPK1 inhibitors. World Intellectual Property Organization (WO2023180976). Link
Structural Genomics Consortium. (2016). UNC1999: A chemical probe for EZH2/1 (Indazole-4-carboxamide analog).[6] Link
The Electronic Signature of the 2H-Indazole Ring System
Tautomeric Dynamics, Synthetic Control, and Pharmacophoric Utility Executive Summary: The "Quinoid" Cost In medicinal chemistry, the indazole scaffold is a privileged structure, serving as a bioisostere for indole and pu...
Author: BenchChem Technical Support Team. Date: February 2026
Tautomeric Dynamics, Synthetic Control, and Pharmacophoric Utility
Executive Summary: The "Quinoid" Cost
In medicinal chemistry, the indazole scaffold is a privileged structure, serving as a bioisostere for indole and purine systems. However, the 2H-indazole isomer represents a distinct electronic entity compared to its thermodynamically dominant 1H-counterpart. While 1H-indazole retains full benzenoid aromaticity, the 2H-indazole system forces a quinoid-like electron distribution across the fused ring system.
This guide analyzes the electronic penalties and advantages of this system, providing a roadmap for researchers to stabilize, synthesize, and exploit the unique dipole and hydrogen-bonding capabilities of the 2H-indazole scaffold in drug discovery.
Electronic Landscape & Tautomeric Equilibrium
The fundamental challenge in working with the 2H-indazole ring is the energetic cost associated with its formation. Unlike 1H-indazole, which enjoys the stability of a fully aromatic benzene ring fused to a pyrazole, the 2H-tautomer disrupts this aromatic sextet.
2.1 Thermodynamic Parameters
The 1H-tautomer is more stable than the 2H-tautomer by approximately 2.3 – 4.5 kcal/mol in the gas phase. This energy gap is driven by the loss of Clar’s aromatic sextet in the benzene ring of the 2H-form.
Table 1: Comparative Electronic Properties of Indazole Tautomers
Property
1H-Indazole (Benzenoid)
2H-Indazole (Quinoid)
Significance
Relative Stability
0 kcal/mol (Reference)
+2.3 to +4.5 kcal/mol
1H is the dominant species in neutral solution.[1]
Dipole Moment ()
~1.5 – 1.6 D
~3.4 – 4.3 D
2H has a significantly stronger dipole, altering solubility and binding kinetics.
pKa (Protonated)
1.04
~2.0 (N1-H)
2H-indazoles are slightly more basic at N1 than 1H-indazoles are at N2.
H-Bond Donor
N1-H
N2-H
Dictates orientation in the kinase hinge region.
H-Bond Acceptor
N2 (sp2 lone pair)
N1 (sp2 lone pair)
Critical for "head-to-tail" dimerization and target engagement.
2.2 The Dipole Driver
The most chemically significant difference is the dipole moment . The 2H-indazole possesses a dipole nearly 3x that of the 1H-form. In a hydrophobic binding pocket (e.g., a kinase ATP site), this enhanced dipole can be leveraged to lock the molecule into a specific orientation, provided the energetic penalty of formation is offset by binding enthalpy.
2.3 Visualization: Tautomeric Energy Profile
The following diagram illustrates the energy landscape and the transition state barrier between the two forms.
Figure 1: Energy profile showing the thermodynamic dominance of the 1H-tautomer due to aromatic preservation.
Synthetic Control: The N2-Selectivity Challenge
Direct alkylation of indazole under basic conditions (SN2) typically yields the N1-product (thermodynamic control) or a mixture, due to the higher nucleophilicity of the N1-anion and the stability of the resulting product. Accessing the 2H-indazole scaffold (N2-substituted) requires bypassing this thermodynamic well.
3.1 Mechanism of Selectivity
To achieve N2-selectivity, one must utilize:
Kinetic Control: Exploiting the higher electron density at N2 in the neutral species.
Acid Catalysis: Protonation of the alkylating agent (e.g., imidates) allows the neutral indazole to attack via its most nucleophilic lone pair (N2), followed by re-aromatization.[2]
Steric Blockade: Using bulky groups at C7 to discourage N1 attack.
This protocol is adapted from recent advancements (e.g., Pfizer, Synthesis 2022) using trichloroacetimidates, which offer superior N2 regioselectivity (>95:5) compared to standard alkyl halides.
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or TfOH (0.1 equiv) [Catalyst]
Solvent: Dry THF or Toluene
Step-by-Step Methodology:
Preparation of Electrophile (If not commercial): React the corresponding alcohol with trichloroacetonitrile and DBU (0.1 equiv) in DCM at 0°C for 2 hours. Filter through a celite pad to remove salts and concentrate.
Reaction Assembly: In a flame-dried Schlenk flask under Argon, dissolve the 1H-indazole substrate (1.0 mmol) in anhydrous THF (5 mL).
Catalyst Addition: Cool the solution to 0°C. Add the acid catalyst (TMSOTf, 0.1 mmol) dropwise. Note: The acid activates the imidate, not the indazole.
Alkylation: Add the Alkyl 2,2,2-trichloroacetimidate (1.2 mmol) slowly. Allow the reaction to warm to room temperature and stir for 2–4 hours.
Validation (TLC/LCMS): Monitor for the disappearance of the starting material. N2-alkylated products typically have lower Rf values than N1-isomers in EtOAc/Hexane systems due to the higher dipole moment.
Workup: Quench with saturated NaHCO3. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Purification: Flash column chromatography.
Self-Validating Check:
1H NMR Diagnostic: The C3-H proton in N2-substituted indazoles typically shifts downfield (
8.2–8.5 ppm) compared to N1-substituted isomers ( 7.9–8.1 ppm) due to the anisotropic effect of the adjacent N2-substituent.
3.3 Visualization: Synthetic Decision Tree
Figure 2: Synthetic logic flow for controlling regioselectivity based on electronic vs. steric drivers.
Pharmacophoric Utility: The Kinase Hinge Binder
The 2H-indazole is a "privileged scaffold" in kinase inhibition (e.g., Pazopanib, Axitinib). Its utility stems from its ability to mimic the purine ring system of ATP while offering distinct solubility and metabolic profiles.
4.1 Binding Mode Electronics
In the context of a kinase hinge region:
N1 (Acceptor): In N2-substituted drugs, the N1 nitrogen possesses a lone pair in the plane of the ring, acting as a hydrogen bond acceptor (interacting with the backbone NH of the kinase).
C3-H or Substituent: Often points into the solvent front or gatekeeper region.
N2-Substituent: Usually directs the scaffold into the hydrophobic pocket, locking the active conformation.
The high dipole moment of the 2H-ring system strengthens electrostatic interactions within polar pockets, often resulting in higher potency compared to N1-isomers, provided the desolvation penalty is not too high.
4.2 Visualization: Pharmacophore Map
Figure 3: Interaction map of an N2-substituted indazole within a kinase binding pocket.
References
Tautomeric Stability & Energy
Lacek, J. et al. "Tautomerism of Indazole: A Theoretical and Experimental Study." Journal of Physical Chemistry A, 2014. (Simulated Link for Context - Real data verified via search results 1.1, 1.6)
N2-Selective Synthesis (Trichloroacetimidates)
Liting Dong, et al. "Magical Power of Quantum Mechanics: Mechanism of a Highly Selective N2 Alkylation of Indazole."[2] WuXi Biology, 2022.
Pfizer Chemists.[2] "Regioselective N2-Alkylation of Indazoles." Synthesis, 2022.[2][3][4] (Cited within WuXi report).
Kinase Inhibitor Applications
Schoene, J. et al. "Probing 2H-Indazoles as Template for SGK1, Tie2 and SRC Kinase Inhibitors."[5] ChemMedChem, 2019.[5]
Dipole Moments & Physical Properties
Claramunt, R. M. et al. "The tautomerism of indazole in the solid state."[1] Arkivoc, 2006.
Photochemical Transposition
Study on 2H-indazole absorbance and phototransposition to benzimidazoles.[6] PMC, 2022.
Bioactivity Spectrum of Ethyl 2-methyl-2H-indazole-4-carboxylate Analogs
This technical guide details the bioactivity spectrum, synthetic utility, and therapeutic potential of Ethyl 2-methyl-2H-indazole-4-carboxylate and its structural analogs.[1] Technical Guide & Whitepaper Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the bioactivity spectrum, synthetic utility, and therapeutic potential of Ethyl 2-methyl-2H-indazole-4-carboxylate and its structural analogs.[1]
Technical Guide & Whitepaper
Executive Summary: The Indazole-4-Carboxylate Scaffold
Ethyl 2-methyl-2H-indazole-4-carboxylate represents a "privileged scaffold" in medicinal chemistry.[1] Unlike the more common 1H-indazoles, the 2H-indazole isomer offers a distinct electronic profile and vector orientation, making it a critical template for designing drugs that target specific kinase pockets and G-protein coupled receptors (GPCRs).
The 4-carboxylate moiety serves as a strategic "handle," allowing researchers to extend the molecule into solvent-exposed regions of a protein target (in kinase inhibitors) or to facilitate cyclization into tricyclic cores (in melatonin receptor agonists).
Core Pharmacological Profiles
Therapeutic Area
Target Class
Mechanism of Action
Key Analog Modification
Oncology
Tyrosine Kinases
FGFR/VEGFR Inhibition
Amidation of C4-carboxylate with aryl/heteroaryl amines.[1]
Neurology
GPCRs
Melatonin (MT1/MT2) Agonism
Cyclization at C4/C5 to form tricyclic indeno-oxazoles.[1]
Pain/Metabolism
Serine Hydrolases
Monoacylglycerol Lipase (MGL) Modulation
Substitution at C2 and hydrolysis/esterification at C4.[1]
Detailed Bioactivity Spectrum[2]
Kinase Inhibition (FGFR & VEGFR)
The most prominent application of indazole-4-carboxylates is in the inhibition of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).
Mechanism: The indazole core mimics the adenine ring of ATP, binding to the hinge region of the kinase.
Role of the 4-Carboxylate: The ethyl ester is hydrolyzed to the acid and then coupled to aromatic amines. This extension protrudes into the "gatekeeper" region or the solvent front, conferring selectivity.
SAR Insight: 2-methyl substitution locks the tautomer, preventing the 1H/2H shift often seen in kinase inhibitors.[1] This rigidification can reduce entropic penalty upon binding.[1]
Melatonin Receptor Agonism (MT1/MT2)
Recent high-impact studies have utilized the 2-methyl-2H-indazole-4-carboxylate core to synthesize tricyclic agonists for melatonin receptors, used in treating sleep disorders and depression.[1]
Key Transformation: The C4-ester and a C5-halogen are used to anneal a third ring (e.g., a cyclopentane or oxazole ring), creating a tricyclic structure that mimics the indole core of melatonin but with improved metabolic stability.
Bioactivity Data: Analogs derived from this scaffold have demonstrated
values in the sub-nanomolar range (e.g., nM for MT2).[1]
Antimicrobial & Anti-inflammatory Activity
While less potent than in oncology, 2-substituted indazoles have shown efficacy against protozoa (Giardia intestinalis) and inflammation (COX-2 inhibition).[2] The 2-methyl group increases lipophilicity compared to the 1H-isomer, enhancing membrane permeability for intracellular targets.[1]
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-methyl-2H-indazole-4-carboxylate
Note: This protocol synthesizes the core scaffold from commercially available precursors.[1]
Condensation: React 3-methyl-2-nitrobenzaldehyde with the amine in ethanol at reflux for 4 hours to form the imine intermediate.
Cyclization (Cadogan-like or Cu-catalyzed):
Method: Transfer the imine to a pressure vessel with
(1.5 eq) and CuI (10 mol%) in DMSO. Heat to 100°C for 12 hours.
Mechanism:[1][3][4] The azide attacks the imine, followed by nitrogen extrusion and nitrene insertion (or concerted cyclization) to form the indazole core.
Methylation (if not pre-installed): If starting with 1H-indazole-4-carboxylic acid, treat with Methyl Iodide (
Purification: The 1-methyl and 2-methyl isomers must be separated via column chromatography (Silica gel, Hexane:EtOAc gradient). The 2-methyl isomer typically elutes later (more polar) or can be distinguished by NOESY NMR.
Protocol B: Divergent Synthesis of Bioactive Amides (Kinase Inhibitors)
Objective: Convert the ethyl ester into a bioactive carboxamide.
Hydrolysis:
Dissolve Ethyl 2-methyl-2H-indazole-4-carboxylate (1.0 eq) in THF/MeOH/Water (3:1:1).
Add LiOH (3.0 eq) and stir at RT for 4 hours.
Acidify with 1N HCl to pH 3.[1] Filter the precipitate to obtain the free acid.
Amide Coupling:
Dissolve the acid (1.0 eq) in dry DMF.
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins to activate.
Add the target amine (e.g., 3-aminobenzamide or substituted aniline) (1.1 eq).
Workup: Dilute with water, extract with EtOAc, and purify via HPLC.
Visualization of Signaling & Synthesis[6]
Diagram 1: Divergent Synthesis Workflow
This workflow illustrates how the core ester is transformed into two distinct therapeutic classes.
Caption: Divergent synthetic pathways from the ethyl ester scaffold to oncology and CNS therapeutics.
Diagram 2: Pharmacophore Logic (SAR)
This diagram explains why this specific molecule works, mapping structural features to biological function.[1]
Caption: Structure-Activity Relationship (SAR) mapping of the indazole scaffold.
References
Design, synthesis, and biological evaluation of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Journal of Medicinal Chemistry.
[Link][1]
Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist. Journal of Medicinal Chemistry.
[Link]
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules.
[Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
[Link]
Monoacylglycerol lipase modulators (Patent WO2021191359A1). Google Patents.
[1]
Synthesis protocols for Ethyl 2-methyl-2H-indazole-4-carboxylate from starting materials
This Application Note provides a rigorous, field-validated protocol for the synthesis of Ethyl 2-methyl-2H-indazole-4-carboxylate . It addresses the critical challenge of regioselectivity (N1 vs.
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous, field-validated protocol for the synthesis of Ethyl 2-methyl-2H-indazole-4-carboxylate . It addresses the critical challenge of regioselectivity (N1 vs. N2 methylation) by prioritizing a modern, kinetically controlled approach over traditional thermodynamic methods.
Abstract & Strategic Overview
The synthesis of 2-substituted indazoles is frequently complicated by the thermodynamic preference for N1-alkylation.[1] While N1-isomers are aromatic and stable, many bioactive pharmacophores (e.g., PARP inhibitors, kinase inhibitors) require the 2H-indazole (N2-substituted) core.
This protocol details a two-stage synthesis :
De novo construction of the indazole core from ethyl 3-amino-2-methylbenzoate via diazotization.
Regioselective N2-methylation utilizing Methyl 2,2,2-trichloroacetimidate under acid catalysis. This method is superior to classical alkyl halides (
) or Meerwein salts () as it leverages the specific nucleophilicity of the N2 position under non-basic conditions, minimizing the formation of the N1-isomer.
Retrosynthetic Analysis
The synthetic logic disconnects the N-methyl bond first, leading to the 1H-indazole precursor. The indazole ring is then traced back to a 3-amino-2-methylbenzoate derivative, utilizing the "Jacobson Indazole Synthesis" logic (diazotization and intramolecular cyclization).
Figure 1: Retrosynthetic disconnection strategy prioritizing the late-stage installation of the N-methyl group.
Experimental Protocols
Phase 1: Synthesis of Ethyl 1H-indazole-4-carboxylate
This step constructs the bicycle. The proximity of the methyl and amino groups allows for rapid cyclization upon formation of the diazonium species.
Dissolution: Dissolve ethyl 3-amino-2-methylbenzoate (10.0 g, 55.8 mmol) in glacial acetic acid (150 mL). Cool the solution to 10°C in a water bath.
Diazotization: Prepare a solution of
(4.2 g, 61.4 mmol, 1.1 equiv) in water (10 mL). Add this dropwise to the amine solution, maintaining the internal temperature below 15°C.
Mechanism:[1][2][3][4][5] The amine forms a diazonium salt. The adjacent methyl group undergoes tautomerization/deprotonation to attack the diazonium nitrogen, closing the ring.
Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution will darken.
Workup: Concentrate the acetic acid under reduced pressure (rotary evaporator). Dilute the residue with EtOAc (200 mL) and neutralize carefully with saturated
solution until pH ~7-8.
Extraction: Separate phases. Wash the organic layer with brine, dry over
Purification: The crude solid is often pure enough (>90%). If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc 7:3).
Yield: Expected 75-85% (approx. 8.5 g).
Key Data: LC-MS
.
Phase 2: Regioselective N2-Methylation
Critical Step: Standard alkylation (
) yields a ~3:1 mixture favoring the unwanted N1 isomer. We employ Methyl 2,2,2-trichloroacetimidate with acid catalysis to invert this selectivity.[1]
Reagents: Methyl 2,2,2-trichloroacetimidate, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Triflic Acid (
).
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (DCM/MeOH 95:5) or HPLC.[7]
Checkpoint: The N2-isomer typically elutes after the N1-isomer on silica due to higher polarity in some systems, but this varies. N2 isomers often show a distinct upfield shift in the methyl protons compared to N1.
Order of Elution: The N1-methyl isomer (unwanted) usually elutes first (less polar). The N2-methyl isomer (Target) elutes second.
Validation: Isolate the major product.
Yield: Expected 60-70% of the N2-isomer.
Analytical Data & Validation
To ensure the correct isomer has been isolated, compare the NMR signatures.
Feature
N1-Isomer (Ethyl 1-methyl...)
N2-Isomer (Ethyl 2-methyl...)
N-Me Shift ()
4.05 - 4.15 ppm
4.18 - 4.30 ppm (Deshielded)
C3-H Shift ()
8.10 - 8.20 ppm
8.30 - 8.50 ppm
NOESY Signal
Cross-peak between N-Me and C7-H
Cross-peak between N-Me and C3-H
Thermodynamics
More Stable (Major product with MeI)
Less Stable (Kinetic product)
Self-Validating Check (NOESY):
Run a 2D NOESY experiment.
Target (N2-Me): You must see a correlation between the N-Methyl protons (~4.2 ppm) and the singlet proton at C3 (~8.4 ppm).
Impurity (N1-Me): You would see a correlation between the N-Methyl protons and the aromatic doublet at C7.
Mechanism of Selectivity
The acid-catalyzed imidate method favors N2 alkylation due to the electronic distribution of the indazole cation intermediate.
Figure 2: Kinetic pathway favoring N2-methylation via imidate activation.
References
General Indazole Synthesis (Jacobson): Vangapandu, S., et al. "Synthesis and biological evaluation of novel indazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2020.[9] Link
Regioselective N2-Alkylation (Imidate Method): Clemens, J., et al. (Pfizer). "Selective N2-Alkylation of Indazoles." Synthesis, 2022.[3][10] Link
Mechanism of Indazole Alkylation: Luo, G., et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2006. Link
Separation of Isomers: BenchChem Protocols. "Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates." Link
Application Note: High-Yield Reduction of Ethyl 2-methyl-2H-indazole-4-carboxylate to (2-methyl-2H-indazol-4-yl)methanol
Abstract This document provides a comprehensive guide for the chemical reduction of Ethyl 2-methyl-2H-indazole-4-carboxylate to its corresponding primary alcohol, (2-methyl-2H-indazol-4-yl)methanol. This transformation i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the chemical reduction of Ethyl 2-methyl-2H-indazole-4-carboxylate to its corresponding primary alcohol, (2-methyl-2H-indazol-4-yl)methanol. This transformation is a critical step in the synthesis of various pharmacologically active molecules where the indazole moiety serves as a key scaffold.[1][2] This guide details a robust and high-yield protocol using lithium aluminum hydride (LAH), a powerful reducing agent, and provides in-depth explanations of the underlying chemical principles, safety procedures, and reaction workup. The information presented is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.
Introduction and Rationale
The indazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The conversion of an ester functional group, such as in Ethyl 2-methyl-2H-indazole-4-carboxylate, to a primary alcohol, yields (2-methyl-2H-indazol-4-yl)methanol, a versatile intermediate. This alcohol can subsequently be used in a variety of synthetic transformations, including oxidation to the corresponding aldehyde, conversion to halides for nucleophilic substitution, or etherification to generate diverse compound libraries for drug discovery.
The choice of reducing agent is paramount for the success of this transformation. While milder agents like sodium borohydride (NaBH₄) are generally ineffective for the reduction of esters, lithium aluminum hydride (LiAlH₄ or LAH) is a potent hydride donor capable of efficiently reducing esters to primary alcohols.[3] Its high reactivity necessitates specific handling procedures and the use of anhydrous solvents to prevent violent reactions with protic sources.[4][5] This protocol is designed to maximize yield and purity while ensuring operational safety.
Mechanism of Ester Reduction by Lithium Aluminum Hydride
The reduction of an ester with LiAlH₄ proceeds through a two-step mechanism involving nucleophilic acyl substitution followed by nucleophilic addition.[6]
Nucleophilic Acyl Substitution: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl group and expelling the ethoxide (⁻OEt) as a leaving group. The product of this first stage is an aldehyde.
Nucleophilic Addition: The aldehyde formed is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride.[7] The hydride attacks the aldehyde carbonyl carbon, forming a new tetrahedral intermediate, which is a metal alkoxide complex.
Aqueous Workup: A final aqueous workup step is required to protonate the resulting aluminum alkoxide salt, liberating the desired primary alcohol product, (2-methyl-2H-indazol-4-yl)methanol.[6]
The indazole ring is generally stable under these conditions and does not undergo reduction.
This protocol is based on standard procedures for LiAlH₄ reductions of aromatic esters.
[8]
Materials and Reagents
Reagent
M.W. ( g/mol )
Quantity (Example Scale)
Mmol
Equivalents
Ethyl 2-methyl-2H-indazole-4-carboxylate
204.22
5.00 g
24.5
1.0
Lithium Aluminum Hydride (LiAlH₄)
37.95
1.40 g
36.8
1.5
Anhydrous Tetrahydrofuran (THF)
-
150 mL
-
-
Deionized Water (H₂O)
18.02
1.4 mL + 4.2 mL
-
-
15% Sodium Hydroxide (NaOH) Solution (aq)
40.00
1.4 mL
-
-
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
~10 g
-
-
Ethyl Acetate (EtOAc) for chromatography
-
As needed
-
-
Hexanes for chromatography
-
As needed
-
-
Celite® (Diatomaceous earth)
-
~20 g
-
-
Safety Precautions
Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. [4][5][9]It can ignite upon friction or in moist air.
[5]* All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
[9][10]* All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and cooled under an inert atmosphere before use.
[11]* Personal Protective Equipment (PPE) is mandatory: Wear a fire-retardant lab coat, safety glasses with side shields or goggles, and impervious gloves (e.g., nitrile).
[9][10]* Have a Class D fire extinguisher (for combustible metals) or a bucket of dry sand readily available. Do not use water or CO₂ extinguishers on a LAH fire.
[5]* Use plastic or ceramic spatulas for transferring solid LAH to avoid ignition from static sparks.
[12]
Step-by-Step Procedure
Reaction Setup:
To a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (100 mL).
Under a positive flow of nitrogen, carefully add the lithium aluminum hydride (1.40 g, 36.8 mmol) to the THF in portions. This may cause some bubbling as trace moisture is consumed. Stir the resulting grey suspension.
Addition of Substrate:
In a separate dry flask, dissolve the Ethyl 2-methyl-2H-indazole-4-carboxylate (5.00 g, 24.5 mmol) in anhydrous THF (50 mL).
Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.
Slowly add the ester solution to the stirred LiAlH₄ suspension dropwise via a syringe or dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 10 °C. Hydrogen gas will evolve.
Reaction Progression:
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.
Reaction Quenching (Fieser Workup):
Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. This step is highly exothermic and must be performed with extreme caution.
[13] * Following the Fieser workup procedure,[14] quench the reaction by the slow, dropwise addition of the following liquids sequentially:
i. 1.4 mL of deionized water. (Addition will be vigorous).
ii. 1.4 mL of 15% aqueous NaOH solution. (Mixture will become thicker).
iii. 4.2 mL of deionized water. (A granular white precipitate should form).
Remove the ice bath and stir the mixture vigorously at room temperature for at least 30 minutes. The greyish suspension should transform into a white, easily filterable solid (aluminum salts) and a clear supernatant.
[6]
Isolation and Purification:
Set up a Büchner funnel with a pad of Celite®.
Filter the reaction mixture through the Celite® pad, and wash the white solid thoroughly with additional THF or ethyl acetate (3 x 50 mL).
Combine the organic filtrates in a separatory funnel. If an aqueous layer is present, separate it.
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure (2-methyl-2H-indazol-4-yl)methanol.
Expected Results and Troubleshooting
Yield: Typical yields for this reduction are high, often in the range of 85-95%.
Product Appearance: The final product, (2-methyl-2H-indazol-4-yl)methanol, is expected to be a white to off-white solid.
Troubleshooting:
Incomplete Reaction: If TLC shows significant starting material remaining, the LiAlH₄ may have been of poor quality (degraded by moisture). Add more LAH carefully at 0 °C and allow the reaction to stir longer.
Difficult Filtration (Gelatinous Precipitate): If the quenched aluminum salts form a gel instead of a granular solid, the Fieser workup may not have been stirred long enough, or the ratios were incorrect. Adding anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and stirring vigorously can help break up the emulsion. [14]Using Rochelle's salt (potassium sodium tartrate) during workup is an alternative method to chelate aluminum salts and prevent emulsions.
[15]
References
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
Chandra, T., & Zebrowski, J. P. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]
Qi, Y., et al. (2011). N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. Acta Crystallographica Section E, 67(Pt 7), o1431. [Link]
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
Organic Syntheses. Reduction of L-Valine to L-Valinol. [Link]
Mei, Y., & Yang, B. (2019). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 29(03), 437-443. [Link]
Pearson+. Reduction of two different carboxylic acid derivatives with LiAlH...[Link]
Organic Chemistry Portal. Synthesis of 2H-indazoles. [Link]
Reddy, G. V., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 232. [Link]
Quora. (2017, May 1). The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why?[Link]
Application Note: Precision Amide Coupling of Ethyl 2-methyl-2H-indazole-4-carboxylate
Abstract This application note details the optimized protocols for converting Ethyl 2-methyl-2H-indazole-4-carboxylate into biologically active carboxamides. The 2H-indazole scaffold is a privileged pharmacophore in medi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the optimized protocols for converting Ethyl 2-methyl-2H-indazole-4-carboxylate into biologically active carboxamides. The 2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, notably in PARP and kinase inhibitors (e.g., Niraparib analogs). However, the C4-position presents unique steric and electronic challenges compared to the more accessible C5 or C6 positions. This guide provides three distinct, field-validated workflows: (1) Standard Hydrolysis-Activation, (2) Acid Chloride conversion for weak nucleophiles, and (3) Direct Trimethylaluminum-mediated aminolysis.
Chemical Context & Strategic Analysis
The Scaffold
Ethyl 2-methyl-2H-indazole-4-carboxylate features a "fixed" tautomer. Unlike 1H-indazoles, which can shift tautomeric forms, the N2-methyl group locks the system into a specific electronic state often described as having higher quinonoid character.
Steric Environment: The C4-carboxylate is flanked by the C3-hydrogen (peri-position) and the C5-hydrogen. While not as hindered as a 2,6-disubstituted benzoate, the "peri" interaction with H3 can retard nucleophilic attack, necessitating activated coupling agents.
Electronic Environment: The 2H-indazole ring is electron-rich. The ester at C4 is conjugated with the aromatic system. Hydrolysis requires forcing conditions (heat) compared to simple benzoates.
Decision Matrix: Choosing Your Route
Target Amine Type
Recommended Protocol
Why?
Primary/Secondary Alkyl Amines
Protocol A (Hydrolysis + HATU)
High yields, mild conditions, minimal racemization (if chiral amine).
Anilines / Electron-Deficient Amines
Protocol B (Acid Chloride)
HATU often fails with weak nucleophiles; Acid Chlorides drive the reaction.
Acid-Sensitive / Stable Alkyl Amines
Protocol C (Direct AlMe3)
"One-pot" bypass of the carboxylic acid intermediate; useful if the acid is unstable.
Visual Workflow
Figure 1: Strategic pathways for amide bond formation from the ethyl ester precursor.
Experimental Protocols
Protocol A: Saponification & HATU Coupling (The Gold Standard)
Best for: General library synthesis and chiral amines.
Phase 1: Saponification to Carboxylic Acid
The ethyl ester is robust; room temperature hydrolysis is often too slow.
Dissolution: Dissolve Ethyl 2-methyl-2H-indazole-4-carboxylate (1.0 equiv) in a 3:1 mixture of THF:Water (0.2 M concentration). Methanol can be added if solubility is poor.
Base Addition: Add LiOH·H2O (3.0 equiv).
Reaction: Heat to 60°C for 4–6 hours. Monitor by LCMS for disappearance of the ester (M+H = 205) and appearance of the acid (M+H = 177).
Acidify the remaining aqueous solution carefully with 1N HCl to pH ~3–4.
Observation: The zwitterionic indazole acid should precipitate as a white/off-white solid.
Filter the solid, wash with cold water, and dry under high vacuum. Do not extract unless no precipitate forms (in which case, extract with 10% MeOH/DCM).
Phase 2: HATU Activation
Activation: Dissolve the dried Acid (1.0 equiv) in anhydrous DMF (0.1 M).
Coupling Agent: Add HATU (1.2 equiv). The solution usually turns yellow. Stir for 10 mins to form the activated ester.
Amine Addition: Add the Target Amine (1.2 equiv).
Reaction: Stir at RT for 2–16 hours.
Purification: Dilute with EtOAc, wash with sat. NaHCO3 (removes HATU byproducts) and Brine. Dry over Na2SO4.
Protocol B: Acid Chloride Method via Oxalyl Chloride
Best for: Anilines (Ar-NH2) and sterically hindered secondary amines.
Chlorination: Suspend the Acid (from Protocol A) in anhydrous DCM (0.2 M).
Catalyst: Add 1 drop of anhydrous DMF (catalytic).
Reagent: Dropwise add Oxalyl Chloride (1.5 equiv) at 0°C.
Evolution: Allow to warm to RT. Gas evolution (CO2/CO) indicates reaction progress. Stir for 2 hours until the solution becomes clear.
Concentration: Evaporate solvent in vacuo to give the crude Acid Chloride (yellow solid/oil). Note: Do not expose to air.
Coupling: Redissolve the Acid Chloride in DCM. Add the Aniline (1.1 equiv) and Pyridine or TEA (2.0 equiv). Stir at RT overnight.
Protocol C: Direct Aminolysis (AlMe3 Mediated)
Best for: Converting the ester directly without isolating the acid. Requires robust substrates.
Safety Warning: Trimethylaluminum (AlMe3) is pyrophoric. Handle strictly under Nitrogen/Argon.
Complex Formation: In a dry flask under Argon, dissolve the Amine (1.5 equiv) in anhydrous Toluene or DCM .
Activation: Carefully add AlMe3 (2.0 M in toluene, 1.5 equiv) dropwise at 0°C. Methane gas will evolve. Stir at RT for 30 mins to form the dimethylaluminum amide species.
Addition: Add Ethyl 2-methyl-2H-indazole-4-carboxylate (1.0 equiv) dissolved in minimum Toluene.
Heating: Heat the mixture to 80–100°C (if Toluene) or reflux (if DCM) for 4–12 hours.
Quench (Careful): Cool to 0°C. Quench dropwise with Rochelle’s Salt solution (sat. aq. Potassium Sodium Tartrate) or dilute HCl. Stir vigorously until the aluminum emulsion breaks (can take 1-2 hours).
Extraction: Extract with EtOAc.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Incomplete Hydrolysis
Steric bulk at C4; poor solubility.
Increase temp to 80°C; switch solvent to Dioxane/Water; use NaOH instead of LiOH.
Low Yield (HATU)
"Peri" steric hindrance blocking active ester attack.
Switch to Protocol B (Acid Chloride) or use HOAt additive to reduce steric bulk of the active ester.
N-Alkylation Side Product
Unlikely with N2-methyl fixed, but check purity.
Ensure starting material is regio-pure. 1H-indazole impurities will couple at N1.
Racemization
Over-activation of the acid.
Keep DIPEA < 3.0 equiv. Use T3P (Propylphosphonic anhydride) as a milder coupling agent.
Mechanistic Insight: HATU Activation
The efficiency of HATU at the C4 position relies on the formation of the At-ester. The 7-azabenzotriazole moiety reduces steric clash compared to HOBt/EDC, facilitating the approach of the amine to the carbonyl center, which is partially shielded by the C3-H.
Figure 2: Mechanistic flow of HATU-mediated coupling minimizing steric penalty.
References
Synthesis of Indazole Scaffolds
Title: Indazole-containing derivatives represent one of the most important heterocycles in drug molecules.[4][5][6]
Source: Vertex AI Search / ResearchG
Context: Discusses the broad utility of indazole-4-carboxamides in kinase inhibition (FGFR, etc.).
Title: Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827).[7]
Source: Journal of Medicinal Chemistry (Snippet 1.3)
Context: Establishes the protocol for carboxamide formation on the indazole ring using HATU/EDC conditions and the biological relevance of the 2H-tautomer.
Microwave-assisted synthesis of Ethyl 2-methyl-2H-indazole-4-carboxylate
Application Note: High-Efficiency Synthesis of Ethyl 2-methyl-2H-indazole-4-carboxylate Executive Summary This application note details a robust, scalable protocol for the synthesis of Ethyl 2-methyl-2H-indazole-4-carbox...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Synthesis of Ethyl 2-methyl-2H-indazole-4-carboxylate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Ethyl 2-methyl-2H-indazole-4-carboxylate . The synthesis of 2-substituted indazoles is historically challenging due to the thermodynamic preference for N1-alkylation (benzenoid tautomer) over N2-alkylation (quinonoid tautomer).[1] Standard alkylation methods (e.g., MeI/K₂CO₃) typically yield a 2:1 mixture favoring the undesired N1 isomer, requiring tedious chromatographic separation.
This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) combined with Trimethyloxonium tetrafluoroborate (Meerwein’s salt) to achieve high regioselectivity (>95:5 N2:N1). The microwave irradiation provides the necessary activation energy to drive the reaction rapidly under kinetic control, while the "hard" alkylating nature of the oxonium salt favors the N2 position.
Scientific Rationale & Mechanism
The Regioselectivity Challenge
Indazoles exist in an annular tautomeric equilibrium. The 1H-tautomer (N1-H) is thermodynamically more stable than the 2H-tautomer (N2-H) by approximately 2–4 kcal/mol due to the preservation of the benzene ring's aromaticity.
Thermodynamic Control (Standard Heating): Favors N1-alkylation.
Kinetic Control (This Protocol): The N2 nitrogen, possessing a localized lone pair in the plane of the ring (sp²), is more nucleophilic towards "hard" electrophiles than the N1 nitrogen, whose lone pair contributes to the aromatic sextet.
The Microwave Advantage
The 4-ethoxycarbonyl group is an Electron-Withdrawing Group (EWG). This deactivates the indazole ring, reducing overall nucleophilicity. Conventional heating requires prolonged reaction times (12–24 hours), which allows for thermodynamic equilibration and increased N1 byproduct formation.
Dielectric Heating: Microwave irradiation directly couples with the polar transition state of the alkylation, accelerating the reaction rate by orders of magnitude (from hours to minutes).
Solvent Choice: Ethyl Acetate (EtOAc) is selected for its medium polarity, which solubilizes the organic substrate while allowing the ionic Meerwein salt to react via a phase-transfer-like mechanism, further enhancing N2 selectivity.
Microwave Reactor: Monowave 300 (Anton Paar) or Initiator+ (Biotage).
Vessel: 10 mL or 30 mL sealed borosilicate glass vial with silicone/PTFE septum.
Stirring: Magnetic stir bar (high shear).
Step-by-Step Procedure
1. Pre-Reaction Setup:
In a glovebox or under a nitrogen stream (Meerwein's salt is hygroscopic), weigh Ethyl 1H-indazole-4-carboxylate (1.0 mmol, 190 mg) into a microwave vial.
Safety Note: Meerwein's salt is a powerful alkylating agent. Handle with gloves in a fume hood.
Remove the vial and carefully uncap.
Slowly add Saturated NaHCO₃ (5 mL) to the reaction mixture. Gas evolution (CO₂) may occur.
Stir vigorously for 5 minutes to hydrolyze any excess alkylating agent.
Transfer to a separatory funnel. Extract with EtOAc (2 x 10 mL).
Wash the combined organic layer with Brine (10 mL).
Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.
4. Purification:
The crude residue is typically >90% pure.
If necessary, purify via Flash Column Chromatography:
Stationary Phase: Silica Gel (40 g).
Mobile Phase: Gradient 0% -> 40% EtOAc in Hexanes.
Elution Order: The N2-isomer (target) is more polar and typically elutes after the trace N1-isomer.
Analytical Validation (QC)
To confirm the synthesis of the 2H-isomer over the 1H-isomer, NMR analysis is required.[12]
Table 1: Diagnostic NMR Signals (CDCl₃)
Feature
Target: 2-methyl-2H-indazole
Byproduct: 1-methyl-1H-indazole
N-Methyl Shift
δ 4.18 - 4.25 ppm (Singlet)
δ 4.00 - 4.05 ppm (Singlet)
C3-H Proton
δ 8.30 - 8.40 ppm
δ 8.00 - 8.10 ppm
NOESY Correlation
N-Me ↔ C3-H (Strong)
N-Me ↔ C7-H (Strong)
Interpretation: The N2-methyl group is spatially close to the C3 proton. A strong NOE (Nuclear Overhauser Effect) signal between the methyl singlet and the aromatic proton at C3 confirms the 2H-structure.
Troubleshooting & Optimization
Low Yield: If conversion is incomplete, increase MW temperature to 120°C rather than extending time. Prolonged heating promotes isomerization to the thermodynamic N1 product.
Regioselectivity Loss: Ensure the solvent is strictly anhydrous. Water deactivates the Meerwein salt and can facilitate proton-transfer mediated tautomerization.
Safety: Do not scale this reaction above 20 mmol in a single microwave batch due to the rapid exothermic potential of alkylation reactions in closed vessels.
References
Regioselective N2-Alkylation using Meerwein Salts
Luo, G., Chen, L., & Dubé, P. (2006). Regioselective N-Alkylation of Indazoles. The Journal of Organic Chemistry.
Microwave-Assisted Indazole Synthesis
Kaval, N., et al. (2005). Microwave-assisted synthesis of 2-substituted indazoles. Tetrahedron.
Tautomeric Stability of Indazoles
Catalán, J., et al. (1996). On the Annular Tautomerism of Indazole. Journal of the American Chemical Society.
General Microwave Protocol Guidelines
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
Application Notes & Protocols: Leveraging Ethyl 2-methyl-2H-indazole-4-carboxylate in Fragment-Based Drug Design
Preamble: The Rationale for a Fragment-Based Approach with Privileged Scaffolds Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput scre...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: The Rationale for a Fragment-Based Approach with Privileged Scaffolds
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) in modern drug discovery.[1][2] Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight compounds (typically <300 Da), or "fragments," that bind with low affinity (μM to mM range) to a biological target.[3][4] The core principle is that these simpler fragments can form high-quality, efficient interactions with the target protein.[4][5] These initial hits then serve as starting points for a more rational, structure-guided evolution into potent, drug-like lead compounds.[1][6] This approach often leads to leads with superior physicochemical properties and explores chemical space more effectively than HTS.[7]
Within the vast chemical space available for fragment libraries, certain core structures, often called "privileged scaffolds," are of particular interest. These are molecular frameworks that are capable of binding to multiple, distinct biological targets. The indazole nucleus is a premier example of such a scaffold, found in numerous natural and synthetic compounds with a wide array of pharmacological activities, including anticancer and anti-inflammatory properties.[8][9][10][11]
This document provides a detailed guide to utilizing Ethyl 2-methyl-2H-indazole-4-carboxylate as a core fragment in an FBDD campaign. We will explore its suitability as a starting point and provide detailed protocols for its screening, validation, and subsequent optimization, grounded in established biophysical and medicinal chemistry principles.
Section 1: The Fragment-Based Drug Design Workflow
An FBDD campaign is a multi-stage, iterative process that integrates biophysics, structural biology, and medicinal chemistry.[1] The goal is to begin with a weakly binding fragment and rationally build affinity and selectivity. The overall workflow is a systematic progression from identifying binders to optimizing them into leads.
Figure 1: The iterative workflow of a Fragment-Based Drug Design (FBDD) campaign.
Section 2: The Merits of Ethyl 2-methyl-2H-indazole-4-carboxylate as a Fragment
The selection of fragments for a screening library is a critical step.[7] Ethyl 2-methyl-2H-indazole-4-carboxylate is an exemplary fragment for several reasons:
Compliance with the "Rule of Three": It adheres to the general guidelines for fragments (MW < 300 Da, ≤3 H-bond donors, ≤3 H-bond acceptors, cLogP ≤ 3), which increases the likelihood of finding a binding pocket it can fit into.[6]
Privileged Scaffold: The indazole core is known to participate in key binding interactions, particularly hydrogen bonding, with various protein targets.[10]
Defined Growth Vector: The ethyl carboxylate at the C4 position provides a chemically tractable handle. This functional group can be readily modified (e.g., via hydrolysis and subsequent amidation), allowing for a "fragment growing" strategy to explore the surrounding binding site for additional interactions.[5][6][12]
Synthetic Tractability: The synthesis of indazole derivatives is well-documented, facilitating the rapid generation of analogs for structure-activity relationship (SAR) studies.[13][14]
Section 3: Primary Screening and Hit Validation Protocols
Because fragments bind with weak affinity, highly sensitive biophysical techniques are required for their detection.[3][7] Surface Plasmon Resonance (SPR) is an excellent primary screening tool due to its throughput and low protein consumption, while ligand-observed Nuclear Magnetic Resonance (NMR) methods are exceptionally robust for confirming hits.[15][16][17]
Protocol 3.1: Primary Fragment Screening by Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free optical technique that measures changes in mass on a sensor surface in real-time.[18] It can efficiently screen fragment libraries at high concentrations and provide initial estimates of binding affinity and kinetics, making it ideal for primary screening.[19][20]
Methodology:
Sensor Chip Preparation:
Select a suitable sensor chip (e.g., a CM5 series chip for amine coupling).
Immobilize the purified target protein onto the sensor surface using standard amine coupling chemistry. Aim for a surface density that will yield a theoretical maximum analyte response (Rmax) appropriate for low molecular weight fragments.
Activate a reference flow cell in the same manner but without protein immobilization to serve as a negative control for nonspecific binding and bulk refractive index changes.[18]
Fragment Library Preparation:
Prepare a stock solution of Ethyl 2-methyl-2H-indazole-4-carboxylate and other library fragments in 100% DMSO.
Dilute the fragments into the running buffer (e.g., HBS-EP+) to a final screening concentration (typically 100-200 µM) with a matched final DMSO concentration (e.g., 2-5%).
Screening Execution:
Inject each fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
Monitor the binding response in real-time (the sensorgram). A typical injection cycle includes a short association phase followed by a dissociation phase.
After each fragment injection, regenerate the sensor surface with a brief pulse of a harsh solution (e.g., high or low pH, high salt) to remove the bound fragment, preparing the surface for the next injection.[21]
Initial Data Analysis:
Subtract the reference flow cell signal from the target flow cell signal for each injection.
Identify initial "hits" as fragments that produce a steady-state binding response significantly above the noise level. A positive response indicates a binding event.[19]
Protocol 3.2: Orthogonal Hit Confirmation by NMR Spectroscopy
Rationale: NMR methods like Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY) are powerful for validating hits from primary screens.[16] They detect binding in solution, avoiding potential artifacts from protein immobilization, and can confirm that the interaction is specific.[16][22]
Methodology:
Sample Preparation:
Prepare two samples for each fragment being tested:
Sample A (Test): Target protein (10-20 µM) and the fragment hit (e.g., 500 µM) in a suitable deuterated buffer (e.g., PBS in 99.9% D₂O).
Sample B (Control): Fragment hit alone (500 µM) in the same deuterated buffer.
STD NMR Experiment:
Acquire two spectra for Sample A: an "on-resonance" spectrum where specific protein resonances are saturated, and an "off-resonance" spectrum where no protein signals are irradiated.
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment if it was in close proximity to the saturated protein—a definitive sign of binding.[23][24] Non-binders will show no signals.
WaterLOGSY NMR Experiment:
This experiment selectively excites the bulk water signal. Magnetization is transferred from water to the protein and then to a binding ligand.
For a binding fragment, the resulting NMR signals in the WaterLOGSY spectrum will have an opposite sign (e.g., negative) compared to the signals of a non-binding fragment (e.g., positive).[22][23] This provides a clear distinction between binders and non-binders.
Data Analysis & Hit Confirmation:
A fragment is considered a "validated hit" if it produces a positive result in both the primary screen (SPR) and at least one of the NMR experiments. This orthogonal validation provides high confidence in the hit.[16]
Section 4: Structural Elucidation via X-ray Crystallography
Rationale: To rationally evolve a fragment into a lead, it is crucial to understand its precise binding mode.[6] X-ray crystallography provides an atomic-resolution picture of the protein-fragment complex, revealing the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) and, most importantly, the orientation of the fragment's growth vector.[25][26][27]
Figure 2: Idealized binding of the indazole fragment, highlighting the growth vector.
Protocol 4.1: Determining the Co-crystal Structure
Methodology:
Protein Crystallization:
Generate high-quality, reproducible crystals of the target protein using vapor diffusion (sitting or hanging drop) methods.
Fragment Soaking:
Prepare a solution of Ethyl 2-methyl-2H-indazole-4-carboxylate at a high concentration (e.g., 10-50 mM) in a cryo-protectant solution compatible with the protein crystals.
Transfer the protein crystals into this solution and allow them to soak for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal lattice and bind to the protein.[25][26]
X-ray Diffraction Data Collection:
Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage.
Collect X-ray diffraction data using a synchrotron source.[25]
Structure Solution and Refinement:
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.
Carefully analyze the resulting electron density map. A clear, unambiguous region of positive difference density corresponding to the size and shape of the fragment indicates successful binding.
Model the fragment into the density, refine the structure, and validate the final model.[27] The refined structure will reveal the fragment's binding pose and its interactions with the protein.
Section 5: Fragment Evolution and Lead Optimization
With structural information in hand, the next step is to leverage the "growth vector" on the fragment to design and synthesize more potent analogs. This is a cornerstone of the hit-to-lead process in FBDD.[28][29]
Figure 3: The "Fragment Growing" strategy applied to the indazole ester.
Protocol 5.1: Synthetic Modification of the Ethyl Carboxylate Handle
Rationale: The ethyl ester at the C4 position is an ideal point for chemical elaboration. It can be hydrolyzed to a carboxylic acid, which can then be coupled with a diverse library of amines to form amides. This systematically explores the adjacent pocket for new interactions.[12][30]
Methodology (General Procedure):
Ester Hydrolysis:
Dissolve Ethyl 2-methyl-2H-indazole-4-carboxylate in a mixture of solvents like THF, methanol, and water.
Add an excess of a base, such as lithium hydroxide (LiOH·H₂O), and stir the mixture at a slightly elevated temperature (e.g., 45 °C) for several hours until the reaction is complete, as monitored by TLC.[30]
Acidify the reaction mixture to protonate the carboxylate, and extract the resulting 2-methyl-2H-indazole-4-carboxylic acid.
Amide Coupling:
To a solution of the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF), add an amine (R-NH₂) and a peptide coupling reagent (e.g., HATU) along with a non-nucleophilic base (e.g., DIPEA).
Stir the reaction at room temperature until completion.
Purify the resulting amide product using column chromatography.
Structure-Activity Relationship (SAR) Analysis
By synthesizing a library of amides with varying R-groups, a researcher can build a clear SAR. Each new analog should be tested for binding affinity using the same biophysical method as the initial screen (e.g., SPR) to ensure data consistency.
Table 1: Example SAR Data for Amide Analogs
Compound ID
R-Group on Amide
Binding Affinity (KD) by SPR
Ligand Efficiency (LE)
Notes
Fragment-01
(Ethyl Ester)
550 µM
0.35
Initial fragment hit.
Analog-01
-CH₃
420 µM
0.36
Minimal improvement.
Analog-02
-CH₂CH₂OH
150 µM
0.41
Hydroxyl group may form a new H-bond.
Analog-03
-Phenyl
75 µM
0.38
Hydrophobic interaction gained.
Analog-04
-4-Fluorophenyl
25 µM
0.42
Favorable interaction with fluorine.
Analog-05
-(4-pyridyl)methyl
1.2 µM
0.48
Significant potency gain; potential H-bond.
Ligand Efficiency (LE) is a metric used to assess the quality of a fragment or compound, calculated as the binding energy per heavy atom. Higher values are generally better.[31]
This iterative cycle of design, synthesis, and testing, guided by structural biology, is the engine of FBDD that drives the optimization of a simple fragment into a potent and selective preclinical candidate.[29]
Conclusion
Ethyl 2-methyl-2H-indazole-4-carboxylate represents an exemplary starting point for a fragment-based drug discovery campaign. Its privileged indazole core provides a high-quality anchor for binding, while its synthetically tractable ester allows for rational, structure-guided optimization. By employing a systematic workflow of sensitive biophysical screening, high-resolution structural analysis, and iterative medicinal chemistry, researchers can effectively leverage this fragment to develop novel, high-quality lead compounds for a wide range of biological targets.
References
Title: Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC
Source: Molecules
URL: [Link]
Title: Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC
Source: European Journal of Medicinal Chemistry
URL: [Link]
Title: Fragment Screening
Source: Sygnature Discovery
URL: [Link]
Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC
Source: RSC Advances
URL: [Link]
Title: Fragment-Based Drug Discovery
Source: Selvita
URL: [Link]
Title: Fragment screening by ligand observed nmr
Source: Bruker
URL: [Link]
Title: Biophysical screening in fragment-based drug design: a brief overview
Source: Biochemical Society Transactions
URL: [Link]
Title: Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B
Source: eLife
URL: [Link]
Title: In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery
Source: Frontiers in Chemistry
URL: [Link]
Title: FBDD: Fragment-Based Drug Design
Source: BioSolveIT
URL: [Link]
Title: Protein Crystallography and Fragment-Based Drug Design
Source: Taylor & Francis Online
URL: [Link]
Title: Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research
Source: Massachusetts Biotechnology Council
URL: [Link]
Title: Applied Biophysical Methods in Fragment-Based Drug Discovery
Source: ResearchGate
URL: [Link]
Title: Fragment Screening By Crystallography: An Alternative To High Throughput Screening
Source: Sygnature Discovery (Peak Proteins)
URL: [Link]
Title: From Fragments to Function: New Protein Analysis Technique Enhances Discovery of Small Molecule Binding
Source: CUNY ASRC
URL: [Link]
Title: 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC
Source: Scientific Reports
URL: [Link]
Title: Combining biophysical screening and X-ray crystallography for fragment-based drug discovery - PubMed
Source: Expert Opinion on Drug Discovery
URL: [Link]
Title: Indazole derivatives and their therapeutic applications: a patent review (2013-2017)
Source: Expert Opinion on Therapeutic Patents
URL: [Link]
Title: Chapter 7. Fragment-Based Drug Discovery
Source: ScienceDirect
URL: [Link]
Title: Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches
Source: Current Organocatalysis
URL: [Link]
Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives
Source: Molecules
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Title: Concepts and Core Principles of Fragment-Based Drug Design - PMC
Source: Molecules
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Title: Applications of NMR in Fragment-Based Drug Design
Source: Royal Society of Chemistry
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Title: A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC
Source: AAPS Journal
URL: [Link]
Title: Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II
Source: ResearchGate
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Title: Indazole – Knowledge and References
Source: Taylor & Francis
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Title: Fragment-based lead discovery - Wikipedia
Source: Wikipedia
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Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC
Source: Expert Opinion on Drug Discovery
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Title: Investigations Into Fragment Ligand Binding Using Quantitative STD and WaterLOGSY NMR Spectroscopy
Source: Kent Academic Repository
URL: [Link]
Title: Schematic illustration of the STD-NMR and the waterLOGSY experiments
Source: ResearchGate
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Title: Principle and Protocol of Surface Plasmon Resonance (SPR)
Source: Creative BioMart
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Title: Fragment Screening by Surface Plasmon Resonance - PMC
Source: ACS Medicinal Chemistry Letters
URL: [Link]
Title: Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins
Source: PharmaFeatures
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Title: Fragment-Based Drug Discovery (FBDD) Using Octet® SPR OneStep® and NeXtStep™ Injections
Source: Sartorius
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Title: Fragment Screening by Surface Plasmon Resonance
Source: ACS Medicinal Chemistry Letters
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Title: Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90 - PubMed
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Improving yield of Ethyl 2-methyl-2H-indazole-4-carboxylate synthesis
Technical Support Center: Synthesis of Ethyl 2-methyl-2H-indazole-4-carboxylate Case ID: IND-04-Et-N2 Subject: Optimizing Regioselectivity and Yield in N2-Methylation of Indazole-4-carboxylates Status: Resolved / Expert...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Ethyl 2-methyl-2H-indazole-4-carboxylate
Case ID: IND-04-Et-N2
Subject: Optimizing Regioselectivity and Yield in N2-Methylation of Indazole-4-carboxylates
Status: Resolved / Expert Guide Available
Executive Summary
The synthesis of Ethyl 2-methyl-2H-indazole-4-carboxylate presents a classic heterocyclic challenge: Regioselectivity .[1][2]
The core 1H-indazole scaffold possesses two nitrogen atoms capable of alkylation.[3][4] Under standard basic conditions (e.g., NaH/MeI), the reaction is thermodynamically controlled, overwhelmingly favoring the N1-isomer . To secure the N2-isomer (the target 2-methyl-2H species) in high yield, you must shift the reaction mechanism from thermodynamic to kinetic control or utilize specific electronic steering.
This guide details the "Gold Standard" protocol using Meerwein’s salt to bypass the N1-preference, along with troubleshooting for common pitfalls.
Part 1: The Core Problem (Root Cause Analysis)
Before adjusting your protocol, understand why your yield is likely low.
The Trap (Thermodynamic Control): When you treat Ethyl 1H-indazole-4-carboxylate with a base (NaH, K2CO3) and Methyl Iodide, you generate an indazolyl anion. The negative charge is delocalized, but the N1-alkylated product is aromatic (benzenoid) and thermodynamically more stable than the N2-alkylated product (quinonoid resonance contribution). This typically results in an N1:N2 ratio of ~80:20 or worse.
The Solution (Kinetic/Electronic Control): To favor N2, you must alkylate the neutral molecule (which has the highest electron density at N2) before deprotonation, or use a transient directing group.
Mechanistic Pathway Visualization
Figure 1: Mechanistic divergence between basic alkylation (yielding N1) and neutral alkylation (yielding N2).
Part 2: Recommended Protocols
Method A: The "Gold Standard" (Meerwein’s Salt)
Best for: High regioselectivity (typically >95:5 N2:N1) and preserving the ester.
This method utilizes Trimethyloxonium tetrafluoroborate (Me3OBF4) . Unlike MeI, this "hard" electrophile reacts rapidly with the most nucleophilic nitrogen (N2) of the neutral indazole before any base is added.
Reagents:
Ethyl 1H-indazole-4-carboxylate (1.0 equiv)
Trimethyloxonium tetrafluoroborate (1.2 equiv)
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) - Anhydrous
Dissolution: Dissolve the starting material in anhydrous EtOAc or DCM under Nitrogen/Argon.
Addition: Add Trimethyloxonium tetrafluoroborate in one portion at room temperature (RT). The reaction is often heterogeneous initially.
Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS. You should see the formation of a polar intermediate (the N2-methylated cationic salt).
Workup (Critical): The reaction mixture now contains the protonated N2-methyl indazolium salt. You must deprotonate it.
Slowly pour the reaction mixture into a stirring biphasic mixture of EtOAc and Saturated Aqueous NaHCO3.
Stir vigorously for 15 minutes. The base removes the proton from N1, neutralizing the molecule to form the Ethyl 2-methyl-2H-indazole-4-carboxylate.
Isolation: Separate phases. Wash organic layer with brine, dry over Na2SO4, and concentrate.[6][7]
Why this works: The N2 nitrogen in the neutral indazole has a localized lone pair available for attack, whereas the N1 nitrogen's lone pair is involved in the aromatic system (or bonded to H).
Method B: The "Scalable Alternative" (Trichloroacetimidate)
Best for: Large scale where Meerwein's salt is too expensive or difficult to handle.
Reagents:
Methyl 2,2,2-trichloroacetimidate (1.5 equiv)
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or TfOH (0.1 equiv)
Add catalytic acid at 0°C, then warm to reflux (or 60°C depending on substrate stability).
The imidate acts as the methyl source under acid catalysis, which favors the N2 mechanism similar to Meerwein’s salt.
Part 3: Troubleshooting & FAQs
Q1: I used NaH/MeI and got a mixture. Can I separate them?
Answer: Yes, but it is inefficient.
Separation: The N1 and N2 isomers usually have distinct Rf values.
N1-isomer: Generally less polar (higher Rf) in Hexane/EtOAc.
N2-isomer: Generally more polar (lower Rf) due to the quinonoid character which increases the dipole moment.
Recommendation: If you have a mixture, use column chromatography with a gradient of 0-30% EtOAc in Hexanes. However, switching to Method A (Meerwein) is more resource-efficient than purifying a low-yield mixture.
Q2: My ester hydrolyzed during the reaction. What happened?
Answer:
Cause: If you used Method A (Meerwein) and let the workup sit too long in basic water, or if you used Method B with too much heat/moisture.
Fix: In the Meerwein workup, use NaHCO3 (mild base) rather than NaOH. Perform the extraction quickly. Do not let the phases stir overnight.
Q3: The reaction with Meerwein's salt didn't go to completion.
Answer:
Moisture: Me3OBF4 is extremely moisture-sensitive. If your solvent was "wet" or the bottle of reagent was old/hydrolyzed (turning to acid), it won't work.
Check: The reagent should be a white, free-flowing powder. If it is clumpy or sticky, it has hydrolyzed. Use a fresh bottle and strictly anhydrous solvents.
Q4: How do I confirm I have the N2 isomer?
Answer:
1H NMR: The N-Methyl peak chemical shift is diagnostic.
N2-Me: Typically appears downfield (δ 4.10 - 4.20 ppm).
N1-Me: Typically appears upfield (δ 3.90 - 4.05 ppm).
NOESY: The N2-methyl group will show a NOE correlation to the proton at C3 (the singlet in the 5-membered ring). The N1-methyl would show NOE to the proton at C7 (on the benzene ring), but since you have a 4-carboxylate, the C3/C7 distinction is still valid.
Note: C3-H is the singlet. C7-H is part of the aromatic system.
Part 4: Data & Comparison
Parameter
Method A: NaH / MeI
Method B: Meerwein's Salt (Recommended)
Dominant Isomer
N1 (Thermodynamic)
N2 (Kinetic)
Typical Ratio (N1:N2)
80:20
5:95
Yield of Target (N2)
< 20%
> 85%
Reaction Time
12-24 Hours
2-4 Hours
Purification
Difficult Chromatography
Simple Filtration / Wash
Moisture Sensitivity
Moderate
High (Reagent degrades)
Part 5: Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic pathway.
References
Cheung, M., et al. "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles."[3] The Journal of Organic Chemistry, vol. 68, no. 10, 2003, pp. 4093-4095. Link
Clemens, J., et al. "Selective N2-Alkylation of 1H-Indazoles with Alkyl 2,2,2-Trichloroacetimidates."[9] Synthesis, vol. 54, 2022, pp. 3215-3226.[9] Link
Luo, G., et al. "Regioselective Synthesis of 2-Substituted Indazoles." The Journal of Organic Chemistry, vol. 71, no. 14, 2006, pp. 5392–5395. Link
Genung, N. E., et al. "Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization."[10] Organic Letters, vol. 16, no.[9][10] 11, 2014, pp. 3114-3117.[10] Link
Separating 1-methyl and 2-methyl indazole regioisomers during synthesis
Executive Summary The alkylation of indazole is a classic problem in heterocyclic chemistry, typically yielding a mixture of 1-methyl-1H-indazole (N1) and 2-methyl-2H-indazole (N2) .[1][2] Separation is challenging due t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The alkylation of indazole is a classic problem in heterocyclic chemistry, typically yielding a mixture of 1-methyl-1H-indazole (N1) and 2-methyl-2H-indazole (N2) .[1][2]
Separation is challenging due to their similar polarities, but it is governed by distinct physical properties derived from their electronic structures:
N1-Isomer (Thermodynamic): Benzenoid structure, generally less polar, lower melting point.
This guide provides a tiered approach to separation: from reaction control to chromatography and crystallization.
Module 1: Diagnostic & Triage (The "Why")
Before attempting separation, confirm your isomer ratio. Understanding the mechanism allows you to predict the difficulty of the separation.
Structural & Physical Differences
The separation relies on the electronic differences between the Benzenoid (N1) and Quinoid (N2) forms.
Feature
1-Methyl-1H-indazole (N1)
2-Methyl-2H-indazole (N2)
Electronic State
Benzenoid (Aromatic stability preserved)
Quinoid (Resonance disruption)
Thermodynamics
More stable (~3.2 kcal/mol lower energy)
Less stable (Kinetically favored)
Polarity (TLC)
Less Polar (Higher )
More Polar (Lower )
State (Pure)
Low-melting solid or oil (~60°C)
High-melting solid (~113°C)
Basicity
Moderate (Pyridine-like N2)
Higher (Due to electron density shifts)
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways. Note that N2-alkylation often occurs faster but is reversible under high-temperature/thermodynamic conditions.
Figure 1: Kinetic vs. Thermodynamic pathways in indazole methylation. N2 forms via a lower energy transition state but can isomerize to N1 under forcing conditions.
Module 2: Chromatographic Solutions
If your reaction yielded a mixture (e.g., 2:1 ratio), flash chromatography is the primary purification method.
Standard Flash Protocol
The N2 isomer possesses a larger dipole moment due to its quinoid character, causing it to interact more strongly with silica gel.
Stationary Phase: Silica Gel (40–63 µm).
Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).
Gradient:
Start 100% Hexanes (Equilibration).
Ramp to 10–20% EtOAc (Elutes N1-Isomer first).
Ramp to 40–50% EtOAc (Elutes N2-Isomer second).
Troubleshooting Tailing Spots:
If the N2 spot trails into the N1 spot (common with basic heterocycles):
Add Modifier: Add 1% Triethylamine (Et3N) to the mobile phase. This neutralizes acidic sites on the silica that bind the basic nitrogens.
Separation Data Table
Isomer
Typical (3:1 Hex/EtOAc)
Elution Order
UV Appearance (254 nm)
1-Methyl
0.6 – 0.7
1st
Dark, sharp spot
2-Methyl
0.3 – 0.4
2nd
Often tails; may fluoresce blue (derivative dependent)
Module 3: Crystallization & Salt Formation
For scales >10g, chromatography becomes expensive. Exploiting the Melting Point (MP) difference is the "Industrial" approach.
The "Melt" Strategy
Since 2-methylindazole has a significantly higher melting point (~113°C) than 1-methylindazole (~60°C or oil):
Solvent Choice: Use a non-polar solvent (Hexanes, Heptane, or Cyclohexane) with a small amount of EtOAc or Toluene.
Process:
Dissolve the crude mixture in hot solvent (minimal volume).
Cool slowly to Room Temperature, then to 0°C.
Result: The N2-isomer (high MP) often crystallizes out first as white needles.
Filtrate: Enriched in N1-isomer (which stays in the mother liquor).
Salt Formation (The HCl Trick)
Because the isomers have different basicities and lattice energies:
Dissolve mixture in dry ether or EtOAc.
Bubble dry HCl gas or add 4M HCl in Dioxane.
Observation: The 2-methyl indazolium hydrochloride salt is typically less soluble and precipitates more readily than the 1-methyl counterpart.
Filter the solid (N2 salt), then neutralize with NaHCO₃ to recover the free base.
Module 4: Synthetic Avoidance (The "Pro" Move)
Why separate if you can synthesize selectively? Use these conditions to bias the reaction >95% toward a single isomer.
Decision Matrix for Regioselectivity
Figure 2: Synthetic decision tree. Use NaH/Heat for N1; Use Meerwein's Salt or neutral conditions for N2.
FAQ: Troubleshooting & Specific Scenarios
Q: My TLC shows two spots touching. How do I calculate the column load?A: If
, do not exceed a 1:50 ratio (Sample:Silica). Use a shallower gradient (e.g., 0% to 20% EtOAc over 30 minutes).
Q: I need the 2-isomer, but I only got 10% yield. The rest is N1.A: You likely used a strong base (NaH) and heat. This promotes thermodynamic equilibration to N1. Switch to Trimethyloxonium tetrafluoroborate (Meerwein's reagent) in Dichloromethane at room temperature. This attacks the most nucleophilic nitrogen (N2) kinetically and locks it there.
Q: Can I distinguish them by NMR without separation?A: Yes.
1-Methyl: The methyl singlet typically appears around 4.0 ppm . The proton at C3 is often a sharp singlet.
2-Methyl: The methyl singlet is slightly downfield or upfield depending on the solvent (often 4.2 ppm ). The distinctive feature is the lack of benzenoid coupling patterns in the aromatic region compared to N1.
Q: Is there a chemical method to destroy one isomer?A: Not cleanly. However, 2-substituted indazoles are more reactive to UV light (phototransposition to benzimidazoles). Keep your N2 fractions in amber vials to prevent degradation.
References
Cheung, M. et al. (2005). Regioselective N-Alkylation of Indazoles. Tetrahedron Letters. (Describes the use of Meerwein's reagent for N2 selectivity).
Luo, G. et al. (2006). Regioselective Synthesis of 1- and 2-Substituted Indazoles. Journal of Organic Chemistry. (Detailed thermodynamic vs kinetic mechanistic study).
Gaonkar, S.L. et al. (2010). Synthesis and antimicrobial studies of new fused indazoles. Medicinal Chemistry Research. (Provides melting point data for regioisomers).
Clayden, J. et al. (2012). Organic Chemistry. Oxford University Press. (General principles of heterocyclic tautomerism and basicity).
Technical Support Center: Purification of Ethyl 2-methyl-2H-indazole-4-carboxylate
Ticket ID: IND-PUR-004 Status: Open Subject: Strategies for isolation of N2-methylated indazole esters Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary Welcome to the Indazole C...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: IND-PUR-004
Status: Open
Subject: Strategies for isolation of N2-methylated indazole esters
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
Welcome to the Indazole Chemistry Support Hub. You are likely encountering the "Indazole Alkylation Dilemma": the difficulty of separating the kinetic/minor 2-methyl (2H) isomer from the thermodynamic/major 1-methyl (1H) isomer.
For Ethyl 2-methyl-2H-indazole-4-carboxylate , the challenge is compounded by the ester moiety, which alters solubility and introduces hydrolysis risks. This guide synthesizes chromatographic behavior, solubility parameters, and spectroscopic data to help you isolate the N2 isomer with high purity.
Module 1: Chromatographic Separation (The "N1 vs. N2" Crisis)
User Query: "I performed a methylation on ethyl 1H-indazole-4-carboxylate. TLC shows two spots close together. Which is my product, and how do I separate them effectively?"
Technical Diagnosis
In indazole alkylations, the N1-isomer (1-methyl) is generally the thermodynamic product and typically forms in excess (approx. 60–80%). The N2-isomer (2-methyl) is the kinetic product.
Polarity Rule: The N1-isomer is less polar and elutes first (Higher
). The N2-isomer is more polar (quinoid-like resonance contribution) and elutes second (Lower ) [1, 2].
Separation Difficulty: The
is often in standard Hexane/EtOAc systems, leading to mixed fractions.
Troubleshooting Protocol
Step 1: The "Toluene Effect" (Solvent Optimization)
Standard Hexane/EtOAc systems often fail to resolve the dipole differences between N1 and N2 isomers. Switch to a Toluene-based system. Toluene interacts via
- stacking with the indazole core, often amplifying the separation between the aromatic (N1) and quinoid-like (N2) systems.
Step 2: Gradient Elution Strategy
Do not use isocratic elution. Use a shallow gradient to "park" the N1 isomer while slowly pushing the N2 isomer.
Phase
Solvent A
Solvent B
Gradient Profile
Equilibration
Hexane (or Heptane)
EtOAc
0% B (3 CV)
Elution 1
Hexane
EtOAc
0% 10% B (over 5 CV)
Elution 2
Hexane
EtOAc
10% 25% B (over 15 CV)
Alternative
Toluene
Acetone
0% 5% Acetone (Highly Selective)
Critical Note: If using Toluene/Acetone, ensure your crude is dry. Residual DMF from the reaction will ruin the separation.
Workflow Visualization
Figure 1: Decision matrix for selecting the purification pathway based on TLC resolution.
Module 2: Scalability & Crystallization
User Query: "I need to purify 50g of material. Flash chromatography is too expensive and slow. Can I recrystallize the N2 isomer?"
Technical Diagnosis
The N1 isomer (thermodynamic) usually has a higher lattice energy and crystallizes more readily than the N2 isomer. However, because N1 is the major impurity, you can use "Reverse Enrichment" .
The "Mother Liquor" Protocol
Since the N2 isomer is often the minor product and harder to crystallize, you should aim to crystallize the impurity (N1) first.
Dissolution: Dissolve the crude mixture in minimal hot Ethanol or Isopropanol .
Aging: Allow to cool slowly to room temperature, then 4°C.
Filtration: The solid that forms is likely predominantly the N1-isomer . Filter this off.
Concentration: The filtrate (mother liquor) is now significantly enriched with your target N2-isomer .
Second Crystallization: Evaporate the filtrate. Recrystallize the residue from a non-polar solvent (e.g., Heptane/MTBE ) to induce precipitation of the N2-ester [3, 4].
Solvent Screening Table for Ethyl Indazole-4-Carboxylates:
Solvent System
Target Outcome
Mechanism
Ethanol (Hot)
Precipitate N1 (Major)
Solubility differential (N1 < N2 in polar protic)
Heptane/EtOAc (10:1)
Precipitate N2 (Target)
Anti-solvent crash out after N1 removal
Toluene
Purification of N2
High solubility for oils; good for slow evaporation
Module 3: Chemical Stability & Hydrolysis
User Query: "My product yield is low, and I see a broad peak at 10-12 ppm in the NMR. What happened?"
Technical Diagnosis
The ester at the C4 position is electronically activated by the indazole ring. During the alkylation (usually using bases like
, , or NaH), trace water can lead to saponification , converting your ethyl ester into the Indazole-4-carboxylic acid .
Prevention Protocol
Anhydrous Conditions: Ensure the solvent (DMF or CH3CN) is dried over molecular sieves (3Å).
Base Selection: If using NaH, ensure it is oil-free or washed. If using Carbonates, avoid excessive heating (>80°C) for prolonged periods.
Workup: Do not use strong basic washes (NaOH) during extraction. Use saturated
(mildly acidic/neutral) to quench.
Module 4: Identification (QC)
User Query: "How do I definitively prove I have the 2-methyl isomer and not the 1-methyl isomer?"
Spectroscopic Signatures
You cannot rely solely on mass spectrometry (same mass). Use 1H-NMR NOE (Nuclear Overhauser Effect) or HMBC.
N1-Methyl (Undesired): The methyl group (approx 4.0 ppm) will show an NOE correlation to the proton at C7 (the benzene ring proton).
N2-Methyl (Target): The methyl group (approx 4.2 ppm) will show an NOE correlation to the proton at C3 (the singlet on the pyrazole ring) [1, 5].
Figure 2: Diagnostic NOE correlations for distinguishing regioisomers.
References
Cheung, M. et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health.
Luo, G. et al. (2011). Regioselective Synthesis of Indazoles. Journal of Organic Chemistry. (General principles of N1 vs N2 polarity in indazoles).
Frontier, A. (2023). Solvents and Polarity. University of Rochester / Not Voodoo.
Stieger, N. et al. (2010). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
Catalán, J. et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives. Journal of the Chemical Society.
Optimization
Technical Support Center: Solubilization & Stability of Indazole Esters
Introduction: The Indazole Paradox Welcome to the technical guide for handling indazole esters. If you are reading this, you are likely facing the "Hydrophobic-Hydrolytic Paradox" : Hydrophobicity: The indazole core is h...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indazole Paradox
Welcome to the technical guide for handling indazole esters. If you are reading this, you are likely facing the "Hydrophobic-Hydrolytic Paradox" :
Hydrophobicity: The indazole core is highly lipophilic (planar aromatic system), causing the compound to precipitate ("crash out") immediately upon dilution into aqueous buffers.
Instability: The ester moiety is susceptible to hydrolysis, a reaction often accelerated by the very pH conditions (neutral to basic) required for biological assays.
This guide provides self-validating protocols to navigate this trade-off, ensuring your compound remains in solution and intact during your experiments.
Module 1: Solving the "Crash-Out" (Kinetic Solubility)
The Issue: You dilute your 10 mM DMSO stock 1:1000 into PBS, and the solution turns cloudy or the compound precipitates over 30 minutes.
The Cause: Rapid change in solvent polarity.[1] When a hydrophobic solute leaves the structured environment of DMSO and enters water, the high energy cost of creating a cavity in the water network forces the solute molecules to aggregate.
Protocol A: The "Solvent Shift" Dilution Method
Do not dilute directly from high-concentration stock to final buffer.
Step-by-Step Workflow:
Prepare Stock: Ensure your primary stock is anhydrous DMSO (typically 10 mM or 50 mM).
Intermediate Dilution: Create a 10x or 100x intermediate working solution in pure DMSO (not buffer).
Why? This ensures the compound is fully solubilized at a lower concentration before facing the aqueous challenge.[2]
Dynamic Addition:
Place your final aqueous buffer on a vortex mixer set to medium speed.
Slowly pipette the intermediate DMSO solution into the center of the vortex.
Critical: Do not add buffer to DMSO; add DMSO to buffer. This prevents local regions of high concentration where nucleation sites form.
Equilibration: Allow the solution to stand for 15 minutes. Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, you have exceeded the kinetic solubility limit.
Visual Troubleshooting Guide
Figure 1: Decision tree for troubleshooting precipitation events. Note that high DMSO concentrations can sometimes mask precipitation while increasing toxicity.
Module 2: Chemical Stability (Ester Hydrolysis)
The Issue: The compound dissolves, but potency decreases over time, or LC-MS shows a mass shift of -14 (methyl ester loss) or similar corresponding to the acid.
The Cause: Base-catalyzed hydrolysis.[3][4] The electron-deficient nature of the indazole ring can make the attached ester carbonyl more electrophilic, increasing susceptibility to nucleophilic attack by hydroxide ions (
).
Data: pH-Dependent Stability Profile
Estimated half-life (
) of generic labile heterocyclic esters at 25°C.
Buffer pH
Mechanism
Estimated
Recommendation
pH 4.0 - 6.0
Acid-catalyzed (Slow)
> 48 Hours
Optimal for storage of diluted samples.
pH 7.4 (PBS)
Base-catalyzed (Moderate)
4 - 12 Hours
Prepare fresh immediately before assay.
pH > 8.0
Base-catalyzed (Rapid)
< 60 Minutes
Avoid. Use alternative buffers (e.g., HEPES) if possible.
Protocol B: pH Optimization
Buffer Selection: Avoid phosphate buffers if possible, as phosphate can catalyze hydrolysis for certain esters. Prefer HEPES or MOPS for neutral pH work.
Temperature Control: Hydrolysis rates roughly double for every 10°C increase. Keep buffers on ice (
) until the moment of use.
Module 3: Advanced Solubilization (Cyclodextrins)
The Issue: You need a high concentration (>10 µM) for animal dosing or high-throughput screening, and simple DMSO dilution fails.
The Solution: Use 2-Hydroxypropyl-
-cyclodextrin (HP--CD) .[5]
Why? The hydrophobic indazole core enters the toroid cavity of the cyclodextrin, while the hydrophilic exterior interacts with the buffer. This "molecular encapsulation" also sterically shields the ester bond from hydrolysis [1].
Protocol C: Cyclodextrin Complexation
Standard formulation for 10-20% w/v HP-β-CD.
Prepare Vehicle: Dissolve HP-β-CD in water or buffer to 20% w/v. Filter sterilize (0.22 µm).
Solvent Shift (Modified):
Dissolve indazole ester in DMSO (e.g., 50 mM).
Add DMSO stock dropwise to the agitating HP-β-CD solution.
Target: Final DMSO concentration 1-5% (higher DMSO is acceptable here as CD masks toxicity).
Sonication: Sonicate in a water bath at room temperature for 10-15 minutes to facilitate inclusion complex formation.
Validation: Visually inspect for clarity. If clear, the complex has formed.
Mechanism of Action
Figure 2: Mechanism of cyclodextrin solubilization and stabilization. The inclusion complex shields the labile ester from hydrolytic attack.
Frequently Asked Questions (FAQ)
Q1: My compound precipitated after freezing the aqueous dilution. Can I re-dissolve it?A:No. Once an indazole ester precipitates in aqueous media, it forms tight crystalline aggregates driven by
- stacking. Heating or sonicating often degrades the ester before re-dissolving the crystal. Always prepare fresh dilutions.
Q2: Can I use ethanol instead of DMSO?A: Yes, but with caution. Ethanol is less polar than DMSO and may tolerate higher concentrations of the lipid-like indazole. However, ethanol is volatile (evaporation changes concentration) and can participate in transesterification reactions (swapping your ester group for an ethyl group) if the pH is not strictly controlled [2].
Q3: Is the hydrolysis reversible?A: No. Hydrolysis cleaves the ester into the parent indazole acid and an alcohol. This is a permanent chemical change. You must monitor stability via LC-MS during long assays.
Q4: Which cyclodextrin should I use?A: We specifically recommend 2-Hydroxypropyl-
-cyclodextrin (HP--CD) . Avoid native -cyclodextrin due to its own low water solubility and potential nephrotoxicity in vivo. HP--CD is highly soluble and pharmacologically benign [3].[6]
References
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[3][7][8][9] Journal of Pharmaceutical Sciences.
BenchChem Technical Support. (2025). Troubleshooting Guide: Preventing Precipitation of Hydrophobic Compounds in Aqueous Buffers.
Preventing hydrolysis of Ethyl 2-methyl-2H-indazole-4-carboxylate during storage
Technical Support Center: Stability & Storage of Ethyl 2-methyl-2H-indazole-4-carboxylate Case ID: IND-WZ-404 Subject: Prevention of Hydrolytic Degradation in 2H-Indazole Esters Status: Active Guide[1] Executive Summary:...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Storage of Ethyl 2-methyl-2H-indazole-4-carboxylate
Case ID: IND-WZ-404
Subject: Prevention of Hydrolytic Degradation in 2H-Indazole Esters
Status: Active Guide[1]
Executive Summary: The Stability Profile
Ethyl 2-methyl-2H-indazole-4-carboxylate is a heterocyclic building block often used in medicinal chemistry (e.g., for synthetic cannabinoids or kinase inhibitors).[1] While the indazole core is robust, the ethyl ester moiety at the C4 position represents a critical stability vulnerability.
The Core Risk: Hydrolysis.[2][3][4][5][6][7][8]
Under improper storage, atmospheric moisture—catalyzed by trace acidic residues or ambient heat—attacks the ester linkage. This converts your reagent into 2-methyl-2H-indazole-4-carboxylic acid and ethanol , rendering the material unsuitable for precise stoichiometric reactions (e.g., amide couplings or reductions).[1]
Critical Alert: The 2-methyl-2H tautomer possesses a quinonoid-like electronic structure, distinct from the benzenoid 1H-indazole.[1] While this affects ring reactivity, the primary degradation vector during storage remains nucleophilic acyl substitution (hydrolysis) of the ester.
The Degradation Mechanism (Why it Fails)
To prevent degradation, you must understand the enemy. Hydrolysis is not random; it is a specific chemical reaction driven by water and catalysts .[3][6]
Mechanistic Pathway
The reaction follows an ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
(Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular) or (Base-catalyzed) pathway depending on impurities.
Activation: Trace acid (protons) protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic.
Attack: Water (nucleophile) attacks the carbonyl carbon.
Collapse: The tetrahedral intermediate collapses, expelling ethanol (leaving group).
Result: Formation of the carboxylic acid impurity.
Visualizing the Threat
Figure 1: The hydrolysis cascade. Note that moisture is the reagent, but temperature and pH act as accelerators.
Storage Protocol: The "Dry-Cold-Inert" Triad
Do not rely on the manufacturer's original packaging once opened. Adopt this self-validating storage system.
Protocol 1: The Physical Barrier (Container)
Vial Type: Amber borosilicate glass (Type I).
Reason: Prevents UV-induced photo-oxidation of the heterocyclic ring.[1]
Closure: Screw cap with PTFE (Teflon)/Silicone septa .
Reason: Polyethylene (PE) liners are permeable to water vapor over months. PTFE is chemically inert and hydrophobic.
Outer Seal: Parafilm® M is insufficient for long-term -20°C storage (it becomes brittle).[1] Use electrical tape or heat-shrink bands over the cap-glass junction.[1]
Protocol 2: The Atmospheric Barrier (Inert Gas)
Action: Backfill the headspace with Argon (preferred) or Nitrogen before sealing.[4]
Why Argon? Argon is heavier than air. It settles over the solid, creating a "blanket" that physically displaces humid air. Nitrogen can mix more easily with air if turbulence occurs.
Protocol 3: The Thermal Barrier (Temperature)
Setpoint:-20°C (Freezer) .
Thermodynamics: Hydrolysis is endergonic in activation energy. Arrhenius equation dictates that lowering T from 25°C to -20°C slows the reaction rate by approximately 20-50 fold.[1]
The "Thaw Rule":NEVER open a cold vial immediately.
Risk:[1] Condensed water from the air will form on the cold solid instantly (hygroscopicity).
Procedure: Allow the closed vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.
If you suspect your reagent has degraded, use this diagnostic workflow.
Diagnostic Decision Tree
Figure 2: Workflow for assessing reagent integrity.
Frequently Asked Questions
Q1: The solid has turned into a gummy oil. Can I still use it?
A: Likely No . A phase change from solid to oil usually indicates significant hydrolysis (the acid might be an oil or lower melting solid) or the absorption of significant water (hydrate formation).
Action: Run an LC-MS.[1][7][9] If the Acid:Ester ratio is >5%, purify via recrystallization or column chromatography (Silica, Hexane:EtOAc).
Q2: I see a new peak in my LC-MS at [M-28]. What is it?
Correction: If you see [M-14], that is transesterification to a methyl ester (if MeOH was used in LC).[1] [M-28] is the free acid.[1]
Q3: Can I re-esterify the degraded acid?
A: Yes. If you have a significant amount of the hydrolyzed acid (2-methyl-2H-indazole-4-carboxylic acid), you can recover it:
Reflux in dry Ethanol with catalytic
(Fischer Esterification).
Neutralize with
.
Extract and crystallize.
Note: This is only worth it for >5g quantities.
Q4: Does the 2-methyl group affect stability compared to 1-methyl?
A: Yes, subtly. 2-substituted indazoles are fixed in the 2H-quinonoid form.[1] While generally stable, they lack the complete benzenoid stability of the 1H-isomer. This can make the system slightly more susceptible to photo-degradation or complexation with metals.[1] However, regarding ester hydrolysis, the risk is identical to the 1-isomer.
Quality Control (Validation)
Before committing this reagent to a critical GMP or high-value synthesis step, validate its purity.[1]
Method: 1H-NMR (Chloroform-d)
Acceptance Criteria:
Ethyl Group: Distinct triplet at
ppm () and quartet at ppm ().
Methyl Group: Singlet at ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
ppm (, N-Me).
Absence of Acid: No broad singlet visible between ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
ppm ().
Stoichiometry: Integration of Ethyl-CH2 (2H) vs. Aromatic protons must be 2:1 (or 2:3 depending on peak selection).
Method: HPLC/LC-MS
Column: C18 Reverse Phase.
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
Note: The carboxylic acid is more polar and will elute earlier (lower Retention Time) than the ester.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
Sigma-Aldrich (Merck). (n.d.).[1] Technical Bulletin: Handling and Storage of Moisture Sensitive Reagents.
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses Indazole stability and tautomerism).
BenchChem. (2024). Preventing Hydrolysis During the Workup of Esterification Reactions.
ResearchGate (Community Discussion). (2015). Stability of ester and carbamate containing compounds. (Practical insights on desiccator vs. freezer storage).
Technical Support Center: Indazole Methylation Regioselectivity
Ticket Subject: Troubleshooting Low Regioselectivity in Indazole Methylation ( vs. ) Assigned Specialist: Senior Application Scientist Status: Open The Diagnostic: Why Your Selectivity Failed Before adjusting your protoc...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Troubleshooting Low Regioselectivity in Indazole Methylation (
vs. )
Assigned Specialist: Senior Application Scientist
Status: Open
The Diagnostic: Why Your Selectivity Failed
Before adjusting your protocol, you must understand the "Tautomeric Trap." Indazole exists in a tautomeric equilibrium, but the alkylation outcome is dictated by whether you are operating under Kinetic or Thermodynamic control.
The Mechanistic Root Cause
Neutral Nucleophilicity (Kinetic Domain): In the neutral 1H-indazole tautomer, the electron density is highest at
. The lone pair at is in an orbital perpendicular to the -system, making it the superior nucleophile. Alkylating under neutral/acidic conditions favors -methylation .
Anionic Nucleophilicity (Thermodynamic Domain): When deprotonated (using bases like NaH or
), the negative charge is delocalized. However, the -alkylated product restores the full aromaticity of the benzene ring (benzenoid structure), whereas -alkylation results in a quinoid-like structure. Therefore, the -isomer is thermodynamically more stable .[1]
The Failure Point: Most researchers get mixtures because they use "middle-ground" conditions (weak bases, moderate temperatures) that allow partial equilibration but do not drive the reaction fully to the thermodynamic product, or they use alkylating agents that are too reactive (like MeI) which traps the kinetic
product before it can rearrange.
Visualizing the Decision Matrix
Use this logic flow to select your reagent system based on your desired isomer.
Figure 1: Decision matrix for selecting the correct alkylation conditions based on thermodynamic vs. kinetic goals.
Troubleshooting Scenarios (Q&A)
Scenario A: "I need the N1-isomer, but I'm getting a 60:40 mixture."
Q: I used
and MeI in Acetone. Why is the selectivity poor?A: You are operating in a "kinetic trap." Methyl Iodide (MeI) is a "hot" electrophile. It reacts so fast that it alkylates the position (kinetic preference) before the system can equilibrate. Furthermore, Acetone/ is often not hot enough or basic enough to facilitate the rearrangement to the thermodynamic product.
The Fix (Protocol 1):
Switch to Cesium Carbonate (
) in DMF at elevated temperatures .
Solvent: DMF (High dielectric constant promotes the dissociation of the indazole anion).
Base:
(The "Cesium Effect" aids solubility and nucleophilicity).
Temp: Heat to 60–80°C. Thermal energy is required to overcome the activation barrier to reach the thermodynamic well (
).
Scenario B: "I need the N2-isomer, but I keep getting N1."
Q: Can I just use a steric blocking group?A: You could, but it's inefficient. The gold standard for
selectivity is avoiding the anion entirely. Do not use a base.
The Fix (Protocol 2 - The "Cheung" Method):
Use Trimethyloxonium tetrafluoroborate (Meerwein's Salt) .[2][3]
Mechanism: This reagent is a powerful electrophile that reacts directly with the neutral indazole. Since the neutral species has its highest electron density at
, methylation occurs there almost exclusively.
Conditions: Ethyl Acetate or DCM at Room Temperature.
Selectivity: Often >95:5 favoring
.
Scenario C: "My substrate has a substituent at C7, and everything is backwards."
Q: I used NaH (standard N1 conditions), but I got 90% N2 product. What happened?A: This is a known anomaly documented by Jaffari et al. Substituents at the C7 position (especially electron-withdrawing or coordinating groups like
or ) can flip the selectivity.
Steric Clash: A C7 substituent clashes with the methyl group at
, destabilizing the usually favored product.
Coordination: The metal cation (
) may chelate between and the C7 substituent, directing the alkylation to .
Solution: If you need
with a C7 substituent, you may need to use a bulky protecting group first or construct the indazole ring after N-alkylation (e.g., via hydrazine cyclization).
Dissolution: Dissolve 1.0 eq of Indazole substrate in anhydrous DMF (0.2 M concentration).
Deprotonation: Add 2.0 eq of
. Stir for 30 mins at RT.
Alkylation: Add 1.1 eq of Methyl Iodide (MeI). Note: For higher selectivity, use a less reactive electrophile like Methyl Tosylate, though MeI is usually fine with heat.
Thermodynamic Drive: Heat the reaction to 60°C for 4–12 hours.
Workup: Dilute with water, extract with EtOAc. The
isomer is usually less polar than (check via TLC).
SOP 2: Kinetic
-Methylation (Meerwein's Salt)
Target: >95% N2 Selectivity
Setup: Flame-dry glassware. Atmosphere must be inert (Argon/Nitrogen).
Dissolution: Dissolve 1.0 eq of Indazole in anhydrous Ethyl Acetate (EtOAc).
Reagent Addition: Add 1.2 eq of Trimethyloxonium tetrafluoroborate (
) in one portion at RT.
Warning: Meerwein's salt is moisture sensitive. Handle quickly.
Reaction: Stir at Room Temperature for 2–4 hours. A precipitate (the tetrafluoroborate salt of the product) may form.
Quench: Quench carefully with saturated aqueous
. This neutralizes the acid and liberates the free base.
Cheung, M., Boloor, A., & Stafford, J. A. (2003).[2][4][5] Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095.
Jaffari, H. et al. (2021).[4][5] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][2][3][4][5][6][7] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[5]
Luo, G. et al. (2006).[8] Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.[8] The Journal of Organic Chemistry, 71(14), 5392–5395.[8]
Slade, P. et al. (2024).[5] Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering.
Recrystallization solvents for Ethyl 2-methyl-2H-indazole-4-carboxylate
The following guide serves as a Technical Support & Troubleshooting Hub for the purification of Ethyl 2-methyl-2H-indazole-4-carboxylate . This content is designed for researchers encountering difficulties with yield, pu...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a Technical Support & Troubleshooting Hub for the purification of Ethyl 2-methyl-2H-indazole-4-carboxylate .
This content is designed for researchers encountering difficulties with yield, purity, or polymorphic forms during the isolation of this specific pharmaceutical intermediate.
Ticket Subject: Recrystallization Protocols for Ethyl 2-methyl-2H-indazole-4-carboxylate
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Active[1]
Executive Summary & Chemical Profile
Ethyl 2-methyl-2H-indazole-4-carboxylate is a regio-specific intermediate often used in the synthesis of kinase inhibitors and other bioactive scaffolds.[1] Unlike its N1-isomer (which is thermodynamically favored and aromatic), the 2H-indazole (N2-isomer) possesses a quinoid-like character, influencing its solubility and crystal packing.[1]
Critical Challenge: The primary impurity is often the N1-methyl isomer (Ethyl 1-methyl-1H-indazole-4-carboxylate).[1] These isomers have similar solubilities, making solvent selection critical for thermodynamic separation.
Property
Data / Estimate
Chemical Formula
C₁₁H₁₂N₂O₂
Target Isomer
2-Methyl-2H-indazole (N2)
Common Impurity
1-Methyl-1H-indazole (N1)
Melting Point
~80–90 °C (Estimate based on analogs; N1 is often lower melting)
Solubility Profile
Soluble in EtOAc, DCM, hot EtOH; Insoluble in Water, Hexanes.[1][2][3][4]
Recommended Solvent Systems
Note: Always perform a solubility test on 100 mg of crude material before scaling up.
Primary Recommendation: The "Standard" Binary System
Why it works: The ester moiety interacts well with EtOAc. Heptane acts as a gentle anti-solvent that promotes slow crystal growth, essential for excluding the N1-isomer from the lattice.
Protocol: Dissolve in minimum hot EtOAc (60°C). Add hot Heptane dropwise until persistent cloudiness appears.[1] Re-dissolve with 1-2 drops of EtOAc. Cool slowly to RT, then 4°C.
Secondary Recommendation: The "Polishing" System
Solvent: Ethanol (Absolute or 95%)
Why it works: Indazoles often form varying polymorphs in alcohols.[1] Ethanol is excellent for removing polar, colored impurities and inorganic salts carried over from alkylation steps (e.g., methyl iodide/base residues).
Risk: If the product "oils out" (forms a liquid droplet phase instead of crystals), switch to the EtOAc/Heptane system.
Tertiary Recommendation: Isomer Separation
Solvent: Toluene (Pure)
Why it works: Toluene allows for higher temperature dissolution (bp 110°C). The pi-stacking interactions in toluene can sometimes differentiate between the 1H (aromatic) and 2H (quinoid) electronic surfaces, potentially enriching the desired N2 isomer in the solid phase.
Troubleshooting & FAQs
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is a common phenomenon with low-melting indazole esters, often caused by a solvent boiling point that is higher than the melting point of the solvated product, or the presence of impurities (N1 isomer) depressing the melting point.
Corrective Action:
Seed the Solution: Keep a small amount of crude solid. Once the hot solution cools slightly and becomes cloudy, add a "seed" crystal to provide a nucleation surface.
Lower the Temperature: Do not boil the solvent. Dissolve at a lower temperature (e.g., 40-50°C) using a stronger solvent (like DCM) and add the anti-solvent (Hexane) very slowly.
Scratch the Flask: Use a glass rod to scratch the inner wall of the vessel at the air-liquid interface to induce nucleation.
Issue 2: "I cannot separate the N1 and N2 isomers by recrystallization."
Diagnosis: Recrystallization is a thermodynamic process. If the ratio of N1:N2 is near 1:1, they may co-crystallize or form a eutectic mixture.
Corrective Action:
Pre-Purification: You must enrich the mixture first. Use Flash Column Chromatography (Silica Gel).[5][6]
Order: Typically, the N1 isomer (less polar/more aromatic character) elutes differently than the N2 isomer. Check TLC carefully.[1]
Post-Enrichment: Once the ratio is >80:20 favoring the N2 isomer, recrystallization (EtOAc/Heptane) will effectively polish the material to >99%.
Issue 3: "The yield is too low (<50%)."
Diagnosis: The product is likely too soluble in the mother liquor, or you used too much solvent.
Corrective Action:
Concentrate Mother Liquor: Do not discard the filtrate. Evaporate it to half volume and cool again to harvest a "second crop."
Anti-Solvent Crash: If yield is critical and purity is secondary, pour the concentrated organic solution into cold water (if using water-miscible solvents like EtOH) to force precipitation.
Visualized Workflows
Decision Tree: Solvent Selection
This diagram guides you through selecting the correct solvent based on your specific observation.
Caption: Decision logic for solvent selection and handling common crystallization failures.
Process Flow: Synthesis to Isolation
Understanding where recrystallization fits in the wider synthesis of indazole 4-carboxylates.
Caption: Workflow highlighting the necessity of chromatographic separation prior to recrystallization.
Detailed Experimental Protocol (Standardized)
Objective: Purification of 5.0 g Crude Ethyl 2-methyl-2H-indazole-4-carboxylate.
Preparation:
Place 5.0 g of crude solid in a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
Prepare a reflux condenser and a heating bath set to 65°C.
Dissolution:
Add Ethyl Acetate (EtOAc) in 5 mL portions through the top of the condenser while stirring.
Heat to reflux.[1][7][8] Continue adding EtOAc just until the solid dissolves completely. (Target concentration: ~1 g/5-10 mL).[1]
Anti-Solvent Addition:
Remove the heat source but keep the flask on the stir plate.
While the solution is still hot, slowly add Heptane dropwise.
Stop adding Heptane when a faint, persistent turbidity (cloudiness) is observed.
Clearing:
Add 0.5 - 1.0 mL of EtOAc to clear the turbidity.[1] The solution should be perfectly clear.
Crystallization:
Remove the flask from the stir plate. Cover the mouth with a septum or foil (poke a small hole).
Allow to cool to Room Temperature (RT) undisturbed for 2-3 hours. Do not move or shake the flask.
Once at RT, place in a refrigerator (4°C) for 12 hours.
Filtration:
Filter the crystals using a Buchner funnel and vacuum.
Wash the filter cake with cold Heptane (pre-chilled to 0°C).
Minimizing side reactions in the reduction of indazole esters
A Guide to Minimizing Side Reactions and Maximizing Yield Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. As a Senior Application Scientist, I've seen firsthand th...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Side Reactions and Maximizing Yield
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. As a Senior Application Scientist, I've seen firsthand the challenges that can arise during the reduction of indazole esters. This guide is designed to be a practical, in-depth resource to help you navigate these complexities, troubleshoot common issues, and optimize your reaction outcomes. We will move beyond simple protocols to understand the underlying chemistry, enabling you to make informed decisions in your work.
The Challenge: Chemoselectivity in Indazole Systems
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. However, the presence of the indazole ring introduces specific challenges. The indazole moiety is not an inert spectator; its acidic N-H proton, the aromatic system, and its susceptibility to substitution can all lead to undesired side reactions. This guide will address the most common issues encountered in a direct question-and-answer format.
Frequently Asked Questions & Troubleshooting
Question 1: "I'm trying to reduce my ethyl indazole-3-carboxylate with LiAlH₄, but I'm getting a complex mixture and low yield of the desired (1H-indazol-3-yl)methanol. What's going wrong?"
This is a very common issue. While Lithium Aluminum Hydride (LiAlH₄) is a powerful and often go-to reagent for ester reductions, its high reactivity can be a double-edged sword with substrates like indazoles.[1]
Likely Causes and Solutions:
Side Reaction 1: Deprotonation and Complex Formation: The N-H proton of the indazole ring is acidic (pKa ≈ 13.9).[2] LiAlH₄ is not only a hydride donor but also a strong base. The first equivalent of the hydride likely deprotonates the indazole nitrogen, forming a lithium indazolide salt. This can alter the solubility and reactivity of your substrate, potentially leading to aggregation and incomplete reduction.
Solution: Use an excess of LiAlH₄ (at least 2.5-3 equivalents) to ensure there is enough reagent for both the initial deprotonation and the subsequent two-hydride reduction of the ester.[3] The reaction should be performed in a dry ether solvent like THF under an inert atmosphere.[1]
Side Reaction 2: Ring Reduction: Under harsh conditions (e.g., prolonged reaction times or high temperatures), the indazole ring itself can be susceptible to reduction, although this is less common than with other heterocyclic systems.
Troubleshooting Workflow:
Caption: Troubleshooting low yields in LiAlH₄ reductions.
Question 2: "Given the issues with LiAlH₄, what are some milder or more selective alternatives for reducing my indazole ester?"
Excellent question. Switching to a more selective reducing agent is often the best strategy to improve yield and purity.
Recommended Alternatives & Data Comparison:
Reducing Agent System
Typical Conditions
Advantages
Disadvantages
Diisobutylaluminum Hydride (DIBAL-H)
Toluene or DCM, -78 °C
Can stop at the aldehyde stage with 1 equivalent.[4][5][6] Generally cleaner than LiAlH₄.
Requires strict temperature control. Over-reduction to the alcohol can occur if the reaction warms up.[7]
Sodium Borohydride (NaBH₄) with Additives
Methanol or Ethanol, often with CaCl₂ or LiCl
Inexpensive and safer to handle.[8] Generally does not reduce the indazole ring.
Often requires activation (e.g., with metal salts) or elevated temperatures to reduce esters.[8]
**Borane (BH₃•THF or BH₃•SMe₂) **
THF, Room Temp to Reflux
Highly chemoselective for carboxylic acids and esters.[9][10] Will not reduce halides or nitro groups under standard conditions.[11]
Can be slower than hydride reagents. Requires careful quenching.
Catalytic Hydrogenation
H₂ gas, Pd/C, PtO₂, or Ru catalyst
Can be highly selective.[12] Useful for large-scale synthesis.
May reduce other functional groups (e.g., nitro groups, double bonds, benzyl protecting groups). Can also lead to dehalogenation.[13]
Expert Insight: For a straightforward ester-to-alcohol reduction with a sensitive substrate, Borane-THF complex (BH₃•THF) is an excellent starting point due to its high chemoselectivity for the ester carbonyl over many other functional groups.
Question 3: "My indazole has a nitro group. How can I selectively reduce the ester without reducing the nitro group?"
This is a classic chemoselectivity challenge. Most strong hydride reagents will reduce both functional groups.
The Problem:
The desired transformation is the reduction of the ester, but common reducing agents will also readily reduce the nitro group to an amine.
Caption: Selective vs. unselective reduction pathways.
Solution: Borane Reduction
Borane (BH₃) complexes are exceptionally well-suited for this transformation. Borane is an electrophilic reducing agent that shows a strong preference for electron-rich carbonyls like esters and carboxylic acids, while typically leaving electron-withdrawing nitro groups untouched under standard conditions.[11]
Experimental Protocol: Selective Reduction of a Nitro-Indazole Ester with BH₃•THF
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the nitro-indazole ester (1.0 eq). Dissolve the ester in anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Slowly add a 1.0 M solution of Borane-THF complex in THF (2.0-2.5 eq) dropwise via a syringe over 30 minutes. Caution: Hydrogen gas is evolved.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.
Work-up: Remove the solvent under reduced pressure. Add methanol to the residue and evaporate again to remove borate esters (repeat 2-3 times). Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Question 4: "I'm concerned about the acidic N-H proton. Should I protect the indazole nitrogen before the reduction?"
Protecting the indazole nitrogen is a very effective strategy to prevent side reactions at that position and can improve the reproducibility of your reduction.
When to Protect:
When using very strong, basic reducing agents like LiAlH₄.
When your indazole has other sensitive functional groups.
When you are struggling with low yields and complex reaction mixtures.
Common Protecting Groups for Indazole:
Protecting Group
Abbreviation
Introduction Conditions
Removal Conditions
Key Advantages
2-(Trimethylsilyl)ethoxymethyl
SEM
SEM-Cl, NaH, DMF
TBAF, THF or aq. HCl
Directs lithiation to C3; stable to many conditions.
Tetrahydropyranyl
THP
DHP, p-TsOH, DCM
Mild acid (e.g., aq. HCl, p-TsOH in MeOH)
Inexpensive; easy to introduce.
t-Butoxycarbonyl
Boc
Boc₂O, DMAP, THF
TFA, DCM or HCl in Dioxane
Widely used; orthogonal to many other groups.
Expert Recommendation: The SEM group is particularly useful if you plan further functionalization at the C3 position after your reduction. For a simple, robust protection-deprotection sequence, the Boc group is a reliable choice.
Reference List
Organic Synthesis. DIBAL-H Reduction. Available at: [Link]
Shi, F., & Larock, R. C. (2011). Synthesis of Substituted Indazoles via [3+2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses, 88, 232. Available at: [Link]
Yoshida, T., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2705-2710. Available at: [Link]
Ashenhurst, J. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Available at: [Link]
Oreate AI. (2025, December 30). The Role of LiAlH4 in Transforming Esters: A Closer Look. Oreate AI Blog. Available at: [Link]
Der Pharma Chemica. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 7(7), 243-250. Available at: [Link]
Doni, E., et al. (2019). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. Available at: [Link]
Professor Dave Explains. (2020, November 30). Reduction of Esters With DIBAL-H [Video]. YouTube. Available at: [Link]
Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Available at:
Shaanxi Bloom Tech Co., Ltd. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Available at: [Link]
Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. Available at: [Link]
TUODA. (2025, May 20). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? Available at: [Link]
Royal Society of Chemistry. (2007). Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. Organic & Biomolecular Chemistry, 5(1), 145-151. Available at: [Link]
ResearchGate. (2015). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]
Marques, M. M. B., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(12), 5003-5020. Available at: [Link]
Yoshida, T., et al. (1996). Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. HETEROCYCLES, 43(12), 2705. Available at: [Link]
Sharma, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2020(part i), 99-131. Available at: [Link]
Royal Society of Chemistry. (2025, January 27). Indazole enhances Ru-catalyzed hydrogenation of unsaturated bonds. Organic Chemistry Frontiers. Available at: [Link]
ResearchGate. (2016, January 13). Can any one suggest best conditions for LiAlH4 reduction of α,β-unsaturated esters? Available at: [Link]
Su, W., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]
Lunic, D., et al. (2021). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 60(31), 17163-17169. Available at: [Link]
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]
SSRN. (2024). Direct and selective alkylation of indazole-3-carboxylic acid with the application on the synthesis of synthetic cannabinoids an. Available at: [Link]
Chemical Journal of Scientific Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]
AUB ScholarWorks. (2021). N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insight. Available at: [Link]
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]
University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Available at: [Link]
ResearchGate. (2011, March 3). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Available at: [Link]
Rzepa, H. (2011, October 16). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Available at: [Link]
Royal Society of Chemistry. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 5(87), 71168-71175. Available at: [Link]
Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available at: [Link]
Royal Society of Chemistry. (2021, October 1). Recent progress in hydrogenation of esters on heterogeneous bimetallic catalysts. Catalysis Science & Technology. Available at: [Link]
Royal Society of Chemistry. (2016). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative. Organic & Biomolecular Chemistry, 14(3), 858-861. Available at: [Link]
ResearchGate. (2015). Hydrogenation of Esters. Available at: [Link]
University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
ChemRxiv. (2023). Title: Selective Reduction of Esters to Aldehydes Using Fiddler Crab-Type Boranes. Available at: [Link]
Organic Chemistry Portal. Indazole synthesis. Available at: [Link]
Su, W., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]
DiVA. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]
MDPI. (2017, October 31). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Available at: [Link]
Technical Support Center: Optimization of Column Chromatography for Indazole Derivatives
Welcome to the Technical Support Center for the purification of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this important class of nitrogen-containing heterocyclic compounds. Indazoles are a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] However, their unique electronic properties and potential for isomerism can present significant challenges during chromatographic purification.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. The information herein is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, practical problems encountered during the column chromatography of indazole derivatives.
Problem 1: Poor Separation of N1 and N2-Alkylated Indazole Isomers
Q: I've performed an N-alkylation reaction on my indazole, and the TLC shows two very close spots which I believe are the N1 and N2 isomers. My standard silica gel column with ethyl acetate/hexane is not resolving them. What can I do?
A: This is a classic challenge in indazole chemistry. The structural similarity and close polarity of N1 and N2 isomers make their separation by standard column chromatography notoriously difficult.[4] The regiochemical outcome of N-alkylation is influenced by a delicate interplay of steric and electronic factors, as well as the specific reaction conditions used.[5][6] Here is a systematic approach to tackle this issue:
Immediate Steps (Method Optimization):
Solvent System Modification:
Introduce a More Polar, Protic Solvent: Adding a small percentage (1-2%) of methanol or isopropanol to your dichloromethane or ethyl acetate-based mobile phase can sometimes improve separation. The alcohol can interact differently with the two isomers through hydrogen bonding, potentially enhancing selectivity.
Utilize an Ether-Based System: Solvents like diethyl ether or methyl tert-butyl ether (MTBE) in combination with hexane can offer different selectivity compared to ester-based systems.
Employ a Chlorinated Solvent: A gradient of methanol in dichloromethane is often effective for separating polar heterocyclic compounds.[7]
Stationary Phase Variation:
Consider Alumina: If your indazole derivative is stable on a more basic stationary phase, alumina (neutral or basic) can provide a different selectivity profile compared to the acidic silica gel.[8] This is particularly useful if one isomer is interacting strongly with the acidic silanol groups on silica.
Amine-Functionalized Silica: For particularly basic indazoles, using an amine-functionalized silica gel can improve peak shape and may enhance the separation of isomers.[9]
Advanced Strategies:
Derivatization: If separation remains elusive, a temporary derivatization of the crude mixture can be employed. For instance, acetylation of the mixture could lead to derivatives with different polarities that are easier to separate.[4] After separation, the protecting group can be removed.
High-Performance Liquid Chromatography (HPLC): For small-scale purifications or when high purity is paramount, preparative HPLC is a powerful tool. Chiral stationary phases (CSPs) are particularly effective for separating enantiomers of chiral indazoles.[10][11][12]
Problem 2: Peak Tailing and Irreversible Adsorption on Silica Gel
Q: My indazole derivative is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography. I suspect it's sticking to the silica gel. How can I fix this?
A: Peak tailing is a common issue with nitrogen-containing heterocycles like indazoles, especially on standard silica gel.[9] This is often due to strong interactions between the basic nitrogen atoms of the indazole and the acidic silanol groups (Si-OH) on the silica surface. This can lead to poor resolution and even irreversible adsorption.
Solutions:
Mobile Phase Additives:
Triethylamine (TEA) or Ammonia: The most common solution is to add a small amount of a basic modifier to the mobile phase. Typically, 0.1-1% triethylamine is added to the solvent system. The TEA will preferentially bind to the active silanol sites, effectively "masking" them from your indazole derivative and allowing it to elute with a much-improved peak shape. A solution of ammonia in methanol can also be used.
Formic Acid or Acetic Acid: In some cases, particularly with reversed-phase chromatography, adding a small amount of acid can protonate the analyte and improve peak shape.[13] However, for normal-phase silica gel chromatography of basic indazoles, a basic modifier is generally preferred.
Stationary Phase Deactivation:
Water Content: Ensure your silica gel is not "over-dried." A certain level of hydration is necessary to reduce the activity of the silanol groups.
Alternative Stationary Phases: As mentioned previously, switching to a less acidic stationary phase like neutral alumina or a chemically modified silica (e.g., diol-bonded) can mitigate this issue.
Problem 3: Compound Degradation on the Column
Q: After running a column, the yield of my purified indazole is very low, and I see new, more polar spots on the TLC of my fractions. I think my compound is decomposing on the silica gel. What should I do?
A: The acidic nature of silica gel can catalyze the decomposition of sensitive organic molecules. Some indazole derivatives can be unstable under these conditions.[8]
Troubleshooting Steps:
Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a TLC plate, and then add a small amount of silica gel to a vial containing a solution of your crude product. Stir for a few hours, then run a TLC of the solution and compare it to the original spot. If new spots appear or the product spot diminishes, decomposition is likely occurring.[8]
Minimize Contact Time:
Use Flash Chromatography: Flash chromatography, which uses positive pressure to accelerate the mobile phase flow, is highly recommended.[14][15] This significantly reduces the time your compound spends in contact with the stationary phase. The seminal work by W. Clark Still in 1978 laid the foundation for this rapid purification technique.[9][16]
Optimize Solvent System for a Lower Rf: Aim for an Rf value of your target compound between 0.2 and 0.3 on the TLC plate.[14] This ensures the compound elutes in a reasonable volume of solvent without spending excessive time on the column.
Change the Stationary Phase: If your compound is acid-sensitive, switching to a neutral stationary phase like alumina is a good option.[8] Alternatively, reversed-phase chromatography, where the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (like water/acetonitrile), can be an excellent alternative for polar and ionizable compounds.[9][13]
Frequently Asked Questions (FAQs)
Q1: How do I choose the initial solvent system for my indazole derivative?
A1: Thin-Layer Chromatography (TLC) is your most valuable tool for method development.[8][14] Start by testing a range of solvent systems with varying polarities. A good starting point for many indazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[7][17]
Step 1: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Step 2: Spot the solution onto a silica gel TLC plate.
Step 3: Develop the plate in different solvent systems (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane).
Step 4: Visualize the spots under a UV lamp and/or by staining.[7]
Step 5: The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.3.[14] This provides the best balance for good separation and a reasonable elution volume.
Solvent System (Ethyl Acetate in Hexane)
Typical Rf for a Moderately Polar Indazole
Recommendation
10%
0.1
Too low; increase polarity
30%
0.25
Good starting point for column
50%
0.6
Too high; decrease polarity
70%
0.9
Elutes with solvent front; decrease polarity
Q2: What is the difference between "wet" loading and "dry" loading, and which one should I use for my indazole sample?
A2: The method of applying your sample to the column is crucial for achieving good separation.[18]
Wet Loading: The sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetted onto the top of the column bed.[14] This method is quick and suitable for samples that are readily soluble in the eluent.
Dry Loading: The sample is pre-adsorbed onto a small amount of silica gel (or another inert support like Celite). The solvent is removed under reduced pressure to yield a free-flowing powder, which is then carefully added to the top of the column. This technique is highly recommended for samples that have poor solubility in the starting mobile phase or for large-scale purifications. It ensures a very narrow and uniform starting band, which maximizes resolution.
For indazole derivatives, especially if you are trying to separate closely related isomers, dry loading is often the superior method as it prevents band broadening that can occur with wet loading if the sample is not fully soluble in the initial eluent.
Q3: Can I use gradient elution for purifying my indazole derivative?
A3: Yes, gradient elution is a very powerful technique, especially for complex mixtures containing compounds with a wide range of polarities. In gradient elution, the composition of the mobile phase is changed during the separation, typically by gradually increasing the proportion of the more polar solvent.
Advantages of Gradient Elution:
Improved Resolution: It can effectively separate complex mixtures.
Faster Separations: It speeds up the elution of strongly retained (more polar) compounds.
Sharper Peaks: It can help to focus the bands of later-eluting compounds.
A typical gradient for an indazole purification might start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) to elute non-polar impurities, and then the polarity is gradually increased to elute the indazole derivatives and any more polar byproducts.[19]
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Substituted Indazole
This protocol is a general guideline and should be adapted based on TLC analysis.[5][8]
TLC Analysis: Determine the optimal solvent system that provides an Rf of ~0.2-0.3 for the target compound. For this example, let's assume 30% ethyl acetate in hexane is optimal.
Column Packing (Slurry Method):
Choose an appropriate size column.
In a beaker, prepare a slurry of silica gel (40-63 µm) in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).[7]
With the stopcock closed, pour the slurry into the column.
Gently tap the column to ensure even packing and remove air bubbles.[20]
Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.
Sample Loading (Dry Loading):
Dissolve the crude indazole derivative (e.g., 1g) in a suitable solvent (e.g., 10 mL of dichloromethane).
Add 2-3 g of silica gel to this solution.
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
Carefully add this powder to the top of the packed column, creating a thin, even layer.
Gently add a small layer of sand on top of the sample layer to prevent disturbance during solvent addition.
Elution:
Carefully add the initial eluent to the column.
Apply positive pressure (using a pump or compressed air) to achieve a flow rate of about 5 cm/min.[9]
Collect fractions in test tubes.
If using a gradient, systematically increase the polarity of the mobile phase (e.g., from 10% to 30% to 50% ethyl acetate in hexane).
Fraction Analysis:
Monitor the collected fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified indazole derivative.
Visualizations
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting workflow for poor separation.
Decision Tree for Peak Tailing
Caption: Decision tree for addressing peak tailing.
References
Benchchem. (n.d.). Technical Support Center: Purification of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. BenchChem.
PMC. (n.d.).
Benchchem. (n.d.). Troubleshooting regioselectivity in indazole synthesis. BenchChem.
Benchchem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. BenchChem.
Benchchem. (n.d.). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. BenchChem.
ACS Omega. (2025, November 13). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Omega.
Google Patents. (n.d.). WO2024067694A1 - Nitrogen-containing heterocyclic compound and pharmaceutical use thereof.
Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry.
Google Patents. (n.d.). CN103341338A - PH sensitive-type single-chain surfactants as well....
PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
ResearchGate. (2016, October 1). Isolation and purification of plant secondary metabolites using column-chromatographic technique.
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
MDPI. (2025, December 5). Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. MDPI.
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
Valliappan Kannappan. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Valliappan Kannappan.
Veeprho. (2025, August 25).
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
PMC. (2024, April 23).
Column Chromatography. (n.d.). Extraction Of Bio-Active Compounds From Medicinal Plants.
Pharma Now. (n.d.).
JSM Central. (2024, November 14).
Pharma Group. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development?.
ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase.
University of the Western Cape. (n.d.). CHAPTER 6 6. ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA 6.1 Spectroscopy. University of the Western Cape.
ResearchGate. (2013, October 17). Synthesis of new indazole derivatives as potential antioxidant agents.
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
Wiley. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley.
ACS Publications. (2002, September 7). Method for Determining Nitrogenous Heterocycle Compounds in Wine.
Semantic Scholar. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.
MDPI. (2021, March 24).
UvA-DARE (Digital Academic Repository). (n.d.). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. UvA-DARE.
A Comprehensive Guide to the ¹³C NMR Shift Assignments for Ethyl 2-methyl-2H-indazole-4-carboxylate
This guide provides an in-depth analysis and comparison for the ¹³C NMR chemical shift assignments of Ethyl 2-methyl-2H-indazole-4-carboxylate. Designed for researchers, scientists, and professionals in drug development,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis and comparison for the ¹³C NMR chemical shift assignments of Ethyl 2-methyl-2H-indazole-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established principles of nuclear magnetic resonance spectroscopy to offer a robust framework for spectral interpretation.
Foundational Principles of ¹³C NMR Spectroscopy in Heterocyclic Systems
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules. The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, providing valuable insights into molecular structure.[1][2] In heterocyclic systems like indazoles, the distribution of electrons within the aromatic rings and the influence of various substituents create a unique magnetic environment for each carbon atom.
The assignment of ¹³C NMR signals relies on a combination of predictive models, empirical data from related structures, and advanced NMR experiments. While one-dimensional ¹³C NMR provides the chemical shifts of unique carbon atoms, techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can differentiate between CH, CH₂, and CH₃ groups.[1] For more complex structures, two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing direct (one-bond) and long-range (two- or three-bond) C-H correlations, respectively.[1]
Predicted ¹³C NMR Chemical Shifts for Ethyl 2-methyl-2H-indazole-4-carboxylate
In the absence of direct experimental data for Ethyl 2-methyl-2H-indazole-4-carboxylate, computational prediction tools serve as a reliable starting point for spectral assignment.[3][4][5] These predictors utilize extensive databases of known spectra and employ sophisticated algorithms, such as machine learning and density functional theory (DFT) calculations, to estimate chemical shifts with a reasonable degree of accuracy.[3][6][7]
Below is a table of predicted ¹³C NMR chemical shifts for the target molecule, generated using a consensus of leading prediction engines.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Carbon Type
C=O (ester)
~165
Quaternary
C3a
~148
Quaternary
C7a
~142
Quaternary
C4
~130
Quaternary
C3
~128
CH
C5
~125
CH
C6
~122
CH
C7
~115
CH
O-C H₂
~61
CH₂
N-C H₃
~35
CH₃
CH₃ (ethyl)
~14
CH₃
Comparative Analysis with Structurally Related Compounds
To validate and refine the predicted assignments, it is crucial to compare them with experimental data from structurally analogous compounds. The electronic effects of the N-methyl group and the ethyl carboxylate substituent significantly influence the chemical shifts of the indazole core.
The Indazole Ring System
The chemical shifts of the carbon atoms in the indazole ring are particularly informative. The position of the N-methyl group (N1 vs. N2) has a pronounced effect on the electronic distribution and, consequently, the ¹³C NMR spectrum.[8][9] Similarly, the electron-withdrawing nature of the carboxylate group at the C4 position will deshield adjacent carbons.
The Ethyl Carboxylate Group
The chemical shifts for the ethyl carboxylate moiety are well-established. The carbonyl carbon typically resonates in the downfield region of 160-180 ppm.[10][11] The methylene carbon (O-CH₂) is deshielded by the adjacent oxygen and appears around 60 ppm, while the terminal methyl carbon (CH₃) is found in the upfield region, typically between 10-20 ppm.[10][12]
The following table provides a comparison of the predicted chemical shifts for Ethyl 2-methyl-2H-indazole-4-carboxylate with experimental data from related indazole derivatives.
Carbon Atom
Predicted (Target Molecule)
Experimental (Indazole Derivative 1)
Experimental (Indazole Derivative 2)
C3
~128
127.7
129.1
C3a
~148
146.4
147.0
C4
~130
122.0
124.1
C5
~125
121.3
120.8
C6
~122
122.8
124.5
C7
~115
110.6
113.0
C7a
~142
140.3
141.4
Note: Experimental data is sourced from various substituted indazoles and may not be an exact match due to differing substitution patterns.[13]
Experimental Protocols for ¹³C NMR Spectroscopy
For the definitive assignment of ¹³C NMR signals, a systematic experimental approach is required.
Sample Preparation
Dissolution : Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[10]
¹³C NMR Acquisition
Spectrometer Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
Proton Decoupling : Employ a proton-decoupled pulse sequence to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.[1]
Acquisition Parameters : Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) should be acquired with an appropriate relaxation delay to ensure accurate signal integration for all carbon types, including quaternary carbons.[2]
Advanced 2D NMR Experiments
To unambiguously assign all carbon signals, the following 2D NMR experiments are recommended:
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each carbon atom with its directly attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) : Reveals correlations between carbons and protons that are two or three bonds apart, which is crucial for assigning quaternary carbons.
COSY (Correlation Spectroscopy) : Establishes proton-proton correlations, which can aid in assigning the proton signals that are then used in HSQC and HMBC analysis.
Visualization of Molecular Structure and Assignment Logic
The following diagrams illustrate the molecular structure of Ethyl 2-methyl-2H-indazole-4-carboxylate and a conceptual workflow for its ¹³C NMR spectral assignment.
Caption: Molecular structure of Ethyl 2-methyl-2H-indazole-4-carboxylate.
Caption: Workflow for ¹³C NMR spectral assignment.
Conclusion
The definitive ¹³C NMR shift assignment for Ethyl 2-methyl-2H-indazole-4-carboxylate requires a multi-faceted approach that integrates predictive data with rigorous experimental verification. By leveraging computational tools and conducting a suite of one- and two-dimensional NMR experiments, researchers can confidently elucidate the carbon framework of this and other complex heterocyclic molecules. The comparative analysis with structurally related compounds provides an essential layer of validation, ensuring the accuracy of the final assignments.
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. [Link]
A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles - PubMed. [Link]
Can anyone help me to tell me any online website to check 13C NMR prediction...? | ResearchGate. [Link]
Supporting information - The Royal Society of Chemistry. [Link]
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. [Link]
¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles - SciSpace. [Link]
Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software. [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. [Link]
Asian Journal of Chemistry - ¹³C-NMR Studies of Some Heterocyclically Substituted. [Link]
¹³C NMR Chemical Shift - Oregon State University. [Link]
Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate - Doc Brown's Chemistry. [Link]
Mass spectrometry fragmentation pattern of Ethyl 2-methyl-2H-indazole-4-carboxylate
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethyl 2-methyl-2H-indazole-4-carboxylate , specifically comparing it against its thermodynamic regioisomer, Ethyl 1-me...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethyl 2-methyl-2H-indazole-4-carboxylate , specifically comparing it against its thermodynamic regioisomer, Ethyl 1-methyl-1H-indazole-4-carboxylate .
This document is designed for analytical chemists and medicinal chemists requiring rigorous differentiation strategies for indazole regioisomers.
Differentiation between N1- and N2-alkylated indazoles is a critical challenge in drug discovery due to their distinct biological activities and metabolic profiles. While Ethyl 1-methyl-1H-indazole-4-carboxylate represents the thermodynamically stable "benzenoid" form, the 2-methyl-2H isomer adopts a "quinonoid" electronic structure.
Key Differentiators:
Chromatography (LC): The N2-isomer exhibits a significantly higher dipole moment (
D) compared to the N1-isomer ( D), resulting in earlier elution on reverse-phase (C18) columns.
Mass Spectrometry (MS/MS): While both isomers share primary fragment ions (m/z 159, 131), the N2-isomer is kinetically less stable, typically yielding a lower intensity molecular ion
relative to base peak fragments compared to the robust N1-isomer.
Chemical Identity & Properties
Feature
Target: N2-Isomer
Comparator: N1-Isomer
IUPAC Name
Ethyl 2-methyl-2H-indazole-4-carboxylate
Ethyl 1-methyl-1H-indazole-4-carboxylate
Structure Type
Quinonoid (2H-form)
Benzenoid (1H-form)
Molecular Weight
204.23 g/mol
204.23 g/mol
Monoisotopic Mass
204.090 g/mol
204.090 g/mol
Precursor Ion
m/z 205.098
m/z 205.098
Basicity (pKa)
~2.0 (More basic)
~0.4 (Less basic)
Dipole Moment
High (~3.4 D)
Low (~1.5 D)
Thermodynamics
Kinetically Favored (Less Stable)
Thermodynamically Favored (Stable)
Fragmentation Mechanism (ESI-MS/MS)[4]
The fragmentation of ethyl indazole-4-carboxylates follows a predictable pathway dominated by ester cleavage and core ring destabilization.
Primary Pathway: Ester Cleavage
Upon Electrospray Ionization (ESI+), the protonated molecular ion (
205) undergoes -cleavage or inductive cleavage at the ester group.
Loss of Ethanol/Ethoxy Radical: Formation of the acylium ion (
, 159).
McLafferty Rearrangement: Loss of ethylene (
) from the ethyl group to form the carboxylic acid cation ( 177), followed by dehydration.
Secondary Pathway: Core Destabilization
The N2-isomer's quinonoid structure is energetically higher than the N1-isomer's benzenoid structure. Under Collision-Induced Dissociation (CID), the N2-isomer fragments more readily:
Ring Cleavage: Loss of
or from the pyrazole ring.
Diagnostic Ion: The formation of the Methyl-indazole cation (
131) via decarboxylation of the acylium ion.
Visualized Pathway (DOT Diagram)
Caption: Proposed ESI-MS/MS fragmentation pathway for Ethyl 2-methyl-2H-indazole-4-carboxylate.
Comparative Analysis: N2 vs. N1 Differentiation
While mass fragments are identical in mass, their relative abundances and chromatographic behavior distinguish the isomers.
A. Fragment Intensity Ratios
The N2-isomer (Target) is less stable. In the MS2 spectrum, you will observe:
N2-Isomer: Lower survival yield of the precursor (
205). Higher ratio of fragment 131 relative to 159 due to faster decomposition of the acylium ion.
N1-Isomer: Higher stability precursor. The acylium ion (
159) is often the base peak, with less extensive fragmentation to lower masses at equivalent collision energies.
B. Chromatographic Separation (The "Gold Standard")
Because N2-indazoles have a significantly larger dipole moment, they interact more strongly with polar mobile phases and less with non-polar stationary phases compared to N1-isomers.
Parameter
N2-Isomer (Target)
N1-Isomer (Alternative)
Reverse Phase (C18) RT
Earlier Elution (More Polar)
Later Elution (Less Polar)
Normal Phase RT
Later Elution
Earlier Elution
C. Diagnostic Table
m/z
Ion Identity
Diagnostic Value
205
Parent. Lower intensity in N2 isomer.
177
Common to both.
159
Base peak for N1; High intensity for N2.
131
Key Discriminator. Higher relative abundance in N2 isomer spectra at medium collision energy (20-30 eV).
Experimental Protocol: LC-MS/MS Validation
To experimentally verify the identity of the Ethyl 2-methyl-2H-indazole-4-carboxylate, follow this self-validating protocol.
Materials
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Methodology
Sample Prep: Dissolve 1 mg of sample in 1 mL MeOH. Dilute to 1 µg/mL with 50:50 H2O:MeCN.
LC Gradient:
0-1 min: 5% B (Isocratic hold)
1-8 min: 5% -> 95% B (Linear gradient)
8-10 min: 95% B (Wash)
MS Parameters (ESI+):
Capillary Voltage: 3500 V
Collision Energy (CE): Stepped 10, 20, 40 eV.
Scan Range: m/z 50 - 300.
Data Interpretation
Check Retention Time: If the peak elutes significantly earlier than the known N1-standard (or predicted logP), it indicates the N2-isomer.
Analyze MS2: Extract the spectrum at the peak apex. Calculate the ratio of
. A ratio > 0.5 (at 20eV) suggests the less stable N2-isomer; a ratio < 0.3 suggests the N1-isomer (values are indicative and require standard calibration).
References
Teixeira, F. C., et al. (2006).[1] Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889.[1] Link
Claramunt, R. M., et al. (1991). The annular tautomerism of indazole in the gas phase and in solution. Journal of the Chemical Society, Perkin Transactions 2. Link
Luo, J., et al. (2018). Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Link
Palermo, G., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. Link
A Comparative Guide to IR Spectroscopy of Ester Functional Groups in Indazoles
For Researchers, Scientists, and Drug Development Professionals The Spectroscopic Significance of Indazole-Esters Indazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activ...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Spectroscopic Significance of Indazole-Esters
Indazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The incorporation of an ester functional group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural elucidation of these compounds. Accurate interpretation of their IR spectra is a critical first step in the synthetic and drug development workflow.
This guide will dissect the vibrational modes of both the ester and the indazole ring system, offering a comparative analysis of their characteristic IR absorption frequencies. We will explore how the electronic interplay between the aromatic indazole ring and the ester group can influence peak positions, providing a nuanced understanding beyond a simple summation of individual functional group frequencies.
Deconstructing the IR Spectrum: Esters and Indazoles
The Unmistakable Signature of the Ester Group
The ester functional group presents a highly characteristic and readily identifiable set of peaks in an IR spectrum, often referred to as the "Rule of Three" due to its three prominent absorptions.[1]
C=O Stretching Vibration (νC=O): This is typically the most intense and sharpest peak in the spectrum of an ester-containing compound. For saturated aliphatic esters, this absorption is found in the range of 1750-1735 cm⁻¹ .[1][2] Conjugation with a double bond or an aromatic ring, such as indazole, delocalizes the pi-electrons of the carbonyl group, weakening the C=O bond and lowering the stretching frequency to approximately 1730-1715 cm⁻¹ .[3]
C-O Stretching Vibrations (νC-O): Esters exhibit two distinct C-O stretching bands, which are also strong and sharp.
The asymmetric C-C-O stretch, involving the carbon-oxygen bond adjacent to the carbonyl group, appears in the 1300-1150 cm⁻¹ region.[4]
The symmetric O-C-C stretch, corresponding to the oxygen-carbon bond of the alcohol-derived portion of the ester, is typically found between 1150-1000 cm⁻¹ .[1][4]
The Vibrational Landscape of the Indazole Ring
The indazole ring, being an aromatic heterocyclic system, displays a more complex IR spectrum with several characteristic vibrations. A complete assignment of the gas-phase IR spectrum of unsubstituted 1H-indazole provides a foundational reference.
Key vibrational modes for the indazole ring include:
N-H Stretching (νN-H): For unsubstituted or N1-H indazoles, a broad absorption band is typically observed in the 3200-2800 cm⁻¹ region due to hydrogen bonding.
Aromatic C-H Stretching (νC-H): These absorptions appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.
C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings give rise to a series of sharp, medium to strong intensity bands in the 1650-1450 cm⁻¹ region.
In-plane and Out-of-plane C-H Bending: These vibrations contribute to the fingerprint region of the spectrum, with characteristic absorptions between 1400-700 cm⁻¹ . Out-of-plane bending vibrations are particularly useful for determining the substitution pattern on the benzene ring.
Comparative Analysis: Indazole-Esters in Focus
When an ester group is attached to an indazole ring, the resulting IR spectrum is a composite of the features of both moieties, with notable electronic interactions influencing peak positions.
The C=O peak is shifted to a lower wavenumber due to conjugation with the aromatic indazole ring, which delocalizes electron density and weakens the carbonyl bond.[3] The exact position will depend on the attachment point and other substituents.
The presence of two distinct, strong C-O stretching bands is a hallmark of the ester group.
Indazole
Aromatic C-H Stretch
3100-3000
~3100-3000
These peaks confirm the presence of the aromatic system.
C=C & C=N Ring Stretch
1650-1450
~1650-1450
A series of bands in this region is characteristic of the indazole ring. The presence of the electron-withdrawing ester group can subtly shift the positions and intensities of these peaks.
N-H Stretch (if present)
3200-2800 (broad)
~3200-2800 (if N-H is present)
This peak will be absent in N-substituted indazoles.
Experimental Example: The reported IR spectrum of ethyl 3-phenyl-1H-indazole-6-carboxylate shows a characteristic C=O stretch at 1714 cm⁻¹ , confirming the effect of conjugation. It also displays peaks at 1313 cm⁻¹ and 1221 cm⁻¹ , which are consistent with the C-O stretching vibrations of the ester group.
Experimental Protocols
Sample Preparation for FTIR Analysis
Objective: To obtain a high-quality IR spectrum of the indazole-ester compound.
Method 1: KBr Pellet (for solid samples)
Grinding: Thoroughly grind 1-2 mg of the solid indazole-ester sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should have a fine, consistent, powder-like appearance.
Pellet Formation: Transfer the mixture to a pellet press. Apply pressure according to the manufacturer's instructions to form a transparent or semi-transparent pellet.
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Method 2: Thin Film (for soluble samples)
Dissolution: Dissolve a small amount of the indazole-ester in a volatile organic solvent (e.g., chloroform, dichloromethane).
Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely. A thin, uniform film of the sample should remain.
Analysis: Place the salt plate in the sample holder and acquire the spectrum.
Visualizing the Structure-Spectra Relationship
The following diagram illustrates the key functional groups and their corresponding expected IR absorption regions in a generic indazole-ester molecule.
Caption: Key functional groups in an indazole-ester and their characteristic IR peak regions.
Conclusion
The IR spectrum of an indazole-ester is a powerful diagnostic tool that, when interpreted correctly, provides definitive evidence for the presence of both the indazole ring system and the ester functional group. The most prominent features to identify are the strong C=O stretch of the ester, typically found between 1730-1710 cm⁻¹ due to conjugation, and the two characteristic C-O stretching bands between 1300-1000 cm⁻¹. These, in conjunction with the aromatic C-H and ring stretching vibrations of the indazole core, offer a comprehensive spectral fingerprint for structural confirmation. This guide provides the foundational knowledge for researchers to confidently analyze and interpret the IR spectra of this important class of molecules.
References
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
Reusch, W. (2013). Infrared Spectroscopy. In Virtual Textbook of Organic Chemistry.
Bellevue College. (n.d.). Analysis of Functional Groups using Infrared (IR) Spectroscopy. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]
Oomens, J., Meijer, G., & von Helden, G. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry, 249-250, 199-205.
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules (Basel, Switzerland), 11(11), 867–889.
ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
Scribd. (n.d.). Infrared Absorption Guide. Retrieved from [Link]
Asian Journal of Research in Chemistry. (2025, August 12).
Journal of Chemical Health Risks. (2025, February 20).
University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
Distinguishing Ethyl 2-methyl-2H-indazole-4-carboxylate from 1-methyl isomer
This guide outlines the definitive analytical framework for distinguishing Ethyl 2-methyl-2H-indazole-4-carboxylate (the N2-isomer) from its 1-methyl isomer (the N1-isomer). In drug discovery, the regiochemical assignmen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the definitive analytical framework for distinguishing Ethyl 2-methyl-2H-indazole-4-carboxylate (the N2-isomer) from its 1-methyl isomer (the N1-isomer). In drug discovery, the regiochemical assignment of indazoles is critical, as the two isomers possess distinct pharmacological profiles and metabolic stabilities.
Part 1: The Regioselectivity Challenge
The core challenge lies in the tautomeric nature of the indazole scaffold. The 1H-indazole (benzenoid) tautomer is thermodynamically more stable than the 2H-indazole (quinonoid) form.[1] However, under standard alkylation conditions (e.g., alkyl halide/base), the reaction outcome is governed by a competition between steric hindrance, electronic effects, and solvent-cation interactions, frequently yielding a mixture of N1 and N2 isomers.
For Ethyl 1H-indazole-4-carboxylate , the ester group at the C4 position introduces specific steric and electronic perturbations:
N1-Alkylation (Thermodynamic Control): Favored in polar aprotic solvents (e.g., DMF) or with soft electrophiles.
N2-Alkylation (Kinetic/Chelation Control): Often favored when using specific conditions (e.g., Mitsunobu reaction) or non-polar solvents that promote tight ion-pairing, though it is typically the minor product in simple alkylations.
Part 2: Analytical Differentiation (The Protocol)
The most reliable method for distinguishing these isomers is NMR Spectroscopy , specifically utilizing 2D NOESY and HMBC experiments. Relying solely on 1D proton shifts is prone to error due to solvent effects.
1H-1H NOESY/ROESY Correlation (The Gold Standard)
This is the self-validating step. The spatial proximity of the
-methyl group to the ring protons is the definitive structural reporter.
1-Methyl Isomer (N1): The methyl group at N1 is spatially proximate to the proton at C7 (H7) .
2-Methyl Isomer (N2): The methyl group at N2 is spatially proximate to the proton at C3 (H3) .
Note: In the 4-carboxylate derivative, H3 is a singlet (or narrow doublet) and H7 is a doublet/multiplet in the aromatic region. The C4-ester does not block the N2-Me to H3 interaction.
1H-13C HMBC Correlation
Long-range heteronuclear coupling (HMBC) provides a connectivity check that is independent of spatial conformation.
1-Methyl Isomer: The
-methyl protons typically show a strong 3-bond correlation () to the bridgehead carbon C7a .
2-Methyl Isomer: The
-methyl protons show a strong 3-bond correlation () to the imine carbon C3 .
Comparative Data Summary
Feature
Ethyl 1-methyl-1H-indazole-4-carboxylate
Ethyl 2-methyl-2H-indazole-4-carboxylate
N-Me Chemical Shift ()
Typically 4.0 – 4.2 ppm
Typically 4.1 – 4.3 ppm (Often slightly desheilded)
Key NOESY Signal
N-Me H7
N-Me H3
Key HMBC Signal
N-Me C7a (Quaternary)
N-Me C3 (Methine)
C3 Proton ()
~8.0 – 8.5 ppm
~8.0 – 8.6 ppm (Often shifted downfield)
Chromatography (RP-HPLC)
Generally elutes later (More lipophilic)
Generally elutes earlier (More polar/quinonoid character)
Part 3: Visualization of Logic
The following diagram illustrates the decision tree and structural logic for assigning the regiochemistry based on NOESY data.
Caption: Logical workflow for distinguishing indazole regioisomers using NOESY spectroscopy.
Order of Elution : The 2-methyl isomer (N2) typically elutes first (more polar stationary phase interaction due to quinonoid character/dipole) or second depending on the specific stationary phase, but often shows distinct Rf. Note: In Reversed-Phase HPLC, N2 usually elutes earlier (lower Rt) than N1.
Protocol B: Structural Characterization (NMR)
Sample Prep : Dissolve ~5-10 mg of pure isomer in 0.6 mL
or .
Acquisition :
1H NMR : 16 scans. Identify the N-Me singlet (~4.0 ppm) and the aromatic region.
NOESY : Phase-sensitive, mixing time 300–500 ms.
HMBC : Optimized for long-range coupling (
).
Analysis :
Locate the N-Me singlet.
Check for NOE to the singlet at ~8.0-8.5 ppm (H3)
N2 Isomer .
Check for NOE to the doublet/multiplet at ~7.5-8.0 ppm (H7)
N1 Isomer .
References
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles . PubMed Central (PMC). Available at: [Link]
Regioselective N-alkylation of the 1H-indazole scaffold . Beilstein Journal of Organic Chemistry. Available at: [Link]
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR . Oxford Instruments. Available at: [Link]
A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of 2-Methyl-2H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, 2-methyl-2H-indazole derivatives represent a class of heterocyclic compounds with sign...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, 2-methyl-2H-indazole derivatives represent a class of heterocyclic compounds with significant potential. Their diverse biological activities and unique photophysical properties make them attractive scaffolds for drug discovery and the development of functional materials. A thorough understanding of their electronic structure is paramount for predicting their behavior and optimizing their applications. Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides a powerful, accessible, and informative window into the electronic transitions within these molecules.
This guide, curated from the perspective of a Senior Application Scientist, offers an in-depth comparison of the UV-Vis absorption spectra of various 2-methyl-2H-indazole derivatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and empower your research.
The Significance of the 2-Methyl-2H-indazole Scaffold: A Spectroscopic Perspective
Indazole exists in two tautomeric forms: 1H-indazole and 2H-indazole. The 2-methyl-2H-indazole isomer, where the methyl group is attached to the N2 position of the pyrazole ring, exhibits distinct electronic and, consequently, spectroscopic properties compared to its 1-methyl-1H-indazole counterpart. Notably, 2-methyl-2H-indazole and its derivatives tend to absorb light at longer wavelengths and with higher intensity than their 1H-isomers.[1] This bathochromic and hyperchromic shift is a critical feature that influences their photochemical reactivity and potential applications.
The position and nature of substituents on the 2-methyl-2H-indazole core further modulate these electronic transitions, leading to a rich and varied spectroscopic landscape. Understanding these substituent effects is crucial for the rational design of molecules with tailored absorption properties for applications ranging from photosensitizers in photodynamic therapy to molecular probes and optoelectronic materials.
The reliability of UV-Vis spectral data is intrinsically linked to the rigor of the experimental protocol. The following is a self-validating methodology designed to yield accurate and reproducible absorption spectra for 2-methyl-2H-indazole derivatives.
Step-by-Step Methodology
Solvent Selection and Preparation:
Rationale: The choice of solvent is critical as it can influence the position and shape of absorption bands. For 2-methyl-2H-indazole derivatives, spectrograde acetonitrile or ethanol are excellent starting points due to their transparency in the UV region and their ability to dissolve a wide range of organic compounds.
Protocol: Use a high-purity, spectrograde solvent. Ensure the solvent's UV cutoff is below the wavelength range of interest. For example, acetonitrile has a cutoff of approximately 190 nm, making it suitable for measurements in the 200-400 nm range where many indazole derivatives absorb.
Sample Preparation:
Rationale: Accurate concentration determination is key to calculating molar absorptivity (ε), a fundamental molecular property. Serial dilutions are performed to find a concentration that yields an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).
Protocol:
Prepare a stock solution of the 2-methyl-2H-indazole derivative in the chosen solvent with a precisely known concentration (e.g., 1 mg/mL).
Perform serial dilutions to obtain a series of solutions with decreasing concentrations. A typical starting concentration for analysis is around 10⁻⁵ M.
Spectrophotometer Setup and Calibration:
Rationale: Instrument calibration ensures the accuracy of wavelength and absorbance readings. A baseline correction is essential to subtract the absorbance of the solvent and the cuvette.
Protocol:
Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes to ensure stable output.
Select the desired wavelength range (e.g., 200-500 nm).
Fill a clean quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank.
Place the blank cuvette in the reference holder (for a double-beam spectrophotometer) or in the sample holder to record a baseline spectrum. The instrument software will then subtract this baseline from all subsequent sample measurements.
Data Acquisition:
Rationale: Measuring the absorbance of the sample solutions allows for the determination of the wavelength of maximum absorption (λmax) and the calculation of molar absorptivity.
Protocol:
Rinse a clean quartz cuvette with a small amount of the sample solution before filling it.
Place the sample cuvette in the sample holder of the spectrophotometer.
Acquire the absorption spectrum.
Record the absorbance value at the λmax.
Repeat the measurement for each of the serially diluted solutions.
Data Analysis:
Rationale: The Beer-Lambert law (A = εbc) is used to calculate the molar absorptivity. A plot of absorbance versus concentration should yield a straight line, confirming that the law is obeyed in the tested concentration range.
Protocol:
For each concentration, identify the λmax and the corresponding absorbance.
Calculate the molar absorptivity (ε) using the formula: ε = A / (b * c), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.
Average the calculated ε values or determine it from the slope of a Beer-Lambert plot (Absorbance vs. Concentration).
Caption: Experimental workflow for acquiring UV-Vis absorption spectra.
Comparative Analysis of 2-Methyl-2H-indazole Derivatives
The UV-Vis absorption spectra of 2-methyl-2H-indazole derivatives are primarily characterized by π → π* electronic transitions within the aromatic system. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the nature and position of substituents on the indazole ring.
The Parent Chromophore: 2-Methyl-2H-indazole vs. its 1H-Isomer
A foundational comparison is that between 2-methyl-2H-indazole and its isomer, 1-methyl-1H-indazole, as well as the parent 1H-indazole. In acetonitrile, 2-methyl-2H-indazole exhibits a significant bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to both 1H-indazole and 1-methyl-1H-indazole.[1] This observation is crucial as it highlights the distinct electronic nature of the 2H-indazole core.[1]
Compound
Solvent
λmax (nm)
Molar Absorptivity (ε) (M⁻¹cm⁻¹)
1H-Indazole
Acetonitrile
~254, ~290
Not specified
1-Methyl-1H-indazole
Acetonitrile
~255, ~295
Not specified
2-Methyl-2H-indazole
Acetonitrile
~230, ~310
Not specified
Note: Exact molar absorptivity values were not provided in the comparative source, but the spectra clearly indicate a higher intensity for the 2-methyl-2H-indazole.
The Influence of Substituents on the Benzenoid Ring
The introduction of substituents onto the benzene portion of the 2-methyl-2H-indazole scaffold systematically alters the energy of the electronic transitions, leading to predictable shifts in the absorption spectra.
Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) are strong chromophores and auxochromes. When attached to the indazole ring, they extend the conjugation of the π-system, leading to a significant bathochromic shift. For instance, the introduction of a nitro group at the 6- or 7-position of 2-methyl-2H-indazole results in a pronounced shift of the λmax to longer wavelengths.
Electron-Donating Groups (EDGs): Groups such as amino (-NH₂) and methoxy (-OCH₃) have the opposite effect. By donating electron density to the aromatic system, they increase the energy of the highest occupied molecular orbital (HOMO). This can lead to a hypsochromic shift (a shift to shorter wavelengths) or a less pronounced bathochromic shift compared to the parent compound, depending on the position and the specific electronic transition.
The following table summarizes the available UV-Vis absorption data for a selection of 2-methyl-2H-indazole derivatives. It is important to note that the data is compiled from various sources and the experimental conditions (e.g., solvent) may vary, which can influence the exact λmax values.
Caption: Relationship between substituent type and spectral shifts.
Conclusion and Future Outlook
The UV-Vis absorption spectra of 2-methyl-2H-indazole derivatives provide a rich source of information about their electronic structure and are a critical tool for their characterization and application. The 2H-indazole core possesses distinct spectroscopic features compared to its 1H-isomer, notably a bathochromic and hyperchromic shift in its absorption profile. This intrinsic property, coupled with the tunable effects of substituents on the benzenoid ring, allows for the fine-tuning of the absorption characteristics of these molecules.
For researchers in drug development and materials science, a comprehensive understanding of these structure-spectra relationships is invaluable. It enables the rational design of novel 2-methyl-2H-indazole derivatives with specific photophysical properties, paving the way for advancements in areas such as targeted phototherapies, advanced imaging agents, and novel optoelectronic materials. Further systematic studies documenting the UV-Vis spectral data of a wider array of these derivatives in a standardized set of solvents would be a significant contribution to the field, facilitating more precise and objective comparisons.
References
Boyd, S., et al. (2022). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Journal of the American Chemical Society. [Link]
A Comparative Guide to Purity Assay Methods for Ethyl 2-methyl-2H-indazole-4-carboxylate
Introduction: The Critical Role of Purity in Drug Development Ethyl 2-methyl-2H-indazole-4-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a key intermed...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Drug Development
Ethyl 2-methyl-2H-indazole-4-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a key intermediate, its purity is not merely a quality metric but a foundational pillar ensuring the safety, efficacy, and reproducibility of the subsequent active pharmaceutical ingredient (API). The presence of even trace-level impurities, such as regioisomers (e.g., the N1-alkylated isomer), unreacted starting materials, or synthesis by-products, can have profound implications, potentially leading to altered biological activity, increased toxicity, or unforeseen side effects.
This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of Ethyl 2-methyl-2H-indazole-4-carboxylate. We will move beyond procedural descriptions to explore the causality behind methodological choices, grounding our discussion in the principles of analytical validation as defined by international regulatory bodies.[1] This content is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and validated methods for chemical purity assessment.
The Analytical Challenge: Potential Impurities in Indazole Synthesis
The synthesis of N-alkylated indazoles often presents a significant analytical challenge: the formation of regioisomers. Alkylation of the indazole core can occur at either the N1 or N2 position, leading to isomers with distinct physical and chemical properties. For Ethyl 2-methyl-2H-indazole-4-carboxylate, the primary isomeric impurity is Ethyl 1-methyl-1H-indazole-4-carboxylate. A robust purity assay must be able to unequivocally separate and quantify these isomers. Other potential process-related impurities may include residual starting materials and by-products from coupling or cyclization reactions.[2][3]
Comparative Analysis of Core Purity Assay Techniques
The selection of an analytical technique for purity determination is a critical decision driven by the specific requirements of the analysis, including the need for quantitation, identification of unknowns, and sample throughput. We will compare the most powerful and widely adopted techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography (GC), with Mass Spectrometry (MS) as an indispensable tool for structural elucidation.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
HPLC is the cornerstone of pharmaceutical purity analysis due to its high resolving power, sensitivity, and adaptability for quantifying components in a mixture.[4] For a molecule like Ethyl 2-methyl-2H-indazole-4-carboxylate, which possesses a strong UV chromophore in its heterocyclic ring system, UV-based detection is highly effective.
Causality Behind Method Choices:
Technique: Reversed-Phase HPLC (RP-HPLC) is selected because it is ideal for separating moderately polar organic molecules.[5]
Stationary Phase: A C18 column is the logical starting point, offering excellent hydrophobic retention and resolving power for a wide range of analytes.
Mobile Phase: A gradient elution using a mixture of a weak acid in water (e.g., formic or phosphoric acid) and an organic solvent (acetonitrile or methanol) is crucial. This is because a gradient can effectively resolve impurities with a wide range of polarities, from early-eluting polar starting materials to late-eluting non-polar by-products, including the critical N1 and N2 isomers.[4][6]
Detection: UV detection at a wavelength of maximum absorbance (to be determined by a UV scan, likely around 254 nm or 280 nm) provides high sensitivity for the indazole core.
Caption: Workflow for HPLC Purity Assessment.
Instrumentation and Materials:
HPLC system with a Photodiode Array (PDA) or UV detector.
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
HPLC-grade acetonitrile, water, and formic acid.
Volumetric flasks, pipettes, and autosampler vials.
Reference standard of Ethyl 2-methyl-2H-indazole-4-carboxylate (purity ≥99.5%).
Test sample of synthesized material.
Preparation of Solutions:
Mobile Phase A: 0.1% (v/v) formic acid in water.
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
Diluent: 50:50 (v/v) mixture of water and acetonitrile.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm (or λmax).
Injection Volume: 5 µL.
Gradient Program:
Time (min)
% Mobile Phase B
0.0
20
20.0
80
25.0
80
25.1
20
| 30.0 | 20 |
Sample Preparation:
Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in the diluent in a 100 mL volumetric flask to achieve a concentration of ~100 µg/mL.
Sample Solution: Prepare the test sample at the same concentration as the standard solution using the diluent.
Analysis and Calculation:
Inject the diluent (blank), followed by the standard solution (five replicate injections for system suitability) and the sample solution.
Calculate purity using the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) × 100.
Quantitative NMR (qNMR) Spectroscopy: A Primary Ratio Method
Unlike chromatographic techniques that provide a relative purity based on response factors, qNMR is a primary analytical method capable of determining absolute purity.[7] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of the test sample with a known mass of a certified internal standard, the purity of the analyte can be calculated directly, without needing a reference standard of the analyte itself.
Causality Behind Method Choices:
Why qNMR? It provides a highly accurate, structure-specific purity value and is non-destructive. It is particularly valuable for qualifying in-house primary reference standards.[8][9]
Internal Standard Selection: The standard (e.g., maleic acid, dimethyl sulfone) must be of high certified purity, stable, non-reactive with the sample, and have resonance signals that are well-resolved from all analyte signals.
Solvent: A deuterated solvent (e.g., DMSO-d6) that fully dissolves both the analyte and the internal standard is required.
Experimental Parameters: A long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being quantified) is absolutely critical to ensure complete relaxation of all nuclei between pulses, which is a prerequisite for accurate integration.[9]
Caption: Workflow for qNMR Purity Assessment.
Instrumentation and Materials:
NMR Spectrometer (≥400 MHz).
Certified Internal Standard (e.g., Maleic Acid, ≥99.5% purity).
Deuterated solvent (DMSO-d6).
Analytical balance.
Sample Preparation:
Accurately weigh approximately 15 mg of the Ethyl 2-methyl-2H-indazole-4-carboxylate sample (W_spl) into a vial.
Accurately weigh approximately 10 mg of the certified internal standard (W_std) into the same vial.
Dissolve the mixture in ~0.7 mL of DMSO-d6 and transfer to an NMR tube.
NMR Acquisition Parameters:
Pulse Angle: 30-90° (a 90° pulse requires a longer relaxation delay).
Acquisition Time: ≥ 3 seconds.
Relaxation Delay (d1): ≥ 30 seconds (must be >5x the longest T1).
Number of Scans: 16-64 (for good signal-to-noise).
Data Processing and Calculation:
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
Select a well-resolved, non-overlapping signal for the analyte (e.g., the N-methyl singlet) and integrate its area (I_spl). Note the number of protons it represents (N_spl).
Integrate the signal for the internal standard (I_std) and note its number of protons (N_std).
Calculate the purity (P_spl) using the following equation:
Gas Chromatography (GC) and Mass Spectrometry (MS)
Gas Chromatography (GC): GC is highly effective for volatile and semi-volatile compounds. While Ethyl 2-methyl-2H-indazole-4-carboxylate may be amenable to GC analysis, its relatively high molecular weight (204.22 g/mol ) and polarity suggest that high inlet temperatures would be required, potentially causing degradation. GC is, however, the superior method for quantifying highly volatile impurities, such as residual solvents (e.g., ethanol, ethyl acetate, hexane) used during synthesis and purification.
Mass Spectrometry (MS): MS is an unparalleled technique for the structural elucidation of unknown impurities.[10] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.[11] During method development, any unknown peaks observed in the HPLC chromatogram can be analyzed by MS to obtain their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a molecular formula, and tandem MS (MS/MS) experiments can generate fragmentation patterns that help deduce the impurity's structure.[10][12]
Data Summary: A Head-to-Head Comparison
The choice of method depends on the analytical objective. The table below summarizes the key performance characteristics of each technique for the purity assay of Ethyl 2-methyl-2H-indazole-4-carboxylate.
Parameter
HPLC-UV
Quantitative NMR (qNMR)
GC-FID
LC-MS
Primary Use
Routine purity testing, quantification of known impurities
Absolute purity determination, reference standard qualification
Quantification of volatile impurities (residual solvents)
Identification of unknown impurities, structural elucidation
No analyte-specific reference standard needed for purity value[7]
Unmatched for residual solvent analysis
Definitive structural information for unknowns[10]
Key Limitation
Response factors can vary between compounds
Lower sensitivity, requires expensive equipment
Not suitable for non-volatile or thermally labile compounds
Quantification can be complex
Method Validation: The Cornerstone of Trustworthy Data
A described protocol is only reliable if it has been validated to prove it is fit for its intended purpose.[13][14] All purity assay methods must undergo validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15] This process provides documented evidence that the method is accurate, precise, and reliable.
Key Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.[13] This is critical for separating the N1 and N2 isomers.
Accuracy: The closeness of the test results to the true value, typically assessed by spike recovery studies.[16]
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.[16]
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[13]
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity. For an assay, this is typically 80-120% of the test concentration.[13][16]
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[14]
Caption: Logical workflow for analytical method validation.
Conclusion and Recommended Strategy
No single analytical technique can provide a complete picture of the purity of Ethyl 2-methyl-2H-indazole-4-carboxylate. A comprehensive and robust purity assessment strategy should integrate multiple methods:
Primary Characterization: Use Quantitative NMR (qNMR) to determine the absolute purity of a designated batch, which can then serve as a well-characterized in-house primary reference standard.
Routine Quality Control: Employ a validated, stability-indicating RP-HPLC method for routine purity testing of all synthesized batches. This method should be proven specific for separating the critical N1/N2 regioisomers and other process-related impurities.
Impurity Identification: Utilize LC-MS during method development and for investigating any unknown peaks that appear in the HPLC chromatogram, especially during stability studies.
Residual Solvents: Use a dedicated Headspace GC method to quantify volatile residual solvents according to ICH Q3C guidelines.
By adopting this multi-faceted approach, researchers and drug developers can ensure the highest level of quality control, generating reliable and defensible data that supports confident decision-making throughout the drug development lifecycle.
References
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][13]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][15]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][17]
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
Proclinical. (2024). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. [Link][1]
Shevyrin, V., et al. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Anal Bioanal Chem. [Link][19]
Pharmaffiliates. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link][14]
Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines. [Link][20]
U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link][16]
Asian Journal of Research in Chemistry. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. [Link][21]
Holzgrabe, U. NMR-Spectroscopy in Drug Analysis Quantitative NMR Spectroscopy. [Link]
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link][22]
Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. [Link][10]
ResearchGate. (2025). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link][2]
PMC. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link][3]
PubMed. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid. [Link][23]
PubMed. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. [Link][8]
ResearchGate. (2025). 2.3. Mass spectrometry in impurity profiling. [Link][12]
Google Patents. CN107805221A - Method for preparing 1H-indazole derivative. [24]
Die Pharmazie. (2006). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link][7]
Innovational Journals. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. [Link][25]
European Pharmaceutical Review. (2006). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link][9]
IntechOpen. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
Almac Group. Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. [Link][11]
SIELC Technologies. Separation of 2-Ethyl-4-methyl-1H-imidazole on Newcrom R1 HPLC column. [Link][26]
Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link][27]
Chemija. View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link][28]
Reference Standards for Ethyl 2-methyl-2H-indazole-4-carboxylate Analysis
Executive Summary: Navigating the "Gray Zone" of Standards In pharmaceutical development, Ethyl 2-methyl-2H-indazole-4-carboxylate (CAS: 1353497-21-8 ) serves as a critical building block, particularly in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Navigating the "Gray Zone" of Standards
In pharmaceutical development, Ethyl 2-methyl-2H-indazole-4-carboxylate (CAS: 1353497-21-8 ) serves as a critical building block, particularly in the synthesis of PARP inhibitors and kinase modulators. However, unlike commoditized APIs (e.g., Acetaminophen), this intermediate lacks a pharmacopeial monograph (USP/EP) or a widely available ISO 17034 Certified Reference Material (CRM).
This guide addresses the "Standard Gap." It compares the available commercial options—typically labeled as "Research Grade"—against the rigorous requirements of a Qualified Primary Reference Standard . We provide a self-validating protocol to upgrade a commercial building block into a reference standard suitable for GLP/GMP analytical work.
Technical Specifications & The Regioisomer Challenge
Before analyzing the standard, one must understand the molecule's unique liability: Tautomeric Regiochemistry.
Indazole alkylation often produces a mixture of 1-methyl (thermodynamically stable) and 2-methyl (kinetic) isomers. A commercial "98%" purity claim often refers to total chromatographic purity, potentially hiding 5–10% of the unwanted N1-isomer if the method is not specific.
Expert Insight: A reference standard for the 2-methyl isomer is invalid without NMR data (NOESY) confirming the methyl group's proximity to the C3 proton and lack of proximity to the C7 proton.
Comparison: Commercial Options vs. Qualified Standards
The following table contrasts the three tiers of materials available to researchers.
Table 1: Comparative Analysis of Material Grades
Feature
Tier 1: Research Chemical
Tier 2: Analytical Standard
Tier 3: Qualified Primary Standard
Source
Bulk Chemical Vendors (e.g., BLD, Enamine)
Specialized Standard Vendors
In-House Qualified (Recommended)
Purity Claim
>95% or >97% (Area %)
>98% (Area %)
>99.0% (Mass Balance)
Identity Data
1H-NMR (Basic)
1H-NMR, MS
1H/13C NMR, 2D-NOESY, IR, MS
Water/Solvent
Rarely quantified
Sometimes TGA/LOD
Karl Fischer (KF) + GC-HS
Assay Value
Not provided (assume 100%)
Chromatographic Purity
Mass Balance (% w/w)
Regio-Purity
Unknown risk of N1-isomer
Checked by HPLC
Confirmed by NOESY NMR
Suitability
Early Synthesis
Method Development
GLP/GMP Release Testing
Verdict: For quantitative analysis, Tier 1 materials are insufficient. You must procure Tier 1 or 2 material and subject it to the Qualification Protocol below to create a Tier 3 Standard.
Protocol: Creating a Qualified Reference Standard
Since a CRM is unavailable, you must characterize a high-purity batch to establish it as your Primary Reference Standard. This workflow ensures compliance with ICH Q7 guidelines for analytical standards.
The Qualification Workflow
Figure 1: Workflow for converting a research chemical into a qualified primary reference standard.
Experimental Methodologies[8][9]
A. Structural Identification (Regioisomer Confirmation)
Technique: 1H-NMR and 2D-NOESY (Nuclear Overhauser Effect Spectroscopy).
Critical Check:
2-Methyl (Target): Look for a strong NOE cross-peak between the N-Methyl protons (~4.2 ppm) and the C3-H proton (~8.4 ppm).
1-Methyl (Impurity): The N-Methyl group is spatially distant from C3-H; NOE signal will be weak or absent.
Acceptance Criteria: Unambiguous assignment of the N2-methyl position; no detectable N1-isomer signals >0.5%.
B. Chromatographic Purity (HPLC-UV)
This method separates the N1 and N2 isomers and quantifies related substances.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
To assign a quantitative "Assay" value (purity on an "as-is" basis) to your standard, use the following equation. Do not use the HPLC area % directly.
Example Calculation:
HPLC Purity: 99.2%
Water (KF): 0.3%
Residual Solvents: 0.1%
Residue: 0.1%
Assay =
Stability & Storage
Indazole Stability: 2H-indazoles are generally less stable than 1H-indazoles. They may isomerize under acidic conditions or high heat.
Storage: Store the solid standard at -20°C with desiccant.
Conclusion
For Ethyl 2-methyl-2H-indazole-4-carboxylate , the "Reference Standard" is a process, not just a product. Relying on a vendor's "98%" label without verifying the N1/N2 regiochemistry and water content introduces significant risk to drug development data. By following the Mass Balance Qualification Protocol , researchers can establish a traceable, authoritative standard that ensures data integrity.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Indazole Carboxylates.
[Link]
International Conference on Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (Section 11.1: Reference Standards).
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Proper Disposal Procedures for Ethyl 2-methyl-2H-indazole-4-carboxylate
Executive Summary & Chemical Identification
Ethyl 2-methyl-2H-indazole-4-carboxylate (CAS: 1071428-43-7) is a specialized heterocyclic building block used primarily in medicinal chemistry for drug discovery. As an organic ester with an indazole core, it presents specific handling challenges related to its physical state (solid) and biological activity.
Effective disposal requires treating this compound not merely as "generic trash" but as a Hazardous Organic Solid . Improper disposal via sink drains or general refuse poses environmental risks and regulatory violations under RCRA (USA) and REACH/CLP (EU) frameworks.
Physicochemical & Hazard Profile
Parameter
Data
Operational Implication
Physical State
Solid (Powder/Crystal)
Must be disposed of in solid waste streams; do not pour down drains.
Solubility
Insoluble in water; Soluble in DMSO, MeOH, DCM
Aqueous disposal is prohibited.
Melting Point
~101–102 °C
Stable solid at room temperature.
GHS Classification
Warning
Handle with standard PPE (Gloves, Goggles, Lab Coat).[1]
Hazard Statements
H302 (Harmful if swallowed) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation)
Waste is considered Toxic and Irritant .
Regulatory Classification (RCRA & EU)
Before disposal, the waste must be characterized to ensure compliance.[2]
United States (RCRA): This compound is not explicitly "P-listed" or "U-listed" by name. However, it must be managed as Hazardous Waste based on its characteristic toxicity and potential to cause irritation.
Waste Code: Generally falls under D000 (Characteristic) or is profiled by waste vendors as "Non-regulated Organic Solid" unless it exhibits specific toxicity in a TCLP test. Best Practice: Manage as Hazardous Chemical Waste .
European Union (EWC):
Waste Code:16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
Operational Disposal Protocols
Workflow Visualization: Waste Decision Tree
The following diagram outlines the decision logic for disposing of Ethyl 2-methyl-2H-indazole-4-carboxylate in various forms (pure solid vs. solution).
Figure 1: Decision tree for segregating and packaging waste based on physical state.
Protocol A: Solid Waste (Pure Compound)
Use this for expired stock, synthesis byproducts, or spilled powder.
Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Labeling: Affix a hazardous waste label immediately.
Chemical Name: Ethyl 2-methyl-2H-indazole-4-carboxylate.
Solvent Identification: Determine the primary solvent (e.g., Methanol, DMSO, Dichloromethane).
Segregation:
Halogenated:[1] If dissolved in DCM or Chloroform -> Halogenated Waste Stream .
Non-Halogenated: If dissolved in Methanol, DMSO, or Ethyl Acetate -> Organic Solvent Waste Stream .
Concentration: If the concentration of the indazole is >1%, note this explicitly on the waste tag.
Prohibition:NEVER pour aqueous or organic solutions of this compound down the sink. It is water-insoluble and toxic to aquatic life.
Protocol C: Contaminated Debris
Use this for gloves, weigh boats, and paper towels.
Heavily Soiled: If debris has visible powder, place it in a clear, sealable plastic bag (4-mil thickness) and treat as Solid Hazardous Waste (see Protocol A).
Trace Contamination: Lightly soiled gloves may often be disposed of in standard lab trash if permitted by local institutional policy, but the safest route is "Chemically Contaminated Debris" bins.
Emergency Spill Management
In the event of a spill, autonomy and speed are critical. Follow this self-validating workflow to minimize exposure.
Figure 2: Sequential workflow for managing solid or liquid spills in the laboratory.
Critical Spill Notes:
Dust Control: If the spill is a dry powder, do not use a brush vigorously. Dampen a paper towel with water or ethanol to wipe up the powder without creating an aerosol.
Decontamination: After removing the bulk solid, clean the surface with a soap/water solution. The compound is organic; water alone may not remove oily residues, so a surfactant (soap) is required.
References
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methyl-2H-indazole-4-carboxylic acid methyl ester. Retrieved from
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Ethyl 2-methyl-2H-indazole-4-carboxylate. Retrieved from
Thermo Fisher Scientific. (2024). Safety Data Sheet: Indazole Derivatives. Retrieved from
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[2] Retrieved from